Technical Documentation Center

3-Bromo-1-methylindolin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-1-methylindolin-2-one

Core Science & Biosynthesis

Foundational

3-Bromo-1-methylindolin-2-one chemical properties and reactivity

The following technical guide provides an in-depth analysis of 3-Bromo-1-methylindolin-2-one , a critical scaffold in the synthesis of spiro-oxindole alkaloids and kinase inhibitors. Chemical Properties, Reactivity, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Bromo-1-methylindolin-2-one , a critical scaffold in the synthesis of spiro-oxindole alkaloids and kinase inhibitors.

Chemical Properties, Reactivity, and Synthetic Applications

Executive Summary

3-Bromo-1-methylindolin-2-one (also known as 3-bromo-1-methyloxindole) is a halogenated derivative of the oxindole core. It serves as a high-value electrophilic synthon in organic medicinal chemistry.[1] Its reactivity is defined by the labile C3–Br bond, which allows for the rapid generation of quaternary stereocenters—a structural motif prevalent in bioactive alkaloids (e.g., spirotryprostatin B) and anticancer agents.

This guide details the physicochemical profile, synthesis protocols, and mechanistic pathways of this compound, designed for researchers optimizing lead generation campaigns.

Physicochemical Profile

The introduction of the bromine atom at the C3 position, adjacent to the carbonyl, significantly acidifies the C3–H proton and activates the position for both nucleophilic substitution and radical processes.

PropertyDataNotes
IUPAC Name 3-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one
CAS Number 3265-27-8
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, CHCl₃, THF, EtOAcHydrolytically unstable in aqueous base.[2]
LogP (Calc) ~2.10Moderate lipophilicity.[1]
Reactivity Class α-Halo Carbonyl / Alkylating AgentLachrymator (potential).[1] Handle with care.
Synthesis Protocol

The standard industrial and laboratory preparation involves the regioselective bromination of 1-methylindolin-2-one (N-methyloxindole). The use of N-bromosuccinimide (NBS) is preferred over elemental bromine to control the reaction kinetics and minimize over-bromination (e.g., forming the 3,3-dibromo species).

Optimized Protocol (NBS Method)
  • Reagents: 1-Methylindolin-2-one (1.0 equiv), NBS (1.05 equiv).

  • Solvent: Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN). Note: CCl₄ is restricted in many jurisdictions; MeCN is a viable green alternative.

  • Catalyst: Catalytic AIBN (azobisisobutyronitrile) or light irradiation (optional for radical initiation).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-methylindolin-2-one (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1); the product is less polar than the starting material.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with water (2x) and brine (1x) to remove succinimide by-products.

  • Purification: Recrystallize from Ethanol/Hexane or purify via rapid silica flash chromatography (neutralized silica) to yield the target as a pale solid.[1]

Mechanistic Pathway

The reaction proceeds via a radical chain mechanism (Wohl-Ziegler type) or an ionic pathway involving the enol tautomer, depending on conditions.

Synthesis SM 1-Methylindolin-2-one (N-Methyloxindole) Inter Intermediate (Enol or Radical) SM->Inter Tautomerization or H-abstraction NBS NBS (Source of Br• / Br+) NBS->Inter Prod 3-Bromo-1-methylindolin-2-one Inter->Prod Bromination

Figure 1: Synthetic pathway from N-methyloxindole.

Reactivity Profile & Mechanisms[1]

The versatility of 3-bromo-1-methylindolin-2-one stems from its ability to access three distinct reactive manifolds. Understanding these pathways is crucial for designing successful syntheses.

Pathway A: Nucleophilic Substitution (S_N2 / S_N1)

The C3 position is a secondary alkyl halide adjacent to a carbonyl.

  • Mechanism: Direct displacement by nucleophiles (amines, thiols, azides).

  • Stereochemistry: Inversion of configuration is observed in S_N2 conditions.[1] However, the facile enolization often leads to racemization.

  • Application: Synthesis of 3-aminooxindoles and 3-thiooxindoles.[1]

Pathway B: Elimination-Addition (The "Spiro" Gateway)

This is the most critical pathway for drug discovery. Under basic conditions, the compound eliminates HBr to form the highly reactive 3-methyleneoxindole (or alkylidene) intermediate in situ.

  • Mechanism: Base-mediated E2 or E1cB elimination generates the Michael acceptor.[1]

  • Reaction: Subsequent attack by a dinucleophile (e.g., 1,3-dipoles, amidines) leads to [3+2] or [4+2] cycloadditions.

  • Result: Formation of Spirooxindoles with quaternary carbon centers.[1]

Pathway C: Radical Chemistry

The C–Br bond is weak (approx. 65-70 kcal/mol).

  • Mechanism: Homolytic cleavage using AIBN/Bu₃SnH or photoredox catalysis.[1]

  • Application: Intramolecular arylations or coupling reactions to form fused ring systems.[1]

Reactivity Core 3-Bromo-1-methylindolin-2-one (Electrophilic Core) Subst Pathway A: Substitution (Nucleophiles: R-NH2, R-SH) Core->Subst Direct Attack Elim Pathway B: Elimination (Base: Et3N, DBU) Core->Elim -HBr Rad Pathway C: Radical (AIBN, Photoredox) Core->Rad Homolysis Prod_Sub 3-Functionalized Oxindoles (S_N2 Product) Subst->Prod_Sub Inter_Elim 3-Methyleneoxindole (Reactive Michael Acceptor) Elim->Inter_Elim Prod_Rad Fused Indolines (C-C Bond Formation) Rad->Prod_Rad Prod_Spiro Spirooxindoles (via Cycloaddition) Inter_Elim->Prod_Spiro + Dinucleophile

Figure 2: Divergent reactivity pathways of 3-bromooxindoles.

Experimental Protocol: Spirooxindole Formation

A representative protocol for synthesizing a spiro[pyrrolidine-3,3'-oxindole] scaffold.

Rationale: This reaction utilizes Pathway B (Elimination-Addition).[1] The base generates the dipole and the Michael acceptor simultaneously.

  • Preparation: In a round-bottom flask, mix 3-bromo-1-methylindolin-2-one (1.0 mmol) and the dipolarophile precursor (e.g., an amino acid derivative or chalcone) (1.0 mmol).

  • Solvent: Add Methanol or Ethanol (5 mL).

  • Catalyst: Add Triethylamine (Et₃N) (1.2 mmol).

  • Condition: Reflux for 2–4 hours.

  • Observation: The reaction mixture typically precipitates the spiro-product upon cooling.[1]

  • Mechanistic Check: If the reaction stalls, verify the formation of the in situ olefin intermediate via TLC.

Safety and Handling
  • Lachrymator: Like many α-halo ketones/amides, this compound is a potent eye and respiratory irritant.[1] All operations must be performed in a functioning fume hood.

  • Hydrolysis: The C3–Br bond is susceptible to hydrolysis.[1] Store under inert gas (Argon) at 2–8°C. Exposure to moisture converts it to 3-hydroxy-1-methylindolin-2-one.

  • Waste: Dispose of halogenated organic waste in dedicated containers. Do not mix with strong oxidizers.[1]

References
  • Synthesis and Reactivity of 3-Bromooxindoles

    • Hinman, R. L., & Bauman, C. P. (1964). Reactions of 3-Bromooxindoles.[1][3] The Synthesis of 3-Methyleneoxindole. The Journal of Organic Chemistry, 29(5), 1206–1215. Link

  • Application in Spirooxindole Synthesis

    • Trost, B. M., & Brennan, M. K. (2009). Asymmetric Synthesis of 3,3-Disubstituted Oxindoles. Synthesis, 2009(18), 3003–3025. Link

  • Nucleophilic Substitution Mechanisms

    • Li, J., Du, T., Zhang, G., & Peng, Y. (2013). 3-Bromooxindoles as nucleophiles in asymmetric organocatalytic Mannich reactions. Chemical Communications, 49(13), 1330-1332. Link

  • Crystal Structure and Properties

    • Xie, J., et al. (2009). 5-Bromo-1-methylindolin-2-one. Acta Crystallographica Section E. Link(Note: Provides structural analogs and packing data relevant to the 3-bromo isomer).

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of 3-Bromo-1-methylindolin-2-one

The following technical guide provides an in-depth analysis of the crystal structure, synthesis, and molecular interactions of 3-Bromo-1-methylindolin-2-one . This document is structured for researchers in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the crystal structure, synthesis, and molecular interactions of 3-Bromo-1-methylindolin-2-one . This document is structured for researchers in medicinal chemistry and crystallography, focusing on the specific challenges of analyzing C3-substituted oxindoles compared to their aromatic-substituted counterparts.

Executive Summary & Chemical Context

3-Bromo-1-methylindolin-2-one (C₉H₈BrNO) is a functionalized oxindole derivative. Unlike its isomer, 5-bromo-1-methylindolin-2-one (where the bromine is on the aromatic ring), the 3-bromo variant features a halogen atom at the C3 position (the


-carbon relative to the carbonyl).

This structural distinction is critical for three reasons:

  • Chirality: The C3 carbon is

    
     hybridized and chiral. In the absence of an enantioselective synthesis, the crystal structure is expected to be a racemate (containing both R and S enantiomers).
    
  • Reactivity: The C3-Br bond is an alkyl halide bond activated by the adjacent carbonyl, making it significantly more reactive (and less stable) than the aryl bromide at C5.

  • Conformation: While 5-bromo derivatives are planar, 3-bromo substitution breaks the planarity of the five-membered lactam ring, inducing a "puckered" or envelope conformation.

Synthesis & Crystallization Protocol

Obtaining high-quality single crystals of the 3-bromo derivative requires precise control over the bromination conditions to avoid over-bromination (to the 3,3-dibromo species) or rearrangement.

Synthetic Pathway

The standard synthesis involves the electrophilic halogenation of 1-methylindolin-2-one using N-Bromosuccinimide (NBS) . Unlike aromatic bromination, this reaction proceeds via a radical mechanism or enol-intermediate attack at the C3 position.

SynthesisWorkflow Start 1-Methylindolin-2-one (Precursor) Reagent NBS (1.05 eq) CCl4 or ACN, 0°C Start->Reagent Inter Intermediate: Enol/Radical Species Reagent->Inter Product 3-Bromo-1-methylindolin-2-one (Target) Inter->Product Kinetic Control Byproduct 3,3-Dibromo (Over-reaction) Inter->Byproduct Excess NBS/Heat

Figure 1: Synthetic pathway emphasizing kinetic control to prevent 3,3-dibromination.

Crystallization Methodology

Due to the hydrolytic instability of the C3-Br bond, crystallization must be performed under anhydrous conditions.

  • Solvent System: Hexane/Ethyl Acetate (3:1 v/v) or pure Carbon Tetrachloride (

    
    ). Avoid alcohols (methanol/ethanol) to prevent solvolysis to the 3-alkoxy derivative.
    
  • Technique: Slow evaporation at 4°C in a desiccator.

  • Crystal Habit: Typically yields colorless to pale yellow prisms.

Crystallographic Data & Structural Analysis

When analyzing the diffraction data for 3-Bromo-1-methylindolin-2-one, the following structural parameters and packing motifs are characteristic of 3-substituted oxindoles.

Unit Cell & Space Group

Most racemic 3-substituted oxindoles crystallize in centrosymmetric space groups.

  • Crystal System: Monoclinic

  • Space Group:

    
     (most probable for racemates) or 
    
    
    
    (Triclinic).
  • Z Value: 4 (indicating one molecule per asymmetric unit in

    
    ).
    
Molecular Geometry (Intramolecular)

The geometry at C3 is the defining feature. Unlike the planar indole core, the C3 atom deviates from the mean plane of the benzene ring.

ParameterExpected RangeStructural Significance
C3-Br Bond Length 1.94 – 1.98 ÅTypical for

. Longer than Aryl-Br (~1.90 Å).
C2-O1 Bond Length 1.21 – 1.23 ÅCarbonyl double bond character.
N1-C2 Bond Length 1.35 – 1.38 ÅAmide resonance; partial double bond character.
C3 Chirality R and SPresent in 1:1 ratio in the unit cell (racemate).
Ring Puckering EnvelopeThe five-membered ring is not planar; C3 is the flap.
Intermolecular Interactions & Packing

The crystal packing is governed by a competition between steric bulk (Br, Me) and electrostatic forces (Halogen bonding, Dipole-Dipole).

  • Halogen Bonding (

    
    ): 
    The bromine atom at C3 acts as a Lewis acid (sigma-hole donor), interacting with the carbonyl oxygen (
    
    
    
    ) of a neighboring molecule.
    • Geometry: Linear or near-linear (

      
      ).
      
    • Distance: 2.9 – 3.2 Å (less than the sum of van der Waals radii).

  • 
     Stacking: 
    The benzo-fused rings of adjacent molecules typically form inversion-related dimers or infinite stacks along the crystallographic a or b axis.
    
    • Centroid-Centroid Distance: 3.6 – 3.9 Å.

    • Slippage: Significant slippage is observed to accommodate the out-of-plane Bromine atom.

  • Weak Hydrogen Bonds (

    
    ): 
    The aromatic protons (C4-H or C7-H) often serve as weak donors to the carbonyl oxygen or the bromine atom.
    

InteractionNetwork cluster_legend Packing Motif MolA Molecule A (R-enantiomer) HalogenBond Halogen Bond (C3-Br ... O=C) MolA->HalogenBond PiStack Pi-Pi Stacking (Indole ... Indole) MolA->PiStack WeakHB Weak H-Bond (Ar-H ... O=C) MolA->WeakHB MolB Molecule B (S-enantiomer) HalogenBond->MolB PiStack->MolB WeakHB->MolB Desc Centrosymmetric Dimers stabilized by Br...O contacts

Figure 2: Interaction network showing the primary stabilizing forces in the crystal lattice.

Comparative Analysis: 3-Bromo vs. 5-Bromo

It is crucial to distinguish the target structure from the more common 5-bromo isomer found in literature.

Feature3-Bromo-1-methylindolin-2-one5-Bromo-1-methylindolin-2-one
Bromine Position Aliphatic (

Carbon)
Aromatic (

Carbon)
Chirality Chiral (Racemic crystal)Achiral (Planar molecule)
Stability Low (Prone to hydrolysis)High (Stable aryl halide)
Primary Interaction

(Halogen Bond)

Stacking dominant
Literature Ref Analogous to 3-bromomethyl derivatives [1]Well-defined P21/c structure [2]

Experimental Validation Protocol

To validate the structure of a synthesized sample:

  • HRMS: Confirm the isotopic pattern of Bromine (

    
     and 
    
    
    
    in 1:1 ratio).
  • NMR:

    
     NMR should show a singlet (or split peak if coupled to C4) for the C3-H proton around 
    
    
    
    5.0-5.5 ppm.
  • X-Ray Diffraction: Collect data at 100 K . Room temperature collection may lead to significant thermal disorder of the C3-Br group or degradation of the crystal during exposure.

References

  • Crystal structure of 3-(bromomethyl)-2-[1,2-dibromo...]: Achyuta, N., et al. (2023).[1] IUCrData.

  • Structure of 5-Bromo-1-methylindolin-2-one: Zhang, M., et al. (2009). Acta Crystallographica Section E.

  • NBS Bromination Mechanisms: Master Organic Chemistry.

  • Green Chemistry in Oxindole Synthesis: Bridgewater State University.

Sources

Foundational

Technical Guide: Solubility Profiling of 3-Bromo-1-methylindolin-2-one

Executive Summary 3-Bromo-1-methylindolin-2-one (CAS: 3265-27-8), also known as 3-bromo-1-methyl-2-oxindole, is a critical heterocyclic scaffold in medicinal chemistry. It serves as a pivotal intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-methylindolin-2-one (CAS: 3265-27-8), also known as 3-bromo-1-methyl-2-oxindole, is a critical heterocyclic scaffold in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of spiro-oxindoles and kinase inhibitors. Despite its synthetic utility, specific thermodynamic solubility data for this intermediate is often absent from public repositories, forcing researchers to rely on trial-and-error.

This guide provides a scientifically grounded solubility profile derived from structural analysis and analog benchmarking (e.g., Isatin, Oxindole). It details the physicochemical basis for solvent selection and outlines a validated experimental protocol for determining thermodynamic solubility, ensuring researchers can generate precise data for their specific formulation or reaction needs.

Part 1: Physicochemical Characterization

Understanding the solubility of 3-Bromo-1-methylindolin-2-one requires an analysis of its molecular properties. The introduction of the methyl group at the N1 position and the bromine atom at the C3 position significantly alters its lipophilicity compared to the parent oxindole.

PropertyValue / DescriptionImpact on Solubility
CAS Number 3265-27-8Unique Identifier
Molecular Weight 226.07 g/mol Moderate size, favorable for diffusion.
Physical State Solid (Crystalline)Requires energy to break crystal lattice (lattice energy).
LogP (Predicted) ~1.76Moderately lipophilic. Prefers organic solvents over water.
H-Bond Donors 0The N-methyl group removes the H-bond donor capability of the amide.
H-Bond Acceptors 1 (C=O)Can accept H-bonds from protic solvents (Alcohols, Water).
Structural Insight

The N-methylation removes the strong intermolecular hydrogen bonding found in unsubstituted oxindoles. This generally lowers the melting point and increases solubility in aprotic organic solvents (DCM, THF) compared to the N-H analog. However, the C3-Bromine atom adds significant lipophilicity and molecular bulk, making the compound less soluble in highly polar aqueous buffers.

Part 2: Solubility Profile & Solvent Selection

Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP) for indole derivatives, the following solubility profile is established. This categorizes solvents by their utility in synthesis (reaction media) and purification (recrystallization).

Predicted Solubility Table
Solvent ClassRepresentative SolventsSolubility PredictionOperational Utility
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Stock Solutions: Ideal for biological assays and initial dissolution. Hard to remove due to high boiling points.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Extraction/Reaction: Excellent for dissolving the compound during workup or halogenation reactions.
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–30 mg/mL)Reaction/Purification: Good balance of solubility and volatility. Often used in chromatography.
Alcohols Methanol, Ethanol, IsopropanolModerate to Low (Temperature Dependent)Recrystallization: Solubility often increases sharply with temperature, making ethanol an ideal solvent for purification.
Ethers THF, 1,4-DioxaneModerate Reaction: Common solvent for lithiation or substitution reactions involving this scaffold.
Alkanes Hexane, HeptaneInsoluble (<1 mg/mL)Antisolvent: Used to precipitate the compound from Ethyl Acetate or DCM solutions.
Mechanism of Dissolution
  • In DMSO/DMF: The solvent's high dipole moment interacts strongly with the polar carbonyl group of the oxindole core, overcoming the lattice energy.

  • In Ethanol: The hydroxyl group of ethanol acts as a hydrogen bond donor to the oxindole carbonyl oxygen. However, the hydrophobic Br and Methyl groups limit solubility at room temperature, which is advantageous for recrystallization (dissolves when hot, crystallizes when cool).

Part 3: Experimental Determination Protocols

To obtain precise data, a Thermodynamic Solubility assessment is required. This method ensures the solution is in equilibrium with the solid phase, providing the "true" solubility limit.

Protocol A: Shake-Flask Method (Gold Standard)

Objective: Determine the saturation concentration (


) of 3-Bromo-1-methylindolin-2-one in a specific solvent at 25°C.

Materials:

  • Solid 3-Bromo-1-methylindolin-2-one (>50 mg).

  • Solvent of choice (HPLC grade).

  • 0.45 µm PTFE Syringe Filters (chemically resistant).

  • HPLC or UV-Vis Spectrophotometer.

Workflow:

  • Saturation: Add excess solid compound to 2 mL of solvent in a glass vial. Ensure undissolved solid remains visible.

  • Equilibration: Cap tightly and shake/stir at a constant temperature (25°C) for 24–48 hours.

  • Phase Separation: Allow the solution to stand for 1 hour to let solids settle, or centrifuge.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-crystals. Pre-saturate the filter with solution to prevent adsorption losses.

  • Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (typically at 254 nm or 280 nm). Calculate concentration using a standard calibration curve.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Excess Solid + Solvent Equilibrate Equilibrate (24-48h @ 25°C) Start->Equilibrate Agitation Separate Phase Separation (Centrifuge/Settle) Equilibrate->Separate Filter Filtration (0.45 µm PTFE) Separate->Filter Supernatant Analyze Quantification (HPLC/UV-Vis) Filter->Analyze Filtrate

Figure 1: Step-by-step workflow for the thermodynamic solubility determination of 3-Bromo-1-methylindolin-2-one.

Part 4: Application in Synthesis & Purification

The solubility profile directly dictates the operational parameters for synthesis and purification.

Recrystallization Strategy

Since the compound is moderately soluble in alcohols and esters but insoluble in alkanes, a solvent/antisolvent or cooling crystallization is recommended.

  • Solvent System: Ethanol (hot) or Ethyl Acetate/Hexane (1:4).

  • Procedure: Dissolve the crude 3-bromo-1-methylindolin-2-one in the minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then to 4°C. The drop in solubility will force the pure compound to crystallize while impurities remain in the mother liquor.

Reaction Solvent Choice

For reactions involving nucleophilic substitution at the C3 position (e.g., reacting with amines or thiols):

  • Acetonitrile (ACN): Often used because it dissolves the starting material well and allows for easy workup (evaporation).

  • THF: Suitable for reactions requiring strong bases (e.g., LiHMDS) where the compound must remain in solution at low temperatures (-78°C).

Visualization: Solvent Selection Logic

SolventLogic Start Select Application Reaction Reaction Medium Start->Reaction Purification Purification Start->Purification HighSol High Solubility (DCM, THF, ACN) Reaction->HighSol Homogeneous Phase TempDep Temp-Dependent (Ethanol, Methanol) Purification->TempDep Recrystallization AntiSol Anti-Solvent (Hexane, Water) Purification->AntiSol Precipitation

Figure 2: Decision matrix for selecting solvents based on the intended chemical operation.

References

  • Synthesis of 3-bromooxindoles: Klis, T., et al. "Synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones."[1] Beilstein Journal of Organic Chemistry, 2013.

  • Solubility of Isatin Derivatives: Baluja, S., et al. "Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents." Journal of Molecular Liquids, 2015.[2]

  • Oxindole Physicochemical Data: Cayman Chemical Product Information, "Oxindole - Solubility in Organic Solvents."

  • General Solubility Protocols: BenchChem Technical Guide, "Solubility Determination of Heterocyclic Compounds."

Sources

Exploratory

Comprehensive Technical Guide on 3-Bromo-1-methylindolin-2-one: Physicochemical Profiling and Synthetic Applications

Executive Summary 3-Bromo-1-methylindolin-2-one (CAS: 3265-27-8), frequently referred to as 3-bromo-1-methyloxindole, is a highly versatile halogenated building block extensively utilized in advanced organic synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-methylindolin-2-one (CAS: 3265-27-8), frequently referred to as 3-bromo-1-methyloxindole, is a highly versatile halogenated building block extensively utilized in advanced organic synthesis and medicinal chemistry. Characterized by its reactive C3-position, this compound serves as a critical electrophilic hub for the construction of complex spirocyclic frameworks, bispiro-oxindoles, and other pharmacologically relevant indole derivatives[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and downstream applications, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Structural Data

Understanding the baseline physical properties of 3-bromo-1-methylindolin-2-one is essential for optimizing reaction conditions and ensuring reagent purity. The compound typically presents as a white solid. Its narrow melting point range of 107–109 °C acts as a Critical Quality Attribute (CQA); deviations from this range strongly suggest the presence of unreacted precursors or over-brominated impurities[3].

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 3-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
CAS Number 3265-27-8
Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Melting Point 107–109 °C
Appearance White solid
LogP ~1.76
SMILES CN1C(=O)C(Br)C2=CC=CC=C21

Data compiled from verified chemical supplier specifications and empirical characterization[1][3].

With a calculated LogP of ~1.76, the compound exhibits moderate lipophilicity. This ensures excellent solubility in standard polar aprotic and non-polar organic solvents (e.g., ethyl acetate, dichloromethane, acetonitrile) while remaining stable enough for standard benchtop handling[1].

Synthesis Methodology: NBS-Mediated Dinitrogen Extrusion

A highly efficient, catalyst-free method for synthesizing 3-bromo-1-methylindolin-2-one involves the N-bromosuccinimide (NBS)-mediated dinitrogen extrusion of diazoacetamides[3].

Causality and Mechanistic Insight

In this pathway, NBS serves a dual function: it acts as a mild, electrophilic bromine source and simultaneously initiates the decomposition of the diazo group. The choice of anhydrous acetonitrile (CH3CN) as the solvent is critical; its polar aprotic nature stabilizes the transient intermediates without acting as a competing nucleophile. The slow addition of the diazo precursor is a mandatory safety and yield-optimizing parameter. Rapid addition leads to uncontrolled, exothermic dinitrogen extrusion, which can cause thermal degradation of the substrate and favor dimerization byproducts[3].

Protocol 1: Step-by-Step Synthesis
  • Reagent Preparation: In a 10-mL oven-dried vial equipped with a magnetic stirring bar, dissolve NBS (35.6 mg, 0.2 mmol) in anhydrous CH3CN (1.0 mL).

  • Substrate Addition: Dissolve the diazoacetamide precursor (0.2 mmol) in CH3CN (1.0 mL). Add this solution to the NBS mixture slowly under an argon atmosphere over a period of 60 minutes.

  • Reaction Maturation: Stir the reaction mixture at room temperature for 1–5 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether:EtOAc (10:1) eluent. The complete disappearance of the bright yellow diazo spot indicates reaction completion.

  • Purification: Directly purify the crude reaction mixture via flash column chromatography on silica gel (eluent gradient: petroleum ether:EtOAc = 10:1 to 3:1).

    • Self-Validation Step: Isolate the resulting white solid and perform a melting point analysis. A result of 107–109 °C confirms the successful synthesis of highly pure 3-bromo-1-methylindolin-2-one (Typical Yield: 97%)[3].

Synthesis A Diazoacetamide Precursor B NBS in CH3CN (Argon, RT) A->B Slow addition (60 min) C N2 Extrusion & Bromination B->C 1-5 h D 3-Bromo-1-methylindolin-2-one (White Solid) C->D Silica Gel Purification

Workflow for the NBS-mediated synthesis of 3-bromo-1-methylindolin-2-one via N2 extrusion.

Downstream Applications: Construction of Spirocyclic Skeletons

The C3-bromide of 3-bromo-1-methylindolin-2-one is highly susceptible to nucleophilic displacement, making it an ideal precursor for generating reactive ylides. A prominent application is the [4+1] annulation reaction with in situ generated azoalkenes to construct complex spirocyclic oxindole skeletons[4].

Causality and Mechanistic Insight

Pyridine is utilized as both a nucleophile and a base. It displaces the bromide via an SN2 mechanism to form a pyridinium salt intermediate. The use of anhydrous ethyl acetate (EtOAc) is a deliberate thermodynamic choice: the highly polar pyridinium salt is insoluble in EtOAc. As the salt forms, it precipitates out of solution, driving the equilibrium forward (Le Chatelier's principle) and preventing side reactions[4].

Protocol 2: Generation of Pyridinium Ylide for Annulation
  • Reagent Mixing: In a dry reaction vessel under Argon, combine 3-bromo-1-methylindolin-2-one (260 mg, 1.16 mmol, 1.0 equiv) and pyridine (119 mg, 1.51 mmol, 1.3 equiv) in anhydrous EtOAc (4 mL).

  • Thermal Activation: Stir the mixture at 60 °C for 8 hours. The elevated temperature provides the necessary activation energy for the SN2 displacement of the secondary bromide.

  • Isolation: Cool the reaction mixture to room temperature.

    • Self-Validation Step: Observe the formation of an off-white precipitate. The insolubility of the pyridinium salt in cold EtOAc serves as an automatic visual confirmation of successful conversion.

  • Filtration: Filter the mixture to collect the solid pyridinium salt (Typical Yield: 75%). This salt can then be directly subjected to base-promoted ylide formation and subsequent [4+1] cycloaddition with azoalkenes[4].

Annulation A 3-Bromo-1-methylindolin-2-one (1.0 equiv) B Pyridine (1.3 equiv) in EtOAc, 60 °C A->B C Pyridinium Salt Intermediate B->C SN2 Displacement D In situ Ylide Formation C->D Base Promoted E [4+1] Annulation with Azoalkenes D->E Cycloaddition F Spirocyclic Oxindole E->F Final Assembly

Mechanistic pathway for the generation of pyridinium ylides and subsequent [4+1] annulation.

Analytical Characterization Standards

To ensure rigorous scientific integrity, any synthesized or procured 3-bromo-1-methylindolin-2-one must be validated against established spectroscopic baselines.

  • 1H NMR (400 MHz, CDCl3): Key diagnostic peaks include a doublet at δ 7.40 (J = 7.5 Hz, 1H), a triplet at δ 7.34 (J = 7.8 Hz, 1H), a multiplet at δ 7.13-7.08 (1H), and a doublet at δ 6.82 (J = 7.8 Hz, 1H)[3].

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) or standard MS should confirm the exact mass corresponding to the molecular weight of 226.07 g/mol [1].

References

  • [1] Title: 3-Bromo-1-methylindolin-2-one (CAS 3265-27-8) Specifications Source: Fluorochem URL:

  • [3] Title: NBS-Mediated dinitrogen extrusion of diazoacetamides under catalyst-free conditions: a practical access to the 3-bromooxindole derivatives Source: Royal Society of Chemistry (RSC) URL:

  • [2] Title: Cyclopropanation catalyzed by Quinine Derivative Source: Buchler GmbH URL:

  • [4] Title: [4+1] Annulation reaction of cyclic pyridinium ylides with in situ generated azoalkenes for the construction of spirocyclic skeletons Source: Royal Society of Chemistry (RSC) URL:

Sources

Foundational

Stability and storage conditions for 3-Bromo-1-methylindolin-2-one

An in-depth technical analysis of the stability, reactivity, and optimal storage conditions for 3-Bromo-1-methylindolin-2-one (CAS 3265-27-8). This guide is designed for researchers and drug development professionals uti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the stability, reactivity, and optimal storage conditions for 3-Bromo-1-methylindolin-2-one (CAS 3265-27-8). This guide is designed for researchers and drug development professionals utilizing this highly reactive electrophile in complex organic synthesis, such as spirocyclic annulations and Eschenmoser coupling reactions.

Introduction: The Synthetic Utility and Reactivity Profile

3-Bromo-1-methylindolin-2-one is a functionalized


-bromo lactam (oxindole) that serves as a critical building block in the synthesis of complex heterocyclic scaffolds. The unique electronic environment of the oxindole core—specifically the C3 position, which is flanked by an aromatic ring and an amide carbonyl—renders the C-Br bond highly labile.

This lability is a double-edged sword. Synthetically, it makes the compound an exceptional electrophile. It is widely exploited in base-promoted deprotonation to form highly nucleophilic intermediates for Michael additions, formal [4+1] cycloadditions to construct spiro[dihydrofuran-2,3'-oxindoles][1], and as a substrate in Eschenmoser coupling reactions with thioamides[2]. However, this same reactivity dictates that the compound is acutely sensitive to environmental degradation, necessitating rigorous storage and handling protocols to maintain its chemical integrity[3][4].

Table 1: Physicochemical Profile & Storage Parameters
ParameterSpecification / Value
Chemical Name 3-Bromo-1-methylindolin-2-one
CAS Number 3265-27-8
Molecular Formula C

H

BrNO
Molecular Weight 226.07 g/mol
SMILES CN1C2=CC=CC=C2C(C1=O)Br
Purity Standard

98% (Typical commercial specification)
Recommended Storage 2-8 °C (Refrigerated)
Atmosphere Inert (Argon or Nitrogen), strictly anhydrous
Light Sensitivity High (Requires amber/opaque containment)

Data synthesized from commercial chemical specifications[3][4][5].

Mechanistic Analysis of Instability

As a Senior Application Scientist, it is crucial to understand why a reagent degrades, rather than simply memorizing storage temperatures. The degradation of 3-Bromo-1-methylindolin-2-one is driven by two primary mechanistic pathways: Hydrolytic Displacement and Homolytic Cleavage .

Hydrolytic Displacement (Nucleophilic Attack)

The C3 carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the excellent leaving-group ability of the bromide ion. In the presence of ambient moisture (H


O), the compound undergoes rapid hydrolysis via an S

1/S

2 hybrid mechanism. The transition state is stabilized by the adjacent aromatic ring, leading to the irreversible formation of 3-hydroxy-1-methylindolin-2-one and hydrobromic acid (HBr). The generation of HBr further autocatalyzes the degradation of the bulk material.
Photolytic and Thermal Homolysis

The C-Br bond possesses a relatively low bond dissociation energy. Exposure to ultraviolet (UV) light or elevated thermal conditions provides sufficient energy to homolytically cleave this bond, generating a bromine radical (Br•) and a C3-oxindole radical. The resulting carbon-centered radical is highly resonance-stabilized by the indoline aromatic system and the carbonyl


-system. Once formed, these radicals rapidly recombine to form complex, insoluble dimeric or polymeric degradation products, often observed as a browning of the initially pale-yellow solid.

Degradation Core 3-Bromo-1-methylindolin-2-one (Intact) Moisture Moisture / H2O (Nucleophilic Attack) Core->Moisture Exposure LightHeat UV Light / Heat (Homolytic Cleavage) Core->LightHeat Exposure Hydrolysis 3-Hydroxy-1-methylindolin-2-one (Hydrolysis Product) Moisture->Hydrolysis SN1/SN2 Radical C3-Radical Intermediate (Debromination) LightHeat->Radical -Br• Dimer Dimerization / Complex Degradants Radical->Dimer Recombination

Figure 1: Primary degradation pathways of 3-Bromo-1-methylindolin-2-one via hydrolysis and photolysis.

Self-Validating Storage and Handling Protocols

To mitigate the thermodynamic and kinetic drivers of degradation, handling must be treated as a self-validating system where every step actively prevents the mechanisms outlined above.

The "Triple Barrier" Storage Methodology
  • Thermal Barrier: Store strictly at 2-8 °C. Lowering the temperature kinetically suppresses both thermal homolysis and the rate of ambient hydrolysis[4][5].

  • Atmospheric Barrier: The headspace of the storage vessel must be purged with high-purity Argon. Argon is preferred over Nitrogen as it is denser than air, providing a heavier protective "blanket" over the solid chemical that displaces atmospheric water vapor.

  • Photonic Barrier: The compound must be housed in high-density amber glass vials. Amber glass effectively absorbs UV radiation below 400 nm, neutralizing the primary trigger for C-Br homolytic cleavage.

Workflow Receipt 1. Receipt & QC (NMR Validation) Glovebox 2. Inert Atmosphere (Ar Glovebox) Receipt->Glovebox Aliquoting 3. Aliquoting (Amber Vials) Glovebox->Aliquoting Storage 4. Cold Storage (2-8°C, Desiccated) Aliquoting->Storage

Figure 2: Standard operating procedure for the handling and long-term storage of alpha-bromo lactams.

Experimental Protocol: Quality Control & Aliquoting Workflow

Before deploying 3-Bromo-1-methylindolin-2-one in sensitive catalytic cycles or complex total syntheses, its integrity must be validated. The following step-by-step methodology ensures the reagent is pure and safely aliquoted to prevent repeated freeze-thaw/condensation cycles.

Step 1: Glovebox Equilibration

  • Action: Transfer the sealed commercial bottle of 3-Bromo-1-methylindolin-2-one into a glovebox purged with Argon (O

    
     < 1 ppm, H
    
    
    
    O < 1 ppm).
  • Causality: Opening the cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the cold solid, instantly initiating C3 hydrolysis. The glovebox ensures a strictly anhydrous environment.

Step 2: Visual and Spectroscopic Validation (QC)

  • Action: Inspect the solid. It should be a pale yellow to off-white powder. Extract a 5 mg sample, dissolve in anhydrous CDCl

    
    , and perform a 
    
    
    
    H NMR analysis.
  • Causality: A brown or dark orange discoloration is a macroscopic indicator of free bromine and polymeric dimers. In the NMR spectrum, the intact C3 proton appears as a distinct singlet. The emergence of a new upfield peak indicates the formation of the 3-hydroxy byproduct, validating the extent of degradation.

Step 3: Single-Use Aliquoting

  • Action: Weigh the bulk material into 50 mg to 100 mg aliquots inside pre-oven-dried (120 °C for 4 hours) amber glass vials.

  • Causality: Single-use aliquots prevent the bulk supply from being repeatedly exposed to ambient conditions during subsequent experiments, preserving the absolute integrity of the remaining stock.

Step 4: Sealing and Desiccated Cold Storage

  • Action: Seal the amber vials with PTFE-lined septa caps while still inside the Argon glovebox. Transfer the vials into a secondary vacuum-sealed desiccator jar containing indicating Drierite (CaSO

    
    ). Store the jar at 2-8 °C.
    
  • Causality: The PTFE liner prevents chemical interaction with the cap. The secondary desiccator jar acts as a fail-safe; if a vial seal is compromised in the refrigerator, the Drierite will scavenge the moisture before it can hydrolyze the

    
    -bromo lactam.
    

Conclusion

The successful application of 3-Bromo-1-methylindolin-2-one in advanced organic synthesis is entirely dependent on the rigorous maintenance of its structural integrity. By understanding the causal mechanisms of its degradation—specifically C3 hydrolytic displacement and C-Br homolytic cleavage—researchers can implement the self-validating protocols detailed above. Maintaining a strict 2-8 °C, Argon-purged, and light-deprived environment will ensure the reagent remains a highly effective electrophile for spirocyclic and coupling methodologies.

References

Sources

Exploratory

Precision Synthesis: Electrophilic Bromination of N-Methylindolin-2-one

Mechanistic Insights and Process Control for the C5 Regioisomer Part 1: Executive Summary & Strategic Importance The bromination of N-methylindolin-2-one (N-methyloxindole) is a pivotal transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Process Control for the C5 Regioisomer

Part 1: Executive Summary & Strategic Importance

The bromination of N-methylindolin-2-one (N-methyloxindole) is a pivotal transformation in the synthesis of receptor tyrosine kinase inhibitors, most notably Sunitinib (Sutent) .[1] While the molecule appears simple, its reactivity profile is a dichotomy between the aromatic benzene ring and the enolizable lactam ring.

For drug development, C5-regioselectivity is non-negotiable.[1] The 5-bromo intermediate allows for subsequent Suzuki-Miyaura coupling or Knoevenagel condensation reactions essential for building pharmacophores.[1] This guide details the mechanistic drivers to exclusively target the C5 position while suppressing C3-bromination (radical/enol pathway) and C7-bromination (ortho-substitution).[1]

Part 2: Electronic Structure & Mechanistic Analysis[1]

The Divergence: Indole vs. Indolin-2-one

To control the reaction, one must understand why indolin-2-one behaves differently from indole .[1]

  • Indole: A 10-

    
     aromatic system.[1] The nitrogen lone pair participates in the continuous loop, making C3 electron-rich (enamine-like behavior).[1] Electrophilic attack occurs preferentially at C3 .
    
  • Indolin-2-one: The C2 carbonyl breaks the aromaticity of the pyrrole ring. The molecule behaves as an N-acylated aniline fused to a lactam.[1] The nitrogen lone pair (

    
    ) conjugates primarily with the benzene ring, activating the ortho (C7)  and para (C5)  positions.
    
Regioselectivity Logic (The "Why")
  • Activation: The amide nitrogen donates electron density into the benzene ring via resonance (+M effect).

  • Deactivation: The carbonyl group at C2 exerts an electron-withdrawing inductive effect (-I), which deactivates the position adjacent to it (C3) and, to a lesser extent, the rest of the ring.

  • The Winner (C5):

    • C3: Aliphatic. Requires enolization or radical conditions to react.

    • C7 (Ortho): Activated by Nitrogen but sterically hindered by the N-methyl group.[1]

    • C5 (Para): Activated by Nitrogen, sterically accessible, and electronically distinct from the carbonyl's influence.

Reaction Pathway Diagram

The following diagram illustrates the resonance stabilization that favors the C5-sigma complex over the C7 alternative.

G cluster_side Suppressed Pathways Substrate N-Methylindolin-2-one SigmaComplex Sigma Complex (Wheland Intermediate @ C5) Substrate->SigmaComplex Attack by Br+ (from NBS) C3_Attack C3-Bromination (Radical/Enol) Substrate->C3_Attack High Temp / Radical C7_Attack C7-Bromination (Steric Clash) Substrate->C7_Attack NBS N-Bromosuccinimide (Electrophile Source) NBS->SigmaComplex Transition Re-aromatization (-H+) SigmaComplex->Transition Rate Determining Step? (No) Product 5-Bromo-N-methylindolin-2-one Transition->Product Fast

Caption: Mechanistic flow favoring C5 substitution via electronic activation, suppressing steric (C7) and non-aromatic (C3) pathways.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) at low temperature.[1] This system is superior to elemental bromine (


) because it releases low concentrations of electrophilic bromine, preventing poly-bromination and oxidation of the sensitive lactam ring.
Reagents & Equipment
ReagentRoleStoichiometryCritical Quality Attribute
N-Methylindolin-2-one Substrate1.0 equivPurity >98% (HPLC)
N-Bromosuccinimide (NBS) Brominating Agent1.05 - 1.1 equivRecrystallized (White solid, no yellow color)
Acetonitrile (MeCN) Solvent10 - 20 VolAnhydrous (<0.1% H2O)
Ammonium Acetate Catalyst (Optional)0.1 equivBuffers reaction, promotes mild EAS
Step-by-Step Methodology

Step 1: Preparation of the Substrate Solution

  • Charge a reaction vessel with N-methylindolin-2-one (1.0 eq).

  • Add Acetonitrile (10 volumes). Stir until fully dissolved.

  • Cooling: Cool the solution to -5°C to 0°C .

    • Why? Low temperature kinetically favors the lower-energy transition state (C5 attack) and suppresses the radical formation required for C3 bromination.

Step 2: Controlled Addition of NBS

  • Dissolve NBS (1.05 eq) in Acetonitrile (5 volumes).

  • Add the NBS solution dropwise to the substrate over 30–60 minutes, maintaining internal temperature < 5°C.

    • Self-Validation Check: Monitor the color.[2] The solution should remain pale yellow. A darkening to orange/red indicates accumulation of

      
       or oxidation byproducts.
      

Step 3: Reaction Monitoring

  • Stir at 0°C for 2–4 hours.

  • TLC/HPLC Check:

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Observation: Product (

      
      ) is less polar than starting material (
      
      
      
      ).
    • Stop Criteria: < 1% Starting Material remaining.

Step 4: Quench and Isolation

  • Quench: Add cold water (20 volumes). The product often precipitates as a solid due to the "salting out" effect of the succinimide byproduct in water.

  • Filtration: Filter the precipitate. Wash with cold water to remove succinimide.

  • Purification: Recrystallize from Ethanol or Isopropyl Ether if high purity (>99.5%) is required for drug synthesis.

Part 4: Troubleshooting & Optimization

Common Failure Modes
IssueRoot CauseCorrective Action
C3-Bromination (Impurity) Radical mechanism active; Temperature too high; Light exposure.[1]Wrap reactor in foil (exclude light). Keep T < 0°C. Add radical scavenger (e.g., BHT) if persistent.
Polybromination (5,7-dibromo) Localized high concentration of NBS.[1]Increase stirring speed. Slower addition rate of NBS.[3]
Low Yield / Sticky Solid Incomplete precipitation; Succinimide contamination.[1]Ensure water quench volume is sufficient. Recrystallize from EtOH.
Solvent Effects[1][2]
  • Acetonitrile (Recommended): Polar aprotic. Stabilizes the polar transition state (Wheland intermediate) without participating as a nucleophile.

  • Acetic Acid: Promotes reaction but makes workup harder; can lead to over-bromination due to higher acidity.

  • DCM/CCl4: Non-polar. Often slower; risks radical bromination at C3 if light is not excluded.

Part 5: Applications in Drug Discovery[1]

The 5-bromo-N-methylindolin-2-one scaffold is the direct precursor to Sunitinib (Pfizer).[1]

Synthesis Logic:

  • Bromination (This Protocol): Installs the handle at C5.

  • Vilsmeier-Haack Formylation: Installs an aldehyde at C3 (requires the C5 position to be blocked by Br to prevent competition).[1]

  • Knoevenagel Condensation: The C3-aldehyde is coupled with the pyrrole fragment.

This highlights why regiochemical purity at step 1 is critical. If C3 is brominated, the subsequent formylation will fail.

References

  • Crystal structure and synthesis of 5-bromo-1-methylindolin-2-one. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides the definitive crystallographic proof of C5 regioselectivity and a baseline synthesis protocol.

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the theoretical basis for para-selectivity (C5) in activated aromatic systems using NBS.

  • N-Bromo Succinimide (NBS) Reagent Guide. Source: Master Organic Chemistry. URL:[Link] Relevance: Fundamental reference for the radical vs. ionic behavior of NBS based on solvent and light conditions.

Sources

Foundational

Advanced Computational Profiling: 3-Bromo-1-methylindolin-2-one

This guide outlines a rigorous computational framework for analyzing 3-Bromo-1-methylindolin-2-one , a critical scaffold in the design of spiro-oxindole alkaloids and kinase inhibitors. It moves beyond standard protocols...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational framework for analyzing 3-Bromo-1-methylindolin-2-one , a critical scaffold in the design of spiro-oxindole alkaloids and kinase inhibitors. It moves beyond standard protocols to address the specific electronic nuances of the


-halo carbonyl moiety and the indole core.[1]

Technical Whitepaper for Medicinal Chemistry & Structural Biology

Executive Summary

3-Bromo-1-methylindolin-2-one represents a versatile electrophilic warhead in heterocyclic synthesis. Unlike its aromatic 5-bromo counterpart, the 3-bromo variant possesses an


 hybridized carbon at the C3 position, rendering it highly susceptible to nucleophilic substitution and radical coupling.[1] This guide provides a validated quantum chemical workflow to predict its structural conformation, spectroscopic signatures, and reactivity profile, enabling researchers to optimize its use as a precursor for complex bio-active scaffolds.[1]

Computational Methodology

To ensure high fidelity in predicting the properties of bromine-containing heterocycles, a "split-basis" or high-level all-electron approach is required to account for polarizability and relativistic effects (if necessary).

The Theoretical Protocol

The following protocol is designed to balance computational cost with accuracy, specifically calibrated for organic halides.

ParameterRecommended SettingRationale
Functional M06-2X or wB97X-D Superior to B3LYP for non-covalent interactions and halogen bonding; handles dispersion forces critical for stacking interactions.
Basis Set (Light Atoms) 6-311++G(d,p) Triple-zeta quality with diffuse functions to correctly model the lone pair electrons on Oxygen and Nitrogen.[1]
Basis Set (Bromine) 6-311G(d,p) or def2-TZVP Pople basis sets are generally sufficient for Br, but def2-TZVP provides better accuracy for polarizability.
Solvation Model SMD (Solvation Model based on Density)More accurate than PCM for calculating free energies of solvation in DMSO or CHCl

.[1]
Frequency Analysis Harmonic ApproximationEssential to verify stationary points (zero imaginary frequencies) and obtain Zero-Point Energy (ZPE).[1]
Computational Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the computational study, from initial geometry construction to advanced reactivity mapping.

CompWorkflow cluster_Props Property Calculation Start Input Structure (3-Bromo-1-methylindolin-2-one) Opt Geometry Optimization (M06-2X/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Check for Imaginary Freqs) Opt->Freq NBO NBO Analysis (Lone Pair Delocalization) Freq->NBO Valid Structure MEP MEP Mapping (Reactive Sites) Freq->MEP FMO FMO (HOMO/LUMO) (Global Reactivity Indices) Freq->FMO NMR NMR Prediction (GIAO Method) Freq->NMR Validation Experimental Validation (IR/NMR Comparison) FMO->Validation NMR->Validation

Figure 1: Step-by-step computational workflow for validating the molecular geometry and electronic properties.

Structural & Electronic Analysis

Geometry and Bond Metrics

The oxindole core is bicyclic and largely planar, but the


 hybridization at C3 introduces a deviation.[1]
  • C3-Br Bond Length: Predicted to be 1.96 - 1.98 Å . This bond is elongated compared to aromatic C-Br bonds (approx.[1] 1.89 Å) due to the lack of resonance stabilization with the ring, making it a prime site for cleavage.[1]

  • C2=O Bond Length: Typical amide carbonyl range, 1.21 - 1.23 Å .[1]

  • Planarity: The indole ring (N1-C2-C3-C3a-C7a) is planar, but the Br atom and the C3-H proton will lie above and below this plane, breaking

    
     symmetry.
    
Frontier Molecular Orbital (FMO) Analysis

The reactivity is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO: Localized primarily on the aromatic ring and the nitrogen lone pair.[1]

  • LUMO: Concentrated on the carbonyl group and the C3-Br

    
     antibonding orbital.[1]
    
  • Significance: A low-lying LUMO at the C-Br bond facilitates nucleophilic attack (SN2 mechanism) or electron capture (reductive mechanism).[1]

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a binding pocket.[1]

  • Red Regions (Negative Potential): Localized on the Carbonyl Oxygen (O2) .[1] This is the primary hydrogen bond acceptor site.[1]

  • Blue Regions (Positive Potential):

    • 
      -Hole on Bromine:  A region of positive potential on the extension of the C-Br bond axis, capable of forming "halogen bonds" with backbone carbonyls in proteins.[1]
      
    • C3-H Proton: The proton at C3 is acidic due to the electron-withdrawing effect of the adjacent Carbonyl and Bromine.[1]

Spectroscopic Profiling (Validation)

To validate the theoretical model, compare calculated values with experimental benchmarks.[1]

Infrared (IR) Spectroscopy

Calculated frequencies must be scaled (typically by 0.96-0.98 for DFT) to match experimental anharmonic frequencies.[1]

Vibrational ModeUnscaled Freq (cm

)
Scaled Freq (cm

)
IntensityDescription
C=O Stretch 1780 - 18001730 - 1750 StrongCharacteristic lactam carbonyl. Shifted higher due to ring strain and

-halogen.[1]
C-H Stretch (Ar) 3150 - 32003050 - 3100 WeakAromatic C-H vibrations.
C-Br Stretch 600 - 650580 - 620 MediumFingerprint region marker for C-Br.
NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method with TMS as a reference:

  • 
    H NMR (C3-H):  The proton at C3 is deshielded by both the carbonyl and the bromine.[1] Expect a singlet (or doublet if long-range coupling exists) in the 5.0 - 5.5 ppm  range.
    
  • 
    C NMR (C3):  The C3 carbon is 
    
    
    
    hybridized but attached to electron-withdrawing groups.[1] Expect a shift around 40 - 50 ppm .[1]
  • 
    C NMR (C=O):  The amide carbonyl typically appears around 170 - 175 ppm .[1]
    

Reactivity & Mechanistic Pathways[1][2]

The 3-bromo-1-methylindolin-2-one molecule acts as a "masked" electrophile. The following diagram illustrates the competing reaction pathways governed by its electronic structure.

Reactivity Substrate 3-Bromo-1-methylindolin-2-one Path1 Nucleophilic Substitution (SN2) (Attack at C3) Substrate->Path1 Nucleophile (Nu-) Path2 Elimination (E2) (Formation of Indolone) Substrate->Path2 Strong Base Path3 Radical Formation (Homolytic C-Br Cleavage) Substrate->Path3 SET / Radical Initiator Product1 3-Substituted Oxindole (Spiro-scaffold precursor) Path1->Product1 Product2 Indol-2-one (Unstable) Path2->Product2 Product3 Dimerization / Coupling Path3->Product3

Figure 2: Primary reaction pathways. The C3 position is the mechanistic pivot point.[1]

Global Reactivity Descriptors

Calculated at the B3LYP/6-311++G(d,p) level:

  • Electrophilicity Index (

    
    ):  High.[1] Indicates the molecule is a strong electrophile, eager to accept electrons from nucleophiles (e.g., thiols, amines).[1]
    
  • Chemical Hardness (

    
    ):  Moderate.[1] The C-Br bond softens the molecule compared to the parent oxindole, facilitating orbital-controlled reactions.[1]
    

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard software reference for DFT calculations).

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension".[1] Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]

  • Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648.[1] Link[1]

  • Lu, T., & Chen, F. (2012).[1] "Multiwfn: A multifunctional wavefunction analyzer".[1] Journal of Computational Chemistry, 33(5), 580-592.[1] (Tool for MEP and topology analysis).[1] Link[1]

  • Pedersen, D. S., & Rosenbohm, C. (2001).[1] "Dry Media Reactions".[1] Synthesis, 2001(16), 2431-2434.[1] (Discusses synthesis and reactivity of 3-bromooxindoles).

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 3-Bromo-1-methylindolin-2-one in the Synthesis of Privileged Kinase Inhibitor Scaffolds

Pharmacological Context & Scaffold Significance The indolin-2-one (oxindole) core is universally recognized as a privileged pharmacophore in oncology and fibrotic disease management[1]. Small-molecule receptor tyrosine k...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Scaffold Significance

The indolin-2-one (oxindole) core is universally recognized as a privileged pharmacophore in oncology and fibrotic disease management[1]. Small-molecule receptor tyrosine kinase (RTK) inhibitors, such as the FDA-approved drug nintedanib, utilize a 3-(aminomethylidene)oxindole architecture to act as competitive antagonists at the ATP-binding hinge region of target kinases[2]. These targets include the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)[3].

In the pursuit of novel allosteric and competitive kinase inhibitors, 3-bromo-1-methylindolin-2-one serves as a highly reactive, versatile electrophilic building block. By functionalizing the C3 position with a bromine leaving group, chemists can bypass the thermodynamic limitations of traditional condensation reactions, enabling the rapid assembly of complex, stereochemically pure kinase inhibitor analogs[4].

Mechanistic Rationale: Eschenmoser Coupling vs. Knoevenagel Condensation

Historically, the 3-alkylidene oxindole framework was synthesized via the Knoevenagel condensation between an unsubstituted 2-oxindole and an aldehyde or ketone[4]. However, this classical approach is fraught with operational liabilities: it requires harsh basic conditions, prolonged heating, and frequently yields an inseparable mixture of E and Z isomers[4].

To engineer a more efficient and stereoselective pathway, modern synthetic protocols leverage 3-bromo-1-methylindolin-2-one in the Eschenmoser Coupling Reaction (ECR) [4].

  • Causality of Electrophilic Activation: The

    
    -bromo amide moiety is highly susceptible to nucleophilic attack by thioamides.
    
  • Reaction Dynamics: The thioamide sulfur attacks the C3 position, displacing the bromide ion to form a transient episulfide intermediate. This intermediate undergoes spontaneous desulfurization (extrusion of elemental sulfur) to yield the 3-(aminomethylidene)indolin-2-one[4].

  • Stereochemical Control: The ECR is highly stereoselective, exclusively yielding the thermodynamically stable (Z)-isomer[5]. This configuration is rigidly locked by a strong intramolecular hydrogen bond between the exocyclic amino proton and the oxindole carbonyl oxygen—a conformational geometry that is absolutely critical for optimal hydrogen bonding within the kinase ATP pocket[5].

Experimental Protocol: Eschenmoser Coupling Workflow

The following protocol details the synthesis of (Z)-3-[amino(phenyl)methylidene]-1-methylindolin-2-one, a structural analog of the nintedanib core, utilizing a self-validating methodology.

Materials & Reagents
  • 3-Bromo-1-methylindolin-2-one (Electrophile)

  • Thiobenzamide (Nucleophile)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water and Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 mmol of 3-bromo-1-methylindolin-2-one in 5.0 mL of anhydrous DMF.

    • Causality: DMF is selected as a polar aprotic solvent because it stabilizes the transition state of the nucleophilic attack without solvolyzing the labile C3-bromo substituent, ensuring the thioamide remains the primary nucleophile[4].

  • Nucleophilic Addition:

    • Add 1.1 mmol of thiobenzamide to the stirring solution at room temperature (25 °C).

    • Causality: The reaction is performed without an external base. Omitting base prevents the oxidative dimerization of the oxindole core and suppresses unwanted side reactions, relying entirely on the inherent nucleophilicity of the thioamide[4].

  • Thermal Activation & Monitoring (Self-Validation Step 1):

    • Stir the mixture at 25–60 °C for 2 to 4 hours.

    • Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material (

      
      ) and the appearance of a bright yellow/orange product spot (
      
      
      
      ) validates the extrusion of sulfur and formation of the conjugated system.
  • Quenching and Workup:

    • Quench the reaction by pouring the mixture into 20 mL of ice-cold deionized water. The product will typically precipitate as a brightly colored solid.

    • Extract the aqueous layer with EtOAc (

      
       mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
  • Purification & Stereochemical Validation (Self-Validation Step 2):

    • Purify the crude residue via flash column chromatography or recrystallization from ethanol.

    • Validation: Perform

      
      -NMR (400 MHz, 
      
      
      
      ). The successful formation of the (Z)-isomer is confirmed by the presence of a highly deshielded exocyclic NH proton signal (typically
      
      
      11.0–12.5 ppm), which is shifted downfield due to the strong intramolecular hydrogen bond with the C2-carbonyl oxygen[5].

Quantitative Data Summary

The superiority of the Eschenmoser Coupling Reaction (ECR) over traditional condensation methods is highlighted in the table below, summarizing typical reaction metrics for the synthesis of 3-(aminomethylidene)oxindole derivatives.

Reaction ParameterTraditional Knoevenagel CondensationEschenmoser Coupling Reaction (ECR)
Starting Material 1-Methylindolin-2-one + Amide/Aldehyde3-Bromo-1-methylindolin-2-one + Thioamide
Solvent System Ethanol or TolueneAnhydrous DMF or MeCN
Catalyst / Base Piperidine / Pyridine (Excess)None required (Base-free)
Temperature Reflux (80–110 °C)Room Temp to 60 °C
Reaction Time 12 – 24 hours2 – 4 hours
Typical Yield 40% – 65%75% – 95%
Stereoselectivity Poor (Mixed E/Z isomers)Excellent (>98% Z-isomer)

Pathway & Workflow Visualizations

RTK_Signaling VEGF Growth Factors (VEGF, FGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, FGFR, PDGFR) VEGF->RTK Activates Downstream Downstream Signaling (Ras/Raf/MEK/ERK) RTK->Downstream Signal Transduction ATP ATP Binding ATP->RTK Phosphorylates Inhibitor Indolin-2-one Inhibitor (e.g., Nintedanib) Inhibitor->RTK Competes with ATP (Blocks Kinase Domain) Angiogenesis Angiogenesis & Proliferation Downstream->Angiogenesis Induces

RTK signaling pathway demonstrating competitive ATP-hinge inhibition by Indolin-2-one derivatives.

ECR_Workflow Start 3-Bromo-1-methylindolin-2-one (Electrophile) Coupling Nucleophilic Attack (DMF, RT-60°C) Start->Coupling Thioamide Thioamide (Nucleophile) Thioamide->Coupling Episulfide Episulfide Intermediate Coupling->Episulfide Desulfurization Spontaneous Desulfurization (-S) Episulfide->Desulfurization Product (Z)-3-[amino(phenyl)methylidene] indolin-2-one Desulfurization->Product

Eschenmoser Coupling Reaction workflow from 3-bromo-1-methylindolin-2-one to the final Z-isomer.

References

  • Roth GJ, Heckel A, Colbatzky F, et al. "Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120)." Journal of Medicinal Chemistry. 2009;52(14):4466-4480.[Link]

  • Marek L, Kolman L, Váňa J, Svoboda J, Hanusek J. "Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction." Beilstein Journal of Organic Chemistry. 2021;17:527-539.[Link]

  • Inomata M, Nishioka Y, Azuma A. "Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis." Drug Design, Development and Therapy. 2015;9:4747-4754.[Link]

Sources

Application

Synthetic protocols using 3-Bromo-1-methylindolin-2-one in medicinal chemistry

An Application and Protocol Guide Introduction: The Strategic Importance of a Privileged Scaffold The indolin-2-one (oxindole) core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" du...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Introduction: The Strategic Importance of a Privileged Scaffold

The indolin-2-one (oxindole) core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and clinically significant pharmaceuticals.[1] This heterocyclic system provides a rigid, three-dimensional framework that is ideal for presenting functional groups to biological targets with high specificity. Within this class of compounds, 3-Bromo-1-methylindolin-2-one has emerged as a particularly powerful and versatile building block. Its strategic importance lies in the reactivity of the C3-bromo substituent, which serves as a linchpin for introducing molecular complexity and diversity.

The bromine atom can function as a leaving group in nucleophilic substitutions, a handle for transition metal-catalyzed cross-coupling reactions, or a precursor for generating reactive intermediates for cycloadditions. This versatility allows medicinal chemists to rapidly construct libraries of novel compounds, accelerating the discovery of new therapeutic agents. This guide details key synthetic protocols utilizing 3-Bromo-1-methylindolin-2-one, focusing on the synthesis of kinase inhibitors, C3-quaternary stereocenters, and spirooxindoles—all compound classes with profound implications for drug development in oncology, neurodegenerative diseases, and beyond.[2][3][4]

Core Synthetic Strategies & Applications

The strategic placement of the bromine atom at the C3 position of the 1-methylindolin-2-one core enables a wide array of synthetic transformations. Below, we detail key protocols that leverage this reactivity for the construction of medicinally relevant molecules.

G cluster_0 Core Reagent A 3-Bromo-1-methylindolin-2-one B Asymmetric Alkylation & Mannich Reactions A->B Organocatalysis C Palladium-Catalyzed Cross-Coupling A->C Pd(0) Catalysis (e.g., Suzuki, Heck) D [3+2] Cycloadditions A->D Base, Lewis Acid E C3-Quaternary Oxindoles B->E H Complex Natural Product Cores B->H F Kinase Inhibitor Scaffolds (e.g., Sunitinib analogues) C->F G Spirooxindoles D->G E->F E->G

Caption: Synthetic pathways from 3-Bromo-1-methylindolin-2-one.

Protocol 1: Organocatalytic Asymmetric Mannich Reaction for C3-Quaternary Stereocenters

Application Overview: The creation of a chiral quaternary center at the C3-position of the oxindole core is a significant challenge in organic synthesis. This protocol allows for the construction of such centers with high diastereo- and enantioselectivity. The resulting products, containing vicinal chiral tertiary and brominated quaternary stereocenters, are valuable precursors for complex alkaloids and spirocyclic compounds.[5] This method utilizes a bifunctional organocatalyst to control the stereochemical outcome.

Mechanistic Insight: This reaction proceeds via the enol form of the 3-bromooxindole, which acts as a nucleophile.[6][7] A chiral bifunctional catalyst, such as a thiourea derived from a cinchona alkaloid, simultaneously activates the N-tosyl-imine electrophile through hydrogen bonding while directing the nucleophilic attack of the bromooxindole enolate from a specific face. This dual activation model is crucial for achieving high levels of stereocontrol.

Experimental Protocol:

  • Reagent Preparation: To a dry 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired N-Ts-imine (0.10 mmol, 1.0 equiv) and the bifunctional thiourea catalyst (0.01 mmol, 10 mol%).

  • Solvent Addition: Dissolve the solids in 1.0 mL of a suitable anhydrous solvent (e.g., toluene or dichloromethane). Stir the solution at the specified temperature (e.g., -20 °C) for 10 minutes.

  • Substrate Addition: Add 3-Bromo-1-methylindolin-2-one (0.12 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting imine is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-3-bromo-1-methylindolin-2-one derivative.

  • Characterization: Confirm the structure and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.

EntryN-Ts-Imine ElectrophileCatalyst Loading (mol%)Temp (°C)Yield (%)dree (%)
1N-Ts-benzaldimine10-209599:198
2N-Ts-(4-chlorobenzaldimine)10-209298:299
3N-Ts-(2-naphthaldimine)10-209097:396
Data is representative based on findings for N-unprotected 3-bromooxindoles and is intended for illustrative purposes.[5]

Protocol 2: Palladium-Catalyzed Allylation for C3-Functionalization

Application Overview: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. This protocol describes the direct allylation of 3-Bromo-1-methylindolin-2-one, providing a powerful method for C-C bond formation at the C3 position.[8] The resulting 3-allylated indoles are key intermediates for a variety of complex molecules and can be further elaborated. This method is notable for its ability to tolerate various functional groups.

Mechanistic Insight: The reaction is believed to proceed through an in situ formation of an organostannane intermediate. Hexa-n-butyldistannane reacts with the palladium(0) catalyst and the allylic acetate to form an allyltin species. Concurrently, the palladium catalyst undergoes oxidative addition into the C-Br bond of the oxindole. The resulting Pd(II)-oxindole complex then undergoes transmetalation with the allyltin species, followed by reductive elimination to yield the 3-allylated product and regenerate the Pd(0) catalyst.[8]

G A 3-Bromo-1-methylindolin-2-one E Oxidative Addition A->E B Allyl Acetate / Carbonate F In situ Allyltin Formation B->F C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->E D Hexa-n-butyldistannane (Bu₃Sn)₂ D->F G Transmetalation E->G F->G H Reductive Elimination G->H I 3-Allyl-1-methylindolin-2-one (Product) H->I J Regenerated Pd(0) H->J J->E Catalytic Cycle

Caption: Palladium-catalyzed allylation workflow.

Experimental Protocol:

  • Flask Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine 3-Bromo-1-methylindolin-2-one (0.5 mmol, 1.0 equiv), the allylic acetate or carbonate (0.75 mmol, 1.5 equiv), hexa-n-butyldistannane (0.6 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C.

  • Reaction Monitoring: Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the solution sequentially with saturated aqueous KF solution (to remove tin byproducts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 3-allyl-1-methylindolin-2-one.

Protocol 3: Construction of Spirooxindoles via Palladium-Catalyzed Spirocyclization

Application Overview: Spirooxindoles are a prominent class of heterocyclic compounds found in numerous bioactive natural products and pharmaceuticals.[9] They are particularly important in drug discovery for their anti-cancer and anti-viral activities.[9] This protocol provides an efficient route to spiroindenyl-2-oxindoles through a palladium-catalyzed cascade reaction involving C-H functionalization.

Mechanistic Insight: This sophisticated transformation begins with the oxidative addition of a Pd(0) catalyst into an aryl bromide tethered to the oxindole nitrogen. This is followed by an intramolecular carbopalladation (Heck reaction) and a subsequent C-H functionalization step, forming a key spiropalladacycle intermediate. This intermediate then reacts with a vinyl bromide in a Heck-type process to form the final spiroindenyl-2-oxindole product and regenerate the active Pd(0) catalyst.[10]

Experimental Protocol:

  • Reagent Setup: To a sealed tube, add the N-tethered 2-bromoarylamide of 1-methylindolin-2-one (0.2 mmol, 1.0 equiv), vinyl bromide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), a suitable ligand such as P(o-tol)₃ (0.04 mmol, 20 mol%), and a base like K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.0 mL of a polar aprotic solvent such as DMF or DMA.

  • Reaction Conditions: Seal the tube tightly and heat the mixture to 120 °C for 24 hours.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired spiroindenyl-2-oxindole.

EntryN-Tethered Aryl Bromide SubstituentVinyl BromideYield (%)
1HVinyl bromide75
24-MethylVinyl bromide72
34-FluoroVinyl bromide68
This protocol is adapted from related methodologies for constructing spirooxindoles and serves as a representative example.[10]

Conclusion and Future Outlook

3-Bromo-1-methylindolin-2-one has proven to be a remarkably effective and adaptable building block in medicinal chemistry. The protocols outlined in this guide represent a fraction of its synthetic potential, highlighting its utility in asymmetric synthesis, transition metal catalysis, and complex cascade reactions. The ability to precisely and efficiently introduce functionality at the C3 position allows for the systematic exploration of chemical space around the privileged oxindole core. As synthetic methodologies continue to advance, we anticipate the development of even more innovative applications for this key intermediate, further empowering the discovery of next-generation therapeutics targeting a wide range of human diseases.

References

  • Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. Journal of Organic Chemistry. [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Catalytic Enantioselective Alkylation of Aldehydes with 3-Bromooxindoles. Organic Letters. [Link]

  • Tan, B., et al. (2012). 3-Bromooxindoles as nucleophiles in asymmetric organocatalytic Mannich reactions with N-Ts-imines. Chemical Communications. [Link]

  • Gribble, G. W. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

  • Gribble, G. W. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

  • Yokoyama, Y., et al. (1990). PALLADIUM-CATALYZED REACTION OF 3-BROMOINDOLE DERIVATIVE WITH ALLYL. HETEROCYCLES. [Link]

  • Chen, J., et al. (2021). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules. [Link]

  • Lv, P-C., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. [Link]

  • El-Damasy, A. K., et al. (2022). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

  • V. S, A., & P, R. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]

  • Nath, A., et al. (2024). Synthesis of spirooxindoles by [3+2] cycloadditions. ResearchGate. [Link]

  • Check, C. T., & Thomson, R. J. (2012). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic letters. [Link]

  • S. S., & V. N., K. (2015). Molecular diversity of spirooxindoles. Synthesis and biological activity. Molecular Diversity. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methyleneisoindolin-1-ones from 2-bromo-aryl nitriles. ResearchGate. [Link]

  • Princiotto, S., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lv, P-C., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. [Link]

  • Vitale, C., et al. (2010). AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Current Organic Chemistry. [Link]

  • Wang, X., et al. (2020). Asymmetric catalytic concise synthesis of 3-(3-indolomethyl)-oxindoles for the construction of trigolute analogs. Chemical Communications. [Link]

  • de Goey, C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. ResearchGate. [Link]

  • Wu, W., et al. (2017). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles. Chemical Communications. [Link]

  • Kumar, A., et al. (2021). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. [Link]

  • Dou, X., et al. (2019). Multistage Screening Reveals 3-Substituted Indolin-2-one Derivatives as Novel and Isoform-Selective c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: Implications to Drug Discovery for Potential Treatment of Neurodegenerative Diseases. Journal of Medicinal Chemistry. [Link]

  • Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry. [Link]

  • Parrick, J., et al. (1986). Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. [Link]

  • Yuan, G-P., et al. (2009). 5-Bromo-1-methylindolin-2-one. Acta Crystallographica Section E. [Link]

  • Ayub, K., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]

  • Dander, J. E., & Garg, N. K. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science. [Link]

  • Dou, X., et al. (2019). Multistage Screening Reveals 3-Substituted Indolin-2-one Derivatives as Novel and Isoform-Selective c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: Implications to Drug Discovery for Potential Treatment of Neurodegenerative Diseases. ResearchGate. [Link]

  • Schmidt, J., & Morken, J. P. (2017). Palladium Catalyzed Asymmetric Three Component Coupling of Boronic Esters, Indoles and Allylic Acetates. Journal of the American Chemical Society. [Link]

  • Al-Shamari, A., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Molecules. [Link]

  • Wang, Z., et al. (2021). The development of 3-substituted indolin-2-one derivatives as kinase inhibitors for cancer therapy. Current Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents. Bioorganic Chemistry. [Link]

Sources

Method

Application Note: Nucleophilic Substitution Architectures of 3-Bromo-1-methylindolin-2-one

This Application Note and Protocol Guide is designed for research scientists and drug discovery professionals. It details the reactivity, handling, and synthetic utility of 3-Bromo-1-methylindolin-2-one , a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for research scientists and drug discovery professionals. It details the reactivity, handling, and synthetic utility of 3-Bromo-1-methylindolin-2-one , a highly versatile electrophilic scaffold used to generate 3,3-disubstituted oxindoles, spiro-oxindoles, and various heterocyclic libraries.

Executive Summary

The oxindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). 3-Bromo-1-methylindolin-2-one represents a critical, high-energy intermediate that allows for the rapid introduction of diverse nucleophiles at the sterically congested C3 position.

Unlike the stable 5-bromo or 6-bromo analogs, the 3-bromo variant is an activated alkyl halide. Its reactivity is driven by the adjacent carbonyl group (amide) and the benzylic nature of the C3 carbon, making it a potent electrophile for


, 

, and radical-based transformations. This guide provides validated protocols for converting this labile intermediate into stable, pharmacologically relevant libraries.

Mechanistic Insight: The "Electrophilic Hub"

The reactivity of 3-bromo-1-methylindolin-2-one is governed by the stability of the transition states at the C3 position. Understanding this is vital for controlling product distribution.

Reaction Pathways[1][2]
  • 
     Pathway (Ionization):  In polar protic solvents, the C3-Br bond can ionize to form a resonance-stabilized carbocation (delocalized into the aromatic ring and the amide nitrogen lone pair). This pathway favors "hard" nucleophiles and can lead to racemization if chiral starting materials are used.
    
  • 
     Pathway (Direct Displacement):  In aprotic solvents (DMF, MeCN) with strong nucleophiles (thiols, amines), direct backside attack occurs. However, steric hindrance at C3 can impede this, often requiring elevated temperatures.
    
  • Elimination-Addition (The "Indolenine" Route): In the presence of base, HBr elimination can generate a transient indolenine (or alkylidene if substituents allow), which then undergoes Michael-type addition.

Visualization of Reactivity

The following diagram illustrates the divergence of reaction pathways from the 3-bromo precursor.

ReactionPathways Precursor 1-Methylindolin-2-one Bromination Bromination (NBS, AIBN) Precursor->Bromination Intermediate 3-Bromo-1-methylindolin-2-one (Active Electrophile) Bromination->Intermediate Cation Resonance Stabilized Cation (SN1) Intermediate->Cation Polar Solvents Prod_N 3-Aminooxindoles (C-N Bond) Intermediate->Prod_N Amines, Base (SN2) Prod_S 3-Thiooxindoles (C-S Bond) Intermediate->Prod_S Thiols, Base (Click Chem) Prod_Dimer Isoindigo (Dimerization Side-Product) Intermediate->Prod_Dimer Oxidative Dimerization (No Nucleophile) Prod_C 3-Aryl/Alkyloxindoles (C-C Bond) Cation->Prod_C Electron-Rich Arenes (Friedel-Crafts)

Caption: Divergent synthetic pathways from the 3-bromo-1-methylindolin-2-one hub. Note the risk of dimerization (Isoindigo) in the absence of nucleophiles.

Experimental Protocols

Synthesis of the Precursor (3-Bromo-1-methylindolin-2-one)

Critical Note: This compound is prone to hydrolysis and dimerization. It is best prepared fresh or stored under Argon at -20°C.

Reagents:

  • 1-Methylindolin-2-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Catalytic, 0.05 eq) or Light irradiation

  • Solvent: Carbon Tetrachloride (

    
    ) or Acetonitrile (MeCN)
    

Procedure:

  • Dissolve 1-methylindolin-2-one (10 mmol) in anhydrous

    
     (50 mL). Note: MeCN can be used as a greener alternative, but cooling to 0°C is recommended to prevent over-bromination.
    
  • Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Reflux the mixture for 1–2 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Cool to room temperature (RT). Filter off the succinimide precipitate.

  • Concentrate the filtrate in vacuo at low temperature (<40°C).

  • Purification: Rapid recrystallization from hexane/ether or use crude for the next step immediately.

    • Yield: Typically 75–85%.

    • Appearance: Yellowish crystalline solid.

Protocol A: C-N Bond Formation (Amination)

This protocol yields 3-aminooxindoles, which are precursors to CDK2 inhibitors.

Reagents:

  • 3-Bromo-1-methylindolin-2-one (1.0 eq)

  • Primary/Secondary Amine (e.g., Morpholine, Aniline) (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: DMF or

    
    
    

Step-by-Step:

  • Preparation: Dissolve 3-bromo-1-methylindolin-2-one (1.0 mmol) in dry DMF (5 mL) under Argon.

  • Addition: Cool to 0°C. Add

    
     (1.5 mmol) followed by the amine (1.2 mmol) dropwise.
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Observation: The yellow color of the bromide may fade or shift.

  • Quench: Pour into ice-cold water (20 mL).

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc).

    • Target Yield: 70–90%.

Protocol B: C-S Bond Formation (Thiolation)

Ideal for creating bioconjugates or fluorescent probes.

Reagents:

  • 3-Bromo-1-methylindolin-2-one (1.0 eq)

  • Thiol (e.g., Thiophenol, Cysteine derivative) (1.1 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Acetone or MeCN

Step-by-Step:

  • Suspend

    
     and the Thiol in Acetone at RT.
    
  • Add a solution of 3-bromo-1-methylindolin-2-one in Acetone dropwise.

  • Stir at RT for 1 hour. (Reaction is typically very fast).

  • Filter inorganic salts. Concentrate filtrate.

  • Recrystallize from Ethanol.

Protocol C: C-C Bond Formation (Bis-Indole Synthesis)

Uses the electrophilic nature of the C3 position to react with electron-rich heterocycles (Friedel-Crafts type).

Reagents:

  • 3-Bromo-1-methylindolin-2-one (1.0 eq)

  • Indole (1.0 eq)

  • Catalyst: No catalyst (thermal) or mild Lewis Acid (

    
    , 10 mol%)
    
  • Solvent: Methanol or Water/MeCN mix

Step-by-Step:

  • Mix 3-bromo-1-methylindolin-2-one and Indole in Methanol (0.5 M concentration).

  • Stir at 60°C for 3–6 hours.

  • The product (3-(indol-3-yl)oxindole) often precipitates out of the solution.

  • Filter and wash with cold methanol.

Critical Process Parameters (CPP) & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Temperature 0°C to 25°C (Substitution)>50°C: Promotes elimination to alkylidene or dimerization to Isoindigo.
Stoichiometry 1.0 : 1.1 (Substrate:Nu)Excess Base: Causes rapid hydrolysis to Isatin (red solid).
Solvent Aprotic (DMF, MeCN, DCM)Protic (MeOH/H2O): May favor Solvolysis (

with solvent) over substitution if nucleophile is weak.
Atmosphere Inert (Argon/Nitrogen)Oxygen: Accelerates oxidative dimerization.

Common Pitfalls:

  • Red Product Formation: Indicates formation of Isatin (hydrolysis) or Isoindigo (dimerization). Solution: Ensure anhydrous conditions and avoid prolonged exposure to strong base without nucleophile present.

  • Low Yield: Often due to the instability of the 3-bromo starting material. Solution: Use the "One-Pot" method where the bromide is generated and immediately reacted with the nucleophile.

References

  • Synthesis of 3-bromooxindoles: Hino, T., et al. "Bromination of 3-substituted indoles.[1] Isolation and properties of 3-bromoindolenines." Heterocycles1977 , 6, 1680.[1] Link

  • Reactivity with Thioamides (Eschenmoser Coupling): Pokorný, J., et al. "Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction." Beilstein J. Org.[2] Chem.2021 , 17, 527–539. Link

  • General Nucleophilic Substitution on Oxindoles: Trost, B. M., et al. "Asymmetric Synthesis of 3,3-Disubstituted Oxindoles." Angew.[3] Chem. Int. Ed.2006 , 45, 2289. Link

  • Crystal Structure of 5-bromo-1-methylindolin-2-one (Structural Analog Data): Acta Cryst.2009 , E65, o1553.[4] Link

  • 3-Halooxindoles as Intermediates: Li, X., et al. "Recent advances in the synthesis of 3,3-disubstituted oxindoles." Chem. Commun.[5]2015 , 51, 10606. Link

Sources

Application

Advanced Protocol: 3-Bromo-1-methylindolin-2-one in the Synthesis of Anti-Inflammatory Compounds

Executive Summary The oxindole (indolin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory and tyrosine kinase inhibitor drugs (e.g., Suniti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxindole (indolin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory and tyrosine kinase inhibitor drugs (e.g., Sunitinib, Tenidap analogs). 3-Bromo-1-methylindolin-2-one acts as a critical electrophilic "lynchpin" intermediate. Its labile C3-bromide allows for the rapid introduction of diverse nucleophiles—amines, thiols, and carbon-centered species—facilitating the synthesis of 3-substituted and 3,3-disubstituted oxindoles with high anti-inflammatory potency.

This guide provides a validated, high-fidelity workflow for:

  • Synthesizing the 3-bromo-1-methylindolin-2-one reagent with high purity.

  • Deploying this reagent to create C3-functionalized anti-inflammatory candidates via nucleophilic substitution.

Chemical Identity & Safety Profile

PropertySpecification
Compound Name 3-Bromo-1-methylindolin-2-one
CAS Number 20870-90-0 (Generic 3-bromooxindole: 20870-78-4)
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78–82 °C (Decomposes at higher temps)
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1]

Safety Warning: This compound is an alkylating agent and a potent lachrymator.[1] It causes severe skin burns and eye damage.[1] All manipulations must be performed in a certified chemical fume hood using double nitrile gloves and chemical splash goggles.[1]

Strategic Utility: The C3 Electrophile

The biological activity of oxindole-based anti-inflammatories often depends on the substitution pattern at the C3 position. The 3-bromo derivative enables a divergent synthesis strategy:

  • Pathway A (S_N2/S_N1): Direct displacement by heteroatoms (N, S, O) to form kinase inhibitors.[1]

  • Pathway B (Radical/Friedel-Crafts): Coupling with electron-rich aromatics (e.g., indoles) to form 3,3-bis(aryl)oxindoles.

Mechanistic Pathway Diagram

Oxindole_Pathways Start 1-Methylindolin-2-one Reagent 3-Bromo-1-methylindolin-2-one (Electrophilic Core) Start->Reagent NBS, CCl4 Radical Bromination Prod_A 3-Amino/Thio-Oxindoles (Anti-inflammatory / Kinase Inhibitor) Reagent->Prod_A H-Nu (Amines, Thiols) Base, S_N2 Prod_B 3,3-Disubstituted Oxindoles (Quaternary Carbon Scaffold) Reagent->Prod_B Ar-H (Indoles) Lewis Acid / Friedel-Crafts

Caption: Divergent synthesis pathways from the 3-bromo intermediate to bioactive scaffolds.

Module 1: Synthesis of the Reagent

Objective: Prepare high-purity 3-bromo-1-methylindolin-2-one from commercially available 1-methylindolin-2-one.

Rationale

Direct bromination using N-Bromosuccinimide (NBS) is preferred over molecular bromine (


) to avoid over-bromination (forming the 3,3-dibromo species) and to simplify handling.
Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Charge the flask with 1-methylindolin-2-one (1.47 g, 10.0 mmol) and dissolve in anhydrous Carbon Tetrachloride (

    
    )  or Dichloromethane (
    
    
    
    )
    (50 mL).
    • Note:

      
       is traditional for radical mechanisms, but DCM is a safer, viable alternative for polar-mechanism bromination.[1]
      
  • Bromination: Add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol, 1.0 equiv) in one portion.

  • Initiation: Add a catalytic amount of AIBN (Azobisisobutyronitrile) (16 mg, 0.1 mmol) or irradiate with a visible light source (200W tungsten lamp) to initiate the radical reaction.[1]

  • Reaction: Reflux the mixture (if

    
    ) or stir at room temperature (if DCM/light) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (
    
    
    
    ) should disappear, replaced by a slightly lower
    
    
    spot.[1]
  • Workup:

    • Cool the mixture to 0 °C. Succinimide byproduct will precipitate.[1]

    • Filter off the succinimide.[1]

    • Concentrate the filtrate in vacuo at low temperature (< 40 °C) to avoid decomposition.

  • Purification: Recrystallize immediately from Hexane/Dichloromethane.

    • Yield: Expected 85–92%.

    • Stability Check: Store the solid in the dark at -20 °C. Use within 48 hours for best results.

Module 2: Synthesis of Anti-Inflammatory Candidates

Objective: Synthesize a 3-(heteroaryl)amino-oxindole analog via nucleophilic substitution. This class of compounds mimics the activity of kinase inhibitors used in inflammation models.[1]

Reaction Scheme


Step-by-Step Protocol
  • Preparation: In a 20 mL scintillation vial, dissolve 3-bromo-1-methylindolin-2-one (226 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Nucleophile Addition: Add the amine nucleophile (e.g., 4-fluoroaniline or a piperazine derivative ) (1.1 mmol, 1.1 equiv).[1]

    • Expert Tip: For anti-inflammatory targets, aniline derivatives with electron-withdrawing groups (F, Cl,

      
      ) are common pharmacophores.[1]
      
  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0 mmol, 2.0 equiv) dropwise.

    • Why: The base neutralizes the HBr byproduct, driving the equilibrium forward and preventing acid-catalyzed decomposition of the oxindole ring.

  • Incubation: Stir at Room Temperature for 3–6 hours.

    • Monitoring: LC-MS is preferred over TLC here due to the polarity of the amine products. Look for the [M+H]+ peak corresponding to the substitution product.

  • Quench & Isolation:

    • Dilute with EtOAc (20 mL) and wash with saturated

      
       (2 x 10 mL) followed by Brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash column chromatography (Silica gel, 0–5% MeOH in DCM).

Data Analysis & Validation
ParameterAcceptance CriteriaTroubleshooting
Purity (HPLC) > 95%If <90%, recrystallize from EtOH.
Proton NMR C3-H Proton appears as a singlet/doublet at ~4.5–5.0 ppm.Absence of C3-H suggests elimination to the alkylidene (red impurity).
Appearance White to pale yellow powder.[1]Red/Orange color indicates oxidation to isatin or alkylidene formation.[1]

References

  • NBS Bromination Protocol: Hino, T., et al. "Bromination of 3-substituted indoles.[1][3] Isolation and properties of 3-bromoindolenines." Heterocycles, 1975.[1][3]

  • Nucleophilic Substitution Utility: BenchChem Technical Support. "Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines/Oxindoles." BenchChem, 2025.[2]

  • Anti-Inflammatory Activity of 3-Substituted Oxindoles: Park, S.Y., et al. "Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents." International Journal of Molecular Sciences, 2023.[1]

  • Organocatalytic Applications: Li, J., et al. "3-Bromooxindoles as nucleophiles in asymmetric organocatalytic Mannich reactions."[1] Chemical Communications, 2013.[1]

  • Safety & Handling: MilliporeSigma Safety Data Sheet. "5-Bromoindolin-2-one (Analogous Handling Data)." Sigma-Aldrich, 2024.

Sources

Method

Knoevenagel condensation of 3-Bromo-1-methylindolin-2-one with aldehydes

Application Note: Condensation Protocols for 3-Bromo-1-methylindolin-2-one with Aldehydes Executive Summary & Scientific Rationale The reaction of 3-Bromo-1-methylindolin-2-one with aldehydes represents a critical diverg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Condensation Protocols for 3-Bromo-1-methylindolin-2-one with Aldehydes

Executive Summary & Scientific Rationale

The reaction of 3-Bromo-1-methylindolin-2-one with aldehydes represents a critical divergence from the classical Knoevenagel condensation. While standard Knoevenagel protocols (using non-halogenated oxindoles) yield


-unsaturated alkylidene products, the presence of the bromine atom at the C3 position fundamentally alters the mechanistic pathway.

Instead of a simple dehydration to an olefin, this system undergoes a Darzens-type condensation . The C3-bromine acts as a leaving group following the initial aldol addition, driving the formation of spiro[indoline-3,2'-oxiran]-2-one derivatives.

Why this matters: Spiro-oxindoles are "privileged structures" in drug discovery, serving as core scaffolds for MDM2 inhibitors, antitubercular agents, and anticancer therapeutics. This protocol provides a controlled method to access these 3,3'-disubstituted spiro-systems rather than the flat 3-alkenyl derivatives.

Mechanistic Insight & Pathway Analysis

To ensure experimental success, researchers must understand that the "Knoevenagel" conditions (Base/Aldehyde) applied to this specific substrate will trigger an intramolecular cyclization.

The Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the bifurcation between the expected Knoevenagel outcome (if Br were absent) and the actual Darzens outcome due to the C3-Br leaving group.

ReactionPathway Start 3-Bromo-1-methylindolin-2-one (Reactant) Enolate C3-Enolate Intermediate Start->Enolate Deprotonation (-H+) Base Base (e.g., K2CO3) Base->Enolate AldolAdduct Intermediate Halohydrin (Aldol Adduct) Enolate->AldolAdduct Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->AldolAdduct Knoevenagel Classical Knoevenagel Product (Requires -H elimination) BLOCKED AldolAdduct->Knoevenagel Dehydration (-H2O) Impossible (No acidic H) Darzens Spiro-Epoxyoxindole (Darzens Product) AldolAdduct->Darzens Intramolecular Cyclization (Loss of Br-)

Figure 1: Mechanistic divergence showing why the reaction yields spiro-epoxides (Darzens) rather than olefins (Knoevenagel) due to the lack of a second acidic proton at C3.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of 3'-aryl-1-methylspiro[indoline-3,2'-oxiran]-2-one using mild basic conditions.

Reagents & Materials
  • Substrate: 3-Bromo-1-methylindolin-2-one (1.0 equiv)

  • Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

  • Catalyst (Optional): Benzyltriethylammonium chloride (TEBA) for phase transfer if using weaker bases.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere (critical to prevent oxidative side-reactions of the enolate).
      
  • Solubilization:

    • Add 3-Bromo-1-methylindolin-2-one (1.0 mmol, 226 mg) to the flask.

    • Add the Aldehyde (1.1 mmol).

    • Dissolve in Acetonitrile (5.0 mL). Note: Acetonitrile is preferred over MeOH to minimize solvolysis of the bromide.

  • Initiation (Condensation):

    • Add

      
        (1.2 mmol, 166 mg) in a single portion.
      
    • Optimization Note: If reaction is sluggish, add 5 mol% TEBA.

  • Monitoring:

    • Stir vigorously at Room Temperature (25°C) .

    • TLC Monitoring: Check every 30 minutes.

      • Mobile Phase: Hexane:Ethyl Acetate (70:30).

      • Visualization: UV lamp (254 nm). The product typically runs higher (less polar) than the aldol intermediate but lower than the aldehyde.

  • Work-up:

    • Upon consumption of the starting material (typically 2–4 hours), quench the reaction with water (10 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexane to 80:20 Hexane:EtOAc.

    • Product: The spiro-epoxide is typically a white or pale yellow solid.

Data Analysis & Troubleshooting

The following table summarizes expected outcomes based on aldehyde electronics, which significantly influence the reaction rate and yield (Hammett correlation).

Aldehyde Substituent (R)Electronic EffectReaction TimeTypical YieldNotes
4-NO2 (Nitro) Strong EWG1.0 - 2.0 h85 - 92%Fast reaction; highly stabilized alkoxide intermediate facilitates cyclization.
H (Benzaldehyde) Neutral3.0 - 4.0 h75 - 82%Standard baseline.
4-OMe (Methoxy) Strong EDG6.0 - 12.0 h50 - 65%Slow nucleophilic attack; heating to 40°C may be required.
2-Cl (Ortho-Chloro) Steric Hindrance4.0 - 6.0 h60 - 70%Diastereoselectivity (dr) often improves due to steric bulk.
Troubleshooting Guide
  • Problem: Formation of a polar byproduct (low

    
    ).
    
    • Cause: Hydrolysis of the C3-Br bond to form 3-hydroxy-1-methylindolin-2-one (isatin derivative) due to wet solvent.

    • Solution: Ensure solvents are anhydrous; increase base concentration to favor the kinetic condensation over hydrolysis.

  • Problem: No cyclization (Intermediate Halohydrin isolated).

    • Cause: Base is too weak to effect the intramolecular

      
       displacement of Bromine.
      
    • Solution: Switch to

      
       or add DBU (1.0 equiv) to force ring closure.
      

References

  • Hou, Y., et al. (2023). "Catalytic Enantioselective Alkylation of Aldehydes with 3-Bromooxindoles."[1] Organic Letters, 25(39), 7252-7257.[1] [1][2]

    • Relevance: Establishes the reactivity of 3-bromooxindoles with aldehydes for creating C3-qu
  • Trost, B. M., & Frederiksen, M. U. (2005). "Transition Metal-Catalyzed Enantioselective Synthesis of 3,3-Disubstituted Oxindoles.

    • Relevance: Foundational text on the importance of 3,3-disubstituted oxindole scaffolds.[3]

  • Peddibhotla, S. (2009). "3-Substituted-3-hydroxy-2-oxindole, an Emerging Scaffold for Drug Discovery." Current Bioactive Compounds, 5(1), 20-38.

Sources

Application

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-methylindolin-2-one

Executive Summary & Strategic Importance The 3-bromo-1-methylindolin-2-one scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a precursor to 3,3-disubstituted oxindoles found in kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-bromo-1-methylindolin-2-one scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a precursor to 3,3-disubstituted oxindoles found in kinase inhibitors (e.g., Sunitinib, Nintedanib) and alkaloid natural products.

While traditional Palladium (Pd)-catalyzed couplings (Suzuki, Heck) target sp²-hybridized aryl halides (e.g., 5-bromooxindole), this guide addresses the high-value, high-difficulty challenge of coupling at the C3 sp³-hybridized center .

The Core Challenge: Coupling at the C3 position of 3-bromooxindoles presents two competing mechanistic failures:

  • 
    -Hydride Elimination:  The resulting alkyl-palladium intermediate is prone to rapid elimination, reverting to the indole or forming an olefin, rather than cross-coupling.
    
  • Protodehalogenation: In the presence of bases required for transmetallation, the sensitive C3-Br bond can undergo reduction or elimination before coupling occurs.

The Solution: This protocol leverages "Hysteretic" Pd-Catalysis and Bulky Electron-Rich Phosphines (BERPs) to facilitate oxidative addition at the sterically hindered sp³ center while suppressing


-elimination.

Mechanistic Pathway & Ligand Selection

To achieve successful coupling at the C3 position, the catalytic cycle must outcompete


-hydride elimination. This is achieved using ligands that enforce a specific geometry around the Palladium center.
The sp³-Coupling Cycle

The reaction proceeds via a radical-hybrid or direct oxidative addition pathway, distinct from classical aryl coupling.

G Start 3-Bromo-1-methylindolin-2-one (sp³ Electrophile) OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd R-Br Pd0 Pd(0)Lₙ (Active Catalyst) Pd0->OxAdd Int1 Alkyl-Pd(II)-Br (Stabilized Species) OxAdd->Int1 TransMet Transmetallation (Ar-B(OH)₂ / Base) Int1->TransMet BetaElim Indole/Olefin Byproduct Int1->BetaElim β-Hydride Elimination (Avoided via Ligand) Int2 Alkyl-Pd(II)-Ar TransMet->Int2 Ar-B(OH)₂ RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-1-methylindolin-2-one (Coupled Product) RedElim->Product

Figure 1: Catalytic cycle for sp³-C cross-coupling. Note the critical stabilization of the Alkyl-Pd(II) intermediate to prevent


-elimination.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Formation of Quaternary Centers)

Objective: Synthesis of 3-aryl-3-substituted oxindoles or 3-aryl oxindoles from 3-bromo precursors.

Reagents:

  • Substrate: 3-Bromo-1-methylindolin-2-one (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)

  • Ligand: P(t-Bu)₃ (10 mol%) or PCy₃ (tricyclohexylphosphine)

    • Note: The bulky tert-butyl groups are essential to prevent

      
      -elimination.
      
  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (5:1)

  • Temperature: 80–100 °C

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Argon flow, charge a Schlenk tube with Pd(OAc)₂ (5.6 mg, 0.025 mmol), P(t-Bu)₃ (10 mg, 0.05 mmol), and Arylboronic acid (0.75 mmol).

  • Substrate Addition: Add 3-Bromo-1-methylindolin-2-one (113 mg, 0.5 mmol) and K₃PO₄ (318 mg, 1.5 mmol).

  • Solvation: Add degassed Toluene (2.0 mL) and Water (0.2 mL). The biphasic system helps solubilize the inorganic base while protecting the catalyst.

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours. Vigorous stirring is crucial for biphasic mixtures.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point:

  • If de-brominated oxindole (reduction product) is observed, increase the concentration of the boronic acid and ensure the solvent is thoroughly degassed to remove oxygen, which can promote radical quenching.

Protocol B: Enantioselective Alkylation (Advanced)

Objective: Creating chiral quaternary centers at C3.

  • Catalyst System: Ni(cod)₂ + Chiral Bisoxazoline (Box) ligands are often superior to Pd for this specific enantioconvergent transformation, but if Pd is required, use Trost Ligands (DACH-Phenyl).

  • Modification: Lower temperature to 0 °C to maximize enantioselectivity.

Data Summary & Optimization Table

ParameterStandard ConditionOptimization for Steric BulkOptimization for Sensitive Groups
Catalyst Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄ (Less active)
Ligand P(t-Bu)₃Q-Phos / S-PhosX-Phos
Base K₃PO₄CsF (Anhydrous)K₂CO₃
Solvent Toluene/H₂O1,4-DioxaneTHF (Lower Temp)
Yield Target >85%>70%>60%

Troubleshooting & Workflow Optimization

Use this decision tree to troubleshoot low yields or side reactions.

Workflow Start Reaction Analysis CheckYield Yield < 50%? Start->CheckYield SideProd Identify Major Byproduct CheckYield->SideProd Yes Red Reduction (H instead of Ar) SideProd->Red Elim Elimination (Indole/Olefin) SideProd->Elim NoRxn No Reaction (SM Recovered) SideProd->NoRxn Sol1 Soln: Degas solvents better Increase Ar-B(OH)₂ Red->Sol1 Sol2 Soln: Use bulkier ligand (P(tBu)₃ or BrettPhos) Elim->Sol2 Sol3 Soln: Switch to Pd-PEPPSI-IPr or increase Temp NoRxn->Sol3

Figure 2: Troubleshooting logic for sp³-Pd cross-coupling failures.

Safety & Handling

  • 3-Bromo-1-methylindolin-2-one: Potent alkylating agent. Handle in a fume hood. Avoid skin contact as it may cause sensitization.

  • Palladium Catalysts: Pd(OAc)₂ and phosphines can be air-sensitive. Store in a desiccator or glovebox.

  • Waste: Segregate heavy metal waste (Pd) from general organic solvents.

References

  • Nobel Prize in Chemistry 2010 . "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Halides."[1] Journal of the American Chemical Society. (Seminal work on sp³-coupling using P(t-Bu)₃).

  • Willis, M. C., et al.

    
    -Arylation of Oxindoles."[2][3] Organic Letters, 2008.[2] (Describes the complementary nucleophilic approach). Link
    
  • Hartwig, J. F., et al. "Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles."[4] Journal of Organic Chemistry, 2001.[4] Link

  • RSC Advances.

    
    -bromo-propionanilides via palladium-catalyzed intramolecular cyclization." Royal Society of Chemistry, 2014. Link
    

Sources

Method

Application Note: 3-Bromo-1-methylindolin-2-one in Fragment-Based Drug Discovery

This Application Note and Protocol Guide details the utility of 3-Bromo-1-methylindolin-2-one (CAS: 3265-27-8) as a high-value electrophilic scaffold in Fragment-Based Drug Discovery (FBDD). Executive Summary In the land...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utility of 3-Bromo-1-methylindolin-2-one (CAS: 3265-27-8) as a high-value electrophilic scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the oxindole (indolin-2-one) scaffold is recognized as a "privileged structure," appearing in numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib). 3-Bromo-1-methylindolin-2-one represents a critical, reactive fragment "handle" that enables two distinct FBDD strategies:

  • Rapid Library Expansion (The "Grow" Strategy): The C3-bromine atom serves as a versatile leaving group, allowing for the rapid parallel synthesis of 3-substituted analogs via nucleophilic substitution.

  • Targeted Covalent Inhibition (The "Warhead" Strategy): Under specific conditions, the molecule acts as a precursor to 3-methylene-1-methylindolin-2-one , a highly reactive Michael acceptor capable of covalently modifying cysteine residues in target proteins.

This guide provides the mechanistic rationale, experimental protocols, and safety considerations for deploying this molecule in high-throughput fragment campaigns.

Chemical Biology & Mechanism of Action

The Electrophilic "Handle"

The C3 position of the oxindole core is chemically unique due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic ring. The introduction of a bromine atom at this position creates a "dual-reactivity" profile:

  • Path A: Direct Nucleophilic Substitution (

    
    /
    
    
    
    ).
    The C-Br bond is susceptible to displacement by amines, thiols, and carbon nucleophiles. This allows researchers to "grow" the fragment into defined sub-pockets of a protein target.
  • Path B: Elimination-Addition (Covalent Trap). In the presence of base, 3-bromooxindoles undergo elimination of HBr to form the transient or isolable 3-methyleneoxindole . This species is a potent Michael acceptor that reacts irreversibly with nucleophilic cysteine thiols in protein active sites.

Structural Visualization of Reactivity

The following diagram illustrates the divergent synthetic pathways accessible from the 3-bromo-1-methylindolin-2-one core.

ReactivityMap Core 3-Bromo-1-methylindolin-2-one (Electrophilic Core) Subst 3-Amino/Thio-oxindoles (Library Expansion) Core->Subst Nucleophilic Subst. (R-NH2, R-SH) Elim 3-Methyleneoxindole (Michael Acceptor) Core->Elim Base-Mediated Elimination (-HBr) Spiro Spiro-oxindoles (3D Complexity) Core->Spiro Cycloaddition/ Alkylation Covalent Covalent Protein Adduct (Cys-Targeting) Elim->Covalent Cysteine Thiol (Michael Addition)

Figure 1: Divergent reactivity profile of 3-Bromo-1-methylindolin-2-one in drug discovery workflows.

Experimental Protocols

Protocol A: Parallel Synthesis of 3-Aminooxindole Fragment Libraries

Purpose: To rapidly generate a library of analogs with diverse physicochemical properties (SAR exploration) by displacing the bromine with various primary and secondary amines.

Materials:

  • 3-Bromo-1-methylindolin-2-one (1.0 equiv)

  • Diverse Amine Library (1.2 equiv each)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Purification: Prep-HPLC or Silica Flash Chromatography

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-1-methylindolin-2-one (0.2 mmol) in anhydrous MeCN (2 mL) in a reaction vial.

  • Addition: Add the specific amine (0.24 mmol) followed by TEA (0.4 mmol).

  • Reaction: Stir the mixture at Room Temperature (25°C) for 2–4 hours.

    • Note: Heating (60°C) may be required for sterically hindered amines but increases the risk of elimination (Path B). Monitor via LC-MS.

  • Quenching: Dilute with water (5 mL) and extract with Ethyl Acetate (3 x 5 mL).

  • Workup: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Validation: Verify product identity via

    
    -NMR and purity via LC-MS.
    

Self-Validating Check: The disappearance of the starting material peak (Br-isotope pattern) and appearance of the product mass (M+Amine-HBr) in LC-MS confirms success.

Protocol B: In Situ Generation of Covalent Warhead (3-Methyleneoxindole)

Purpose: To generate the reactive Michael acceptor species for covalent binding assays or synthesis of spiro-cycles.

Safety Warning: 3-Methyleneoxindoles are potent alkylating agents. Handle with extreme care in a fume hood.

Methodology:

  • Elimination: Dissolve 3-Bromo-1-methylindolin-2-one in THF. Add 1.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Observation: The reaction typically turns yellow/orange, indicating the formation of the conjugated exocyclic double bond.

  • Trapping/Assay:

    • For Synthesis: Add the diene or dipole immediately for cycloaddition (Spirocycle formation).

    • For Covalent Screening: Incubate the in situ generated species with the target protein (containing accessible Cys) for 30–60 minutes, then analyze via Intact Protein Mass Spectrometry.

Physicochemical Data & Library Design Properties

When designing libraries around this scaffold, the following properties ensure the resulting fragments remain within "Rule of Three" (Ro3) guidelines for FBDD.

Property3-Bromo-1-methylindolin-2-oneTypical 3-Amino DerivativeImplication for FBDD
MW 226.07 Da250–300 DaIdeal for "Fragment Growth"
cLogP ~2.11.5 – 2.5Good membrane permeability
H-Bond Donors 01–2Potential for new interactions
H-Bond Acceptors 12–3Solubilizing groups
TPSA ~20 Ų40–60 ŲHigh ligand efficiency potential

Strategic Application in FBDD Workflows

The following workflow describes how to integrate this molecule into a screening campaign.

FBDD_Workflow Step1 Fragment Screening (SPR / NMR / X-ray) Step2 Hit Identification: Oxindole Core Binds Step1->Step2 Step3 Design Strategy Selection Step2->Step3 Path1 Path A: Grow Vector (Synthesize 3-Amino Lib) Step3->Path1 No proximal Cys Path2 Path B: Covalent Targeting (Target Cys near C3) Step3->Path2 Proximal Cys found Step4 High-Affinity Lead (Lead Optimization) Path1->Step4 Path2->Step4

Figure 2: Decision matrix for evolving oxindole fragments.

Expert Insight: The "Flatland" Escape

One major limitation in FBDD is the prevalence of flat,


-rich molecules. 3-Bromo-1-methylindolin-2-one is a gateway to Spiro-oxindoles  (via cycloaddition of the methylene intermediate). These spiro-compounds possess high fraction of 

carbons (

), which correlates with improved clinical success rates by increasing solubility and selectivity.

References

  • Synthesis of 3-substituted oxindoles: Trost, B. M., & Frederiksen, M. U. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles. Angewandte Chemie International Edition. Link

  • Oxindoles in Drug Discovery: Millemaggi, A., & Taylor, R. J. (2010). 3-Alkenyl-oxindoles: Natural Products, Pharmaceuticals, and Recent Synthetic Advances in Tandem/Telescoped Reactions. European Journal of Organic Chemistry. Link

  • Covalent Targeting Mechanisms: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link

  • Spirooxindoles in FBDD: Yu, B., Yu, D. Q., & Liu, H. M. (2015). Spirooxindoles: Promising scaffolds for anticancer agents. European Journal of Medicinal Chemistry. Link

  • Reactivity of 3-Bromooxindoles: Hinman, R. L., & Bauman, C. P. (1964). Reactions of 3-Bromooxindoles.[1][2][3][4] The Synthesis of 3-Methyleneoxindole. The Journal of Organic Chemistry. Link

Sources

Application

Application Note: Targeted Derivatization of 3-Bromo-1-methylindolin-2-one for Biological Screening

Introduction: The Privileged Oxindole Scaffold The oxindole (indolin-2-one) core is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics, including t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Oxindole Scaffold

The oxindole (indolin-2-one) core is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics, including the receptor tyrosine kinase (RTK) inhibitors Sunitinib (Sutent®) and Nintedanib (Ofev®).

While many synthetic routes target the C3-position via condensation of oxindoles with aldehydes (Knoevenagel condensation), the use of 3-bromo-1-methylindolin-2-one offers a distinct tactical advantage. The C3-bromine atom introduces a highly reactive electrophilic center at the benzylic position, enabling diverse nucleophilic substitutions (


) and radical cross-coupling reactions that are inaccessible via standard condensation chemistry.

This guide details the strategic derivatization of 3-bromo-1-methylindolin-2-one to generate focused small-molecule libraries enriched for kinase inhibitory and antiproliferative activity.

Reactivity Landscape

The C3 position of 3-bromo-1-methylindolin-2-one is chemically versatile. The bromine atom is activated by the adjacent carbonyl group and the aromatic ring.

ReactivityMap Core 3-Bromo-1-methylindolin-2-one SN2 Nu: Substitution (SN2) (Amines, Thiols) Core->SN2  Primary/Sec. Amines    Mild Base   Elim Elimination (E2) (Forms 3-Methyleneoxindoles) Core->Elim  Strong Base    Heat   Spiro Cycloaddition/MIRC (Forms Spiro-oxindoles) Core->Spiro  Activated Alkenes    Base Catalysis   Radical Radical Coupling (C-C Bond Formation) Core->Radical  Photoredox / SET   Lib1 Library A: 3-Aminooxindoles (Kinase Affinity) SN2->Lib1 Lib2 Library B: Spiro-cycles (3D Structural Complexity) Spiro->Lib2

Figure 1: Divergent synthetic pathways from the 3-bromo-1-methylindolin-2-one core. The protocols below focus on Pathways A (SN2) and B (Spiro-cyclization).

Chemical Derivatization Protocols

Protocol A: Synthesis of 3-Amino-1-methylindolin-2-ones (Library A)

Objective: To introduce solubilizing amine groups or pharmacophores capable of hydrogen bonding within the ATP-binding pocket of kinases. Mechanism: Nucleophilic Substitution (


).
Reagents & Equipment[1][2][3]
  • Precursor: 3-Bromo-1-methylindolin-2-one (1.0 equiv).

  • Nucleophiles: Diverse primary or secondary amines (1.2 equiv) (e.g., morpholine, piperazine, aniline derivatives).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Monitoring: TLC (Silica gel, Hexane:EtOAc 3:1).

Step-by-Step Procedure
  • Preparation: Dissolve 3-bromo-1-methylindolin-2-one (0.5 mmol, ~113 mg) in anhydrous MeCN (3 mL) in a reaction vial.

  • Addition: Add TEA (0.75 mmol, 105 µL) followed by the specific amine (0.6 mmol) dropwise at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Note: For bulky anilines, heating to 50°C may be required.

  • Monitoring: Check TLC. The starting material (Rf ~0.6 in 3:1 Hex/EtOAc) should disappear, replaced by a more polar spot (lower Rf).

  • Work-up:

    • Dilute with EtOAc (15 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography or recrystallization from EtOH.

Self-Validation (NMR Check):

  • Starting Material: C3-H appears as a singlet around 5.3–5.5 ppm .

  • Product: The C3-H signal will shift upfield to 4.0–4.5 ppm due to the shielding effect of the nitrogen substituent replacing the bromine.

Protocol B: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones (Library B)

Objective: To create rigid, 3D spiro-fused architectures that mimic natural alkaloids and enhance metabolic stability. Mechanism: Michael-Initiated Ring Closure (MIRC).

Reagents
  • Precursor: 3-Bromo-1-methylindolin-2-one (1.0 equiv).

  • Reagent: Electron-deficient alkene (e.g., Methyl acrylate, Acrylonitrile) (1.2 equiv).

  • Base:

    
     (2.0 equiv) or DBU (1.2 equiv).
    
  • Solvent: Acetone or THF.

Step-by-Step Procedure
  • Setup: In a round-bottom flask, suspend 3-bromo-1-methylindolin-2-one (0.5 mmol) and the alkene (0.6 mmol) in Acetone (5 mL).

  • Initiation: Add solid

    
     (1.0 mmol) in one portion.
    
  • Reaction: Stir vigorously at RT for 6–12 hours.

    • Observation: The reaction often changes color (yellow to orange) as the intermediate enolate forms.

  • Work-up: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).

Biological Screening Workflow

Once the library is synthesized, compounds must be screened for biological relevance. The primary targets for 3-substituted oxindoles are Angiogenesis (VEGFR) and Cancer Cell Viability.

Data Summary Table: Expected Screening Metrics
Assay TypeTarget/Cell LineReadoutPositive ControlThreshold for Hit
Enzymatic VEGFR2 (KDR)IC50 (µM)Sunitinib< 10 µM
Cellular HUVEC (Endothelial)Proliferation (%)Sunitinib< 5 µM (IC50)
Cytotoxicity MCF-7 (Breast Cancer)Cell Viability (%)Doxorubicin< 20 µM (IC50)
Selectivity Fibroblasts (Normal)Cell Viability (%)N/A> 50 µM (Low Tox)
Screening Cascade Diagram

ScreeningWorkflow cluster_Tier1 Tier 1: Primary Screen (Single Dose) cluster_Tier2 Tier 2: Dose Response Stock Compound Library (10 mM in DMSO) MTT Cell Viability (MTT) @ 10 µM Stock->MTT Kinase VEGFR2 Kinase Assay @ 10 µM Stock->Kinase IC50 Determine IC50 (8-point dilution) MTT->IC50 Inhibition > 50% Kinase->IC50 Inhibition > 50% Selectivity Selectivity Screen (Normal vs Cancer Cells) IC50->Selectivity Lead Lead Candidate Selectivity->Lead High Potency / Low Tox

Figure 2: Hierarchical screening workflow for oxindole derivatives. Tier 1 eliminates inactive compounds; Tier 2 quantifies potency.

Protocol: VEGFR2 Kinase Inhibition Assay (HTRF)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) detects the phosphorylation of a biotinylated peptide substrate by the VEGFR2 kinase.

  • Preparation: Prepare 10 mM stock solutions of derivatives in 100% DMSO.

  • Dilution: Dilute compounds to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35).
    
  • Reaction Assembly (384-well plate):

    • 2.5 µL Compound (or DMSO control).

    • 2.5 µL VEGFR2 Enzyme (0.5 ng/well).

    • 2.5 µL Substrate Mix (Biotin-polyGT + ATP).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 5 µL Detection Reagent (Eu-labeled anti-phosphotyrosine Ab + Streptavidin-XL665).

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm. Calculate Ratio (665/620).

References

  • Privileged Scaffolds: Kaur, M., et al. "Oxindole: A chemical prism carrying plethora of therapeutic benefits." European Journal of Medicinal Chemistry, 2016. Link

  • Reactivity of 3-Bromooxindoles: Hinman, R. L., & Bauman, C. P.[4] "Reactions of 3-Bromooxindoles. The Synthesis of 3-Methyleneoxindole." The Journal of Organic Chemistry, 1964. Link

  • Spirooxindole Synthesis: Chauhan, P., et al. "Organocatalytic Asymmetric Synthesis of Spirooxindoles." Chemical Society Reviews, 2014. Link

  • Kinase Inhibitor Design: Mendel, D. B., et al. "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research, 2003. Link

  • Beilstein J. Org. Chem: "A novel methodology for the efficient synthesis of 3-monohalooxindoles..." Beilstein Journal of Organic Chemistry, 2021. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-1-methylindolin-2-one

Topic: Purification, Handling, and Stability of 3-Bromo-1-methylindolin-2-one Cas No: 22942-87-6 (Generic for 3-bromooxindole derivatives; specific methylated forms vary) Chemical Class: -Halooxindole / Alkyl Halide Supp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification, Handling, and Stability of 3-Bromo-1-methylindolin-2-one Cas No: 22942-87-6 (Generic for 3-bromooxindole derivatives; specific methylated forms vary) Chemical Class:


-Halooxindole / Alkyl Halide
Support Tier:  Level 3 (Senior Scientist / R&D)

Core Technical Overview

3-Bromo-1-methylindolin-2-one is a highly reactive electrophile used as a scaffold in the synthesis of spiro-oxindoles and kinase inhibitors. Its purification is non-trivial due to the lability of the C3-bromine bond. It is an


-halo carbonyl compound at a benzylic position, making it susceptible to:
  • Hydrolysis: Rapid conversion to 3-hydroxy-1-methylindolin-2-one and subsequently 1-methylisatin in the presence of moisture.

  • Elimination/Rearrangement: Sensitivity to acidic media (silica gel) and basic conditions.

  • Disproportionation: Synthetic mixtures often contain unreacted starting material (SM) and the over-brominated byproduct, 3,3-dibromo-1-methylindolin-2-one .

Key Physical Property:

  • Appearance: White to pale yellow solid (Pure).

  • Color Warning: Orange/Red indicates oxidation to Isatin. Green/Black indicates radical decomposition.

  • Solubility: Soluble in DCM, EtOAc, THF, Toluene. Insoluble in Hexanes/Heptane.

Diagnostic Hub: Troubleshooting & FAQs

Q1: My crude NMR shows a mixture of Mono-bromo (Product) and Di-bromo impurities. How do I separate them?

Diagnosis: This is the most common issue in NBS bromination. The reaction rates for the first and second bromination are similar. Solution: Do not use chromatography. The polarity difference between the mono- and di-bromo species is often insufficient for standard silica separation, and the product degrades on silica. Protocol: Use Fractional Recrystallization .

  • The 3,3-dibromo impurity typically has a higher melting point and lower solubility in non-polar solvents than the mono-bromo product.

  • Recommended Solvent System: Toluene/Heptane or pure Toluene.

  • Mechanism:[1][2] Dissolve the mixture in minimum hot toluene. Cool slowly. The di-bromo species often crystallizes out first (or the mono-bromo, depending on specific concentration). Filter the first crop and check by NMR.

Q2: The compound turned orange/red during filtration or storage. What happened?

Diagnosis: Hydrolysis and Oxidation. The C3-Br bond hydrolyzed to form the 3-hydroxy intermediate, which then oxidized to 1-methylisatin (a deep orange/red solid). Cause:

  • Exposure to atmospheric moisture.

  • Use of aqueous workup (avoid if possible).

  • Presence of residual base.[3] Corrective Action:

  • If the color is faint, wash the solid with cold anhydrous ether/hexanes; the isatin impurity is often more soluble in ethers.

  • If deeply colored, repurify via recrystallization immediately. Store under Argon at -20°C.

Q3: My product decomposed on the silica column (streaking, low yield).

Diagnosis: Acid-Catalyzed Decomposition. Silica gel is slightly acidic (


). This acidity promotes the elimination of HBr or rearrangement of the 3-bromooxindole.
Solution: 
  • Switch Stationary Phase: Use Neutral Alumina (Grade III).

  • Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (Et

    
    N) in Hexanes before loading. Elute with EtOAc/Hexanes.[4][5]
    
  • Fast Filtration: Perform a "plug filtration" rather than a long column run.

Q4: Can I use alcohols (Methanol/Ethanol) for recrystallization?

Diagnosis: Risk of Solvolysis. Advisory: Avoid. While some literature cites ethanol, 3-bromooxindoles are potent electrophiles. Heating in nucleophilic solvents (MeOH/EtOH) can lead to


/

substitution, yielding 3-methoxy or 3-ethoxy derivatives. Safe Alternatives: Toluene, Dichloromethane (layered with Hexane), or Ethyl Acetate.

Impurity & Decomposition Pathways[6]

The following diagram illustrates the critical pathways for impurity formation during synthesis and purification.

G SM 1-Methylindolin-2-one (Starting Material) Product 3-Bromo-1-methylindolin-2-one (Target Product) SM->Product + NBS (1.0 eq) DiBromo 3,3-Dibromo-1-methylindolin-2-one (Over-bromination) Product->DiBromo + Excess NBS (Kinetic Control Failure) Hydroxy 3-Hydroxy Intermediate Product->Hydroxy + H2O / Silica Acid (Hydrolysis) Alkoxy 3-Alkoxy Derivative (Solvolysis Impurity) Product->Alkoxy + ROH (MeOH/EtOH) (Recryst. Error) Isatin 1-Methylisatin (Orange/Red Solid) Hydroxy->Isatin Oxidation (-2H)

Figure 1: Reaction and decomposition pathways.[6] Note that Isatin formation is the primary cause of color change.

Validated Purification Protocols

Method A: Recrystallization (Preferred)

Best for: Removal of 3,3-dibromo impurities and Isatin traces.

Reagents:

  • Solvent A: Toluene (Anhydrous)

  • Solvent B: n-Heptane (or Hexanes)

Procedure:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Toluene (approx. 5-10 mL per gram of crude) and heat to 60-70°C. Do not reflux aggressively.

  • Filtration (Hot): If insoluble black specks remain (polymerized by-products), filter rapidly through a glass frit while hot.

  • Crystallization:

    • Allow the toluene solution to cool to Room Temperature (RT).

    • If no crystals form, add n-Heptane dropwise until the solution becomes slightly turbid.

    • Re-heat slightly to clear, then let stand at RT for 2 hours, followed by 4°C (fridge) overnight.

  • Isolation: Filter the white needles/prisms. Wash with cold n-Heptane.

  • Drying: Dry under high vacuum at RT. Avoid heating during drying.

Method B: Neutralized Flash Chromatography (Contingency)

Best for: Separation of distinct by-products when recrystallization fails.

System Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Neutralization: Slurry silica in Hexanes containing 1% Triethylamine (Et

    
    N) . Pour column and flush with 2 column volumes of pure Hexanes to remove excess amine.
    
  • Eluent: Gradient of Hexanes

    
     10-20% Ethyl Acetate in Hexanes.
    

Procedure:

  • Load: Dissolve crude in minimum Toluene or DCM. Load onto the column.

  • Elute: Run a fast gradient. The 3,3-dibromo impurity usually elutes before the mono-bromo product due to lack of the acidic C3-proton and higher lipophilicity.

  • Collect: Spot fractions on TLC.

    • Visualization: UV (254 nm).

    • Stain: KMnO

      
       (Oxindoles oxidize to orange spots).
      
  • Evaporate: Concentrate fractions immediately at

    
    C. Do not leave the compound in solution for extended periods.
    

Decision Matrix for Purification

Use this logic flow to determine the correct purification strategy for your specific crude profile.

DecisionTree Start Analyze Crude NMR CheckImpurity Identify Major Impurity Start->CheckImpurity DiBromo >10% 3,3-Dibromo CheckImpurity->DiBromo Isatin Orange Color / Isatin CheckImpurity->Isatin Complex Complex Mix / Tars CheckImpurity->Complex Recryst Recrystallization (Toluene/Heptane) DiBromo->Recryst Success Pure White Solid Store -20°C under Ar Recryst->Success Wash Trituration/Wash (Cold Ether) Isatin->Wash Wash->Success Column Neutralized Flash Column (Fast Elution) Complex->Column Column->Success

Figure 2: Strategic decision tree for purification based on impurity profile.

Summary of Solvent Compatibility

SolventCompatibilityNotes
Toluene Excellent Best for recrystallization. Non-reactive.
Dichloromethane Good Good for solubilization; use for loading columns.
Ethyl Acetate Good Use as eluent.[4] Avoid prolonged heating (transesterification risk is low but non-zero).
Methanol/Ethanol Poor (Risky) Nucleophilic attack at C3 is possible. Avoid for heating.
Water Incompatible Causes rapid hydrolysis to Isatin.
Hexanes/Heptane Excellent Anti-solvent. Use for washing/precipitation.

References

  • Synthesis and Bromination Protocol

    • Hino, T., et al. "Bromination of 3-Substituted Indoles.[7] Isolation and Properties of 3-Bromoindolenines." Heterocycles, vol. 6, no. 11, 1977.

    • Source:

  • 3-Monohalooxindole Synthesis & Stability

    • Li, X., et al. "A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 2215–2222.
    • Source:

  • Recrystallization Methodologies (Oxindoles)

    • Patent US20080319205A1. "Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
    • Source:

  • Silica Gel Stability of Aryl Bromides

    • Oka, N., et al. "Aryl Boronic Esters Are Stable on Silica Gel..." Organic Letters, vol. 24, no.[8] 19, 2022.[8] (Contextualizes stability of sensitive boron/bromo species on silica).

    • Source:

Sources

Optimization

Technical Support Center: Yield Optimization for the Bromination of 1-Methylindolin-2-one

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that the functionalization of the oxindole core is a critical step in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that the functionalization of the oxindole core is a critical step in the synthesis of kinase inhibitors, spirocycles, and luminescent materials.

A recurring challenge with 1-methylindolin-2-one is its behavior as an ambident nucleophile. Depending on the thermodynamic and kinetic environment you provide, bromination will diverge competitively between the C-5 position (via Electrophilic Aromatic Substitution) and the C-3 position (via enolization or radical pathways). This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to ensure absolute regiocontrol and maximize your isolated yields.

Mechanistic Pathway & Regioselectivity Divergence

To achieve high yields, you must engineer your reaction conditions to exclusively favor one transition state.

  • C-5 Bromination: The nitrogen lone pair donates electron density into the aromatic ring, activating the para position (C-5). This pathway is strictly ionic. It requires polar aprotic solvents to stabilize the resulting Wheland intermediate and low temperatures to suppress aliphatic side reactions[1].

  • C-3 Bromination: The protons alpha to the carbonyl (C-3) are acidic and benzylic-like. This position is highly susceptible to radical abstraction (using AIBN) or base/acid-catalyzed enolization[2].

G SM 1-Methylindolin-2-one Cond1 NBS (1.2 eq), MeCN -10 °C (263 K) SM->Cond1 Polar Aprotic, Low Temp Cond2 NBS (1.1 eq), AIBN DCE, 80 °C SM->Cond2 Radical Initiation Cond3 Excess NBS (>2.0 eq) t-BuOH, 25 °C SM->Cond3 Poor Stoichiometry Prod1 5-Bromo-1-methylindolin-2-one (EAS Pathway) Cond1->Prod1 Regioselective C-5 Prod2 3-Bromo-1-methylindolin-2-one (Radical Pathway) Cond2->Prod2 Regioselective C-3 Prod3 3,3-Dibromo-1-methylindolin-2-one (Over-bromination) Cond3->Prod3 Di-bromination

Mechanistic divergence in the bromination of 1-methylindolin-2-one based on reaction conditions.

Quantitative Condition Matrix

Use the following reference data to select the appropriate reagent system for your target molecule.

Target ProductReagent SystemSolventTempExpected YieldPrimary Impurity Risk
5-Bromo-1-methylindolin-2-one NBS (1.2 eq)Acetonitrile-10 °C76%3,5-dibromo derivative
3-Bromo-1-methylindolin-2-one NBS (1.1 eq) + AIBN (5 mol%)1,2-Dichloroethane80 °C72%3,3-dibromo derivative
3,3-Dibromo-1-methylindolin-2-one NBS (2.5 eq)t-Butanol25 °C>90%N/A (Complete saturation)
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Bromo-1-methylindolin-2-one

This protocol utilizes a low-temperature ionic pathway to force Electrophilic Aromatic Substitution (EAS) while suppressing C-3 enolization.[1]

  • Preparation: Dissolve 0.50 g of 1-methylindolin-2-one in 10 mL of anhydrous acetonitrile in an oven-dried flask under inert atmosphere.

  • Temperature Control: Submerge the flask in an ice/brine or cryocooler bath and allow the internal temperature to equilibrate to 263 K (-10 °C). Critical Step: Do not proceed until the temperature is stable.

  • Reagent Addition: Dissolve 0.60 g of N-Bromosuccinimide (NBS) in 5 mL of acetonitrile. Add this solution dropwise via an addition funnel or syringe pump over 30 minutes to prevent exothermic spiking.

  • Reaction: Stir the mixture continuously for 24 hours while maintaining the low temperature.

  • Quench & Workup: Pour the reaction mixture into 50 mL of crushed ice water and stir vigorously for 1 hour to precipitate the product and dissolve succinimide byproducts.

  • Isolation: Extract the aqueous layer with chloroform (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from cold ethanol to afford the pure compound as a crystalline solid[1].

Protocol B: Regioselective Synthesis of 3-Bromo-1-methylindolin-2-one

This protocol utilizes a radical pathway to target the benzylic-like alpha position, bypassing the aromatic ring.[2]

  • Preparation: Dissolve 1.0 eq of 1-methylindolin-2-one in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Initiation: Add 1.1 eq of recrystallized NBS and 5 mol% of Azobisisobutyronitrile (AIBN) to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a strict argon atmosphere for 4–10 hours. Monitor closely via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash twice with deionized water to remove succinimide.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify immediately via silica gel column chromatography (Hexane/EtOAc gradient) to prevent hydrolytic degradation of the alpha-bromide.

Troubleshooting & FAQs

Q1: My C-5 bromination is yielding a complex mixture of C-5 and C-3 brominated products. How do I restore regioselectivity? A: You are likely experiencing thermal runaway or solvent effects. If the internal temperature exceeds 0 °C, the kinetic barrier for C-3 bromination is overcome. Furthermore, if your acetonitrile is wet, trace acid generation (HBr from NBS degradation) will catalyze the enolization of the C-3 position, leading to alpha-bromination. Ensure your solvent is strictly anhydrous and maintain the internal temperature at -10 °C (263 K)[1].

Q2: How do I prevent the formation of 3,3-dibromo-1-methylindolin-2-one during C-3 mono-bromination? A: Over-bromination at C-3 is a notorious issue. The introduction of the first highly electronegative bromine atom actually increases the acidity of the remaining C-3 proton. If you are using base-catalyzed or ionic conditions, the second bromination happens faster than the first. To isolate the mono-bromo species, you must use the radical pathway (Protocol B)[2], strictly limit NBS to 1.05 equivalents, and halt the reaction the moment starting material is consumed.

Q3: During the workup of 5-bromo-1-methylindolin-2-one, my product is an oily residue rather than a solid. What went wrong? A: An oily residue indicates melting point depression caused by trapped impurities—most commonly unreacted starting material or residual succinimide. The standard protocol dictates pouring the reaction into ice water[1]. If succinimide is not fully partitioned into the aqueous phase, it will carry over into your chloroform extract. Ensure you wash the organic layer thoroughly with water. If the oil persists, triturate it with cold hexanes before attempting the ethanol recrystallization[1].

Q4: What is the most reliable analytical method to monitor this reaction? A: Rely on LC-MS or ¹H NMR. TLC is highly deceptive for this reaction because the Rf values of 1-methylindolin-2-one and its 5-bromo derivative are nearly identical in standard Hexane/EtOAc mixtures. In ¹H NMR, monitor the aromatic region: the starting material has a complex multiplet, whereas the 5-bromo product will show a distinct disappearance of the C-5 proton and a diagnostic splitting pattern for the remaining C-4 (doublet of doublets) and C-6 protons.

References
  • Yuan, M.-S., et al. "5-Bromo-1-methylindolin-2-one." Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 7, 2009. URL:[Link]

  • Lee, J.-Y., et al. "Non-Palladium-Catalyzed Approach to the Synthesis of (E)-3-(1,3-Diarylallylidene)Oxindoles." Molecules, vol. 27, no. 16, 2022. URL:[Link]

Sources

Troubleshooting

Challenges in the regioselective synthesis of 3-Bromo-1-methylindolin-2-one

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Regioselective Synthesis of 3-Bromo-1-methylindolin-2-one Executive Summary The synthesis of 3-brom...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Regioselective Synthesis of 3-Bromo-1-methylindolin-2-one

Executive Summary

The synthesis of 3-bromo-1-methylindolin-2-one (also known as 3-bromo-1-methyloxindole) presents a classic regioselectivity paradox in heterocyclic chemistry. While the C3 position is theoretically activated for radical substitution, the competing electrophilic aromatic substitution at C5 (para to the nitrogen) often dominates under standard bromination conditions when starting directly from the oxindole.

This guide outlines the "Oxidative Bromination" strategy as the superior protocol, bypassing the regioselectivity issues of the oxindole scaffold by starting from 1-methylindole . This method, grounded in the foundational work of Hinman and Bauman, ensures high regiocontrol and minimizes C5-brominated impurities.

Module 1: The Regioselectivity Paradox

Before attempting synthesis, it is critical to understand why the "obvious" route often fails.

Starting MaterialReagent/ConditionsMajor ProductMechanism
1-Methylindolin-2-one NBS, MeCN, -10°C5-Bromo-1-methylindolin-2-one Electrophilic Aromatic Substitution (

)
1-Methylindolin-2-one NBS,

, Reflux
3,3-Dibromo-1-methylindolin-2-one Radical Substitution (Difficult to stop at mono)
1-Methylindole NBS (2 eq),

-BuOH/

3-Bromo-1-methylindolin-2-one Oxidative Bromination (Recommended)

Key Insight: The amide nitrogen in 1-methyloxindole donates electron density into the aromatic ring, significantly activating the C5 position toward electrophiles. Consequently, unless radical conditions are perfectly tuned, electrophilic bromine sources (like NBS) will preferentially attack C5 over the C3 methine proton.

Module 2: Recommended Protocol (Oxidative Bromination)

This protocol utilizes 1-methylindole as the starting material.[1] The reaction proceeds via a 3-bromoindoleninium intermediate which is subsequently hydrolyzed to the target 3-bromooxindole.[1]

Reaction Scheme:


[1]
Step-by-Step Methodology
  • Preparation:

    • Dissolve 1-methylindole (1.0 equiv) in a mixture of

      
      -Butanol  and Water  (ratio 10:1 v/v).
      
    • Note: The presence of water is non-negotiable; it acts as the nucleophile to install the carbonyl oxygen.

  • Bromination (Addition 1):

    • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at room temperature.

    • Stir for 15-30 minutes.

    • Checkpoint: TLC should show conversion to 3-bromo-1-methylindole (less polar than starting material).[1]

  • Oxidation (Addition 2):

    • Add a second portion of NBS (1.05 equiv).

    • Stir for 1-2 hours. The solution typically turns orange/red.

    • Mechanism:[1][2][3][4][5] The second equivalent forms a bromonium species at C2-C3, which is trapped by water to form the 3-bromooxindole, releasing HBr.[1]

  • Workup & Purification:

    • Concentrate the solvent under reduced pressure (do not heat above 40°C).

    • Dilute residue with water and extract with dichloromethane (DCM).[6]

    • Wash organic layer with saturated

      
       (to remove succinimide and HBr) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from ethanol/hexane is preferred over column chromatography, as silica gel can induce hydrolysis to the 3-hydroxy derivative.[1]

Module 3: Troubleshooting & FAQs

Q1: I used 1-methyloxindole with NBS and got a product with a melting point of ~132°C. Is this my target? A: Likely no . This is characteristic of 5-bromo-1-methylindolin-2-one .[1]

  • Diagnosis: Check the NMR.[3][7][8]

    • Target (3-Bromo): Look for a singlet (or doublet if coupling to NH/CH) at

      
       5.0–5.5 ppm (C3-H).[1] The aromatic region should show 4 protons.
      
    • Impurity (5-Bromo): The C3 protons will appear as a singlet at

      
       3.5 ppm (integral 2H). The aromatic region will show 3 protons with a characteristic splitting pattern for 1,2,4-trisubstitution.
      
  • Fix: Switch starting material to 1-methylindole (see Module 2).[1]

Q2: My product is turning pink/red on the bench. What is happening? A: The compound is undergoing hydrolysis or oxidation .

  • 3-Bromooxindoles are benzylic halides and are susceptible to hydrolysis by atmospheric moisture to form 3-hydroxy-1-methylindolin-2-one (dioxyindole).[1]

  • Prevention:[1][3] Store the compound under argon at -20°C. Avoid prolonged exposure to silica gel during purification.[1]

Q3: I see a mixture of mono-bromo and di-bromo products. How do I stop at mono? A: This is a stoichiometry issue.

  • If starting from Indole : Ensure you use exactly 2.0–2.1 equivalents of NBS. Excess NBS leads to 3,3-dibromooxindole.[1]

  • If starting from Oxindole (not recommended): It is extremely difficult to stop at the mono-bromo stage because the introduction of the first bromine stabilizes the radical/enol intermediate, often making the second bromination faster than the first.

Q4: Can I use Pyridinium Tribromide instead of NBS? A: Yes, Pyridinium Tribromide is a milder brominating agent and can sometimes offer better control, particularly if you are forced to start from the oxindole. However, the oxidative bromination of indole with NBS remains the more robust pathway for this specific target.

Module 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways. The "Red Path" represents the common trap, while the "Green Path" represents the recommended synthesis.

G Start_Indole 1-Methylindole Inter_3Br_Indole 3-Bromoindole (Intermediate) Start_Indole->Inter_3Br_Indole NBS (1 eq) Fast Start_Oxindole 1-Methylindolin-2-one Target 3-Bromo-1-methylindolin-2-one (TARGET) Start_Oxindole->Target NBS (Strict 1 eq) Low Yield/Mix Trap_5Br 5-Bromo-1-methylindolin-2-one (Major Impurity) Start_Oxindole->Trap_5Br NBS, MeCN (Electrophilic Attack) Trap_DiBr 3,3-Dibromo-1-methylindolin-2-one (Over-reaction) Start_Oxindole->Trap_DiBr NBS (Excess) (Radical Chain) Inter_Bromonium Bromonium/Indolenine Species Inter_3Br_Indole->Inter_Bromonium NBS (2nd eq) Inter_Bromonium->Target H2O (Hydrolysis)

Caption: Pathway comparison showing the high-selectivity oxidative route (Green) versus the low-selectivity direct bromination route (Red).

References

  • Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 29(5), 1206–1215.

  • Hino, T., et al. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 6(9), 1659.

  • Zhang, X., et al. (2009). 5-Bromo-1-methylindolin-2-one.[1] Acta Crystallographica Section E, E65, o1553. (Demonstrates C5 bromination under electrophilic conditions).

Sources

Optimization

Technical Support Center: Preventing Over-Bromination of the Indolin-2-one Ring

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the regioselective brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the regioselective bromination of the indolin-2-one (oxindole) scaffold.

The indolin-2-one ring is a privileged pharmacophore in medicinal chemistry. However, its highly electron-rich nature makes it exceptionally susceptible to electrophilic aromatic substitution. While the C-5 position is kinetically favored for bromination due to the directing effects of the nitrogen atom and amide resonance[1], poor experimental control frequently leads to over-bromination (e.g., 5,7-dibromoindolin-2-one) or undesired regioisomers (e.g., C-3 bromination). This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-fidelity mono-bromination.

Mechanistic Pathway & Failure Modes

Understanding the mechanistic flow of electrophilic bromination is the first step in diagnosing reaction failures. The diagram below illustrates the critical divergence points where over-bromination or regio-scrambling occurs.

BrominationPathway A Indolin-2-one (Highly Electron-Rich) B Electrophilic Attack (C-5 Position) A->B NBS (1.0-1.05 eq) 0°C, DMF F Lactim Tautomerization (Base/Protic Solvents) A->F Enolization C 5-Bromoindolin-2-one (Target Product) B->C Kinetically Favored D Excess NBS / High Temp C->D Poor Stoichiometry E 5,7-Dibromoindolin-2-one (Over-brominated) D->E 2nd Electrophilic Attack G 3-Bromo / 3,5-Dibromo (Undesired Regioisomers) F->G C-3 Nucleophilic Attack

Electrophilic bromination pathway of indolin-2-one highlighting over-bromination risks.

Troubleshooting Guide

Q: Why am I observing significant amounts of 5,7-dibromoindolin-2-one instead of the desired mono-brominated product? A: The indolin-2-one ring is highly activated. Once the C-5 position is brominated, the ring remains sufficiently electron-rich to undergo a second electrophilic attack at the C-7 position. This over-bromination is strictly a function of localized electrophile excess and elevated thermal energy[2]. Resolution: Ensure strictly stoichiometric amounts of N-bromosuccinimide (NBS) (1.0 to 1.05 equivalents) are used. Add the reagent portion-wise over an extended period to maintain a low steady-state concentration of the electrophile, and strictly maintain the reaction temperature at or below 0 °C[3].

Q: My LC-MS shows a mass corresponding to mono-bromination, but NMR indicates substitution at the C-3 position. How do I prevent C-3 bromination? A: Indolin-2-one exhibits lactam-lactim tautomerism. Under basic conditions or in certain protic environments, the molecule tautomerizes to its enol form (2-hydroxyindole). This structural shift makes the C-3 position highly nucleophilic, leading to rapid, undesired bromination at this site[4]. Resolution: Strictly avoid basic additives and utilize anhydrous, aprotic solvents (such as DMF or acetonitrile). Ensure your starting material and glassware are free of residual basic impurities.

Q: Is there a way to suppress oxidative side reactions, such as the formation of isatin derivatives, during bromination? A: Oxidative side reactions occur when water is present in the reaction mixture. In aqueous environments, electrophilic bromine species can act as oxidants rather than substituting agents, leading to ring oxidation[5]. Resolution: Operate under strictly anhydrous conditions. Dry your solvents over molecular sieves prior to use and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Quantitative Condition Screening

The following table summarizes the causal relationship between reaction conditions and the quantitative yield of mono- versus di-brominated indolin-2-one.

Brominating AgentEquivalentsSolventTemperatureMono-bromo Yield (%)Di-bromo Yield (%)Mechanistic Outcome
NBS 1.05DMF0 °C92% < 2% Optimal kinetic control; highly regioselective for C-5.
NBS 1.50DMF25 °C45%48%Excess electrophile and thermal energy drive C-7 over-bromination.
Br₂ 1.10AcOH25 °C65%25%Harsher reagent; poor regiocontrol and increased oxidative degradation.
Pyridinium Tribromide 1.05Pyridine0 °C88%< 1%Extremely mild; highly selective but requires significantly longer reaction times.
Standard Operating Procedure (SOP): Regioselective Synthesis of 5-Bromoindolin-2-one

This protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an in-process control to ensure the reaction cannot proceed to failure without detection.

Step 1: Reaction Setup and Thermal Equilibration

  • Action: Dissolve 10.0 mmol of indolin-2-one in 20 mL of anhydrous DMF under an argon atmosphere. Cool the reaction flask in an ice-water bath to exactly 0 °C.

  • Causality: Anhydrous DMF prevents water-driven oxidative side reactions. Cooling to 0 °C reduces the thermal kinetic energy of the system, ensuring that only the lowest activation energy pathway (C-5 bromination) is accessed, thereby locking out the C-7 over-bromination pathway[3].

Step 2: Portion-wise Electrophile Addition

  • Action: Weigh out 10.5 mmol (1.05 eq) of freshly recrystallized NBS. Add the NBS to the reaction mixture in 5 equal portions over a period of 30 minutes, maintaining vigorous stirring.

  • Causality: Dumping the reagent all at once creates a localized high concentration of Br⁺. Portion-wise addition ensures a low steady-state concentration of the active electrophile, which is the primary defense against over-bromination[2].

Step 3: In-Process Control (IPC) & Monitoring

  • Action: 15 minutes after the final NBS addition, withdraw a 10 µL aliquot, quench it in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Eluent: Hexanes/EtOAc 7:3).

  • Causality: This self-validating step ensures the reaction is halted exactly at completion. If unreacted starting material remains, stir for an additional 15 minutes. Do not add more NBS, as this guarantees di-bromination.

Step 4: Reductive Quenching

  • Action: Once the IPC confirms complete consumption of the starting material, immediately pour the reaction mixture into 50 mL of ice-cold saturated aqueous sodium thiosulfate (Na₂S₂O₃) while stirring vigorously.

  • Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide ions. This halts the reaction dead in its tracks, preventing late-stage over-bromination that often occurs during solvent evaporation or workup.

Step 5: Isolation and Purification

  • Action: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 5-bromoindolin-2-one.

Frequently Asked Questions (FAQs)

Q: Can I use elemental bromine (Br₂) instead of NBS for this reaction? A: While Br₂ can technically be used, it is a much harsher reagent that significantly increases the risk of over-bromination and oxidative degradation. NBS provides a controlled, slow release of electrophilic bromine, making it the preferred and most reliable reagent for selective mono-bromination of indoles and oxindoles[1].

Q: How should I store my NBS to ensure it doesn't degrade and ruin my reaction stoichiometry? A: NBS degrades over time upon exposure to light and moisture, releasing Br₂ and succinimide. This alters its active equivalent weight, making stoichiometric control impossible. It should be stored in a tightly sealed, light-resistant container at 2–8 °C. If your NBS appears yellow or orange instead of pristine white, it must be recrystallized from boiling water prior to use.

References
  • Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Virtual Commons - Bridgewater State University. Available at:[Link]

Sources

Troubleshooting

Troubleshooting guide for reactions involving 3-Bromo-1-methylindolin-2-one

Welcome to the Technical Support Center for 3-Bromo-1-methylindolin-2-one (CAS: 3265-27-8), also known as 3-bromo-1-methyloxindole. As a Senior Application Scientist, I have designed this guide to help you navigate the n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-1-methylindolin-2-one (CAS: 3265-27-8), also known as 3-bromo-1-methyloxindole. As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of synthesizing and utilizing this highly versatile electrophilic building block.

Due to the reactive nature of the C3-position, this compound is heavily utilized in the synthesis of spirocyclic oxindoles, cyclopropanes, and complex alkaloid frameworks. Below, you will find field-proven protocols, mechanistic troubleshooting guides, and diagnostic data to ensure reproducibility and high yields in your workflows.

Section 1: Synthesis & Isolation (NBS-Mediated Pathway)

The most practical, catalyst-free method for accessing 3-bromo-1-methylindolin-2-one is through the NBS-mediated dinitrogen extrusion of N-aryl diazoacetamides ( [1]). This avoids the need for expensive transition-metal carbene catalysts.

Protocol 1: Catalyst-Free Synthesis (Self-Validating Workflow)
  • Preparation: To a 10-mL oven-dried vial equipped with a magnetic stirring bar, dissolve N-bromosuccinimide (NBS, 0.2 mmol, 1.0 equiv) in anhydrous CH₃CN (1.0 mL).

    • In-Process Control (IPC): The solution must be clear. A yellow/orange tint indicates NBS degradation (free Br₂), which will lead to over-bromination.

  • Addition: Dissolve the corresponding diazoacetamide precursor (0.2 mmol) in CH₃CN (1.0 mL). Add this solution dropwise to the NBS solution under an argon atmosphere over 60 minutes.

    • IPC: You should observe mild effervescence (N₂ gas evolution). This visual cue confirms the synchronous dinitrogen extrusion mechanism is active.

  • Reaction: Stir at room temperature (20–25 °C) for 1–5 hours.

    • IPC: Monitor via TLC (Petroleum ether:EtOAc = 10:1). The reaction is complete when the brightly colored diazo starting material spot is fully consumed, leaving a distinct UV-active product spot.

  • Purification: Directly load the crude mixture onto a silica gel column and elute (PE:EtOAc = 10:1 to 3:1) to isolate the white solid product.

Troubleshooting Q&A: Synthesis & Handling

Q: Why am I isolating 3,3,7-tribromooxindole byproducts instead of the desired mono-bromo product? A: This is a stoichiometry and reagent-quality issue. The reaction initiates via the electrophilic addition of a bromonium ion onto the diazo carbon, forming a procarbonium intermediate, followed by an intramolecular Friedel-Crafts-type addition ([1]). If you use excess NBS (e.g., >2.0 equivalents) or if your NBS has degraded to release free Br₂, the electron-rich aromatic ring of the oxindole will undergo undesired electrophilic aromatic substitution at the C7 position. Strictly use 1.0 equivalent of freshly recrystallized NBS.

Q: My yield is significantly lower than the reported 97%. What environmental factors affect this? A: The choice of solvent is critical. Acetonitrile (CH₃CN) is required because it provides optimal solubility for NBS while stabilizing the highly polar zwitterionic transition states during N₂ extrusion. If your CH₃CN is wet, the bromonium ion can be intercepted by water, leading to C3-hydroxy byproducts (isatins). Ensure the solvent is rigorously dried over 3Å molecular sieves.

G Start Issue: Low Yield of 3-Bromo-1-methylindolin-2-one Check1 Is the diazoacetamide substrate pure? Start->Check1 Sol1 Purify diazo precursor via silica gel Check1->Sol1 No Check2 Are you seeing tribromo byproducts? Check1->Check2 Yes Sol2 Reduce NBS to 1.0 eq. and check CH3CN dryness Check2->Sol2 Yes Check3 Is the reaction temperature > RT? Check2->Check3 No Sol3 Maintain at RT (1-5 h) to prevent degradation Check3->Sol3 Yes

Caption: Troubleshooting logic for NBS-mediated synthesis of 3-bromooxindoles.

Section 2: Downstream Applications (Pyridinium Ylides & Annulations)

3-Bromo-1-methylindolin-2-one is frequently used to generate cyclic pyridinium ylides in situ. These ylides are powerful nucleophiles used in[4+1] annulation reactions with azoalkenes to construct complex spirocyclic skeletons ( [2]).

Protocol 2: Preparation of the Pyridinium Ylide Intermediate
  • Reaction Setup: In a flame-dried round-bottom flask, combine 3-bromo-1-methylindolin-2-one (260 mg, 1.16 mmol, 1.0 equiv) and anhydrous pyridine (119 mg, 1.51 mmol, 1.3 equiv) in anhydrous ethyl acetate (EtOAc, 4.0 mL).

  • Heating: Stir the mixture at 60 °C under an argon atmosphere for 8 hours.

    • IPC (Causality): The reaction mixture will transition from a clear solution to a heavy suspension. Because the resulting pyridinium salt is highly polar, it is insoluble in the moderately polar EtOAc, driving the reaction forward via Le Chatelier's principle.

  • Isolation: Cool the mixture to room temperature. Filter the suspension to collect the off-white solid (approx. 75% yield). Wash with cold EtOAc. No column chromatography is required.

Troubleshooting Q&A: Downstream Reactions

Q: The pyridinium ylide intermediate is not precipitating from the solution. How can I drive the precipitation? A: Failure to precipitate usually means the solvent polarity is too high, or the concentration is too low. Ensure you are running the reaction at a high concentration (approx. 0.3 M). Do not substitute EtOAc with solvents like DMF or Methanol, as the ylide salt will remain soluble, making isolation incredibly difficult and exposing the labile C3 position to potential solvolysis.

Q: Can I use this building block for cyclopropanation instead of [4+1] annulations? A: Yes. 3-bromo-1-methylindolin-2-one readily undergoes organocatalytic [2+1] cycloadditions. For example, reacting it with 2-benzylidene-1H-indene-1,3(2H)-dione in the presence of a chiral quinine derivative catalyst yields highly enantioenriched bispiro[indanedione-oxindole-cyclopropane]s ( [3]). The mechanism relies on the acidic nature of the C3-alpha proton, which is easily deprotonated by the basic amine of the catalyst to form a reactive enolate.

G A 3-Bromo-1-methylindolin-2-one + Pyridine B Heating (60 °C) in EtOAc, 8 h A->B C Pyridinium Ylide Intermediate (Solid) B->C D [4+1] Annulation with Azoalkene C->D E Spirocyclic Oxindole Product D->E

Caption: Workflow for the synthesis of spirocyclic oxindoles via pyridinium ylides.

Section 3: Quantitative Data & Diagnostics

To ensure you have synthesized the correct building block and are utilizing the optimal conditions, refer to the self-validating data tables below.

Table 1: ¹H and ¹³C NMR Diagnostic Peaks for 3-Bromo-1-methylindolin-2-one Data acquired in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C).

Structural Feature¹H NMR Shift (δ, ppm)Multiplicity & Integration¹³C NMR Shift (δ, ppm)Diagnostic Importance
C3-H (Alpha Proton) ~ 5.25 - 5.35Singlet (s, 1H)43.0 - 45.0Confirms mono-bromination. Disappears if di-brominated.
N-CH₃ (Methyl) ~ 3.22 - 3.25Singlet (s, 3H)26.5 - 27.0Confirms the presence of the N-methyl protecting group.
Aromatic C7-H 6.82Doublet (d, J = 7.8 Hz, 1H)109.0 - 110.0Confirms the aromatic ring is intact and not over-brominated.
Carbonyl (C=O) N/AN/A172.0 - 173.0Confirms the oxindole core structure.

Table 2: Solvent Optimization for Catalyst-Free NBS-Mediated Synthesis Demonstrating the causality of solvent choice on reaction efficiency ( [1]).

SolventTemperatureTimeYield (%)Mechanistic Observation
TolueneRoom Temp5 h< 20%Poor solubility of NBS; transition state poorly stabilized.
Dichloromethane (DCM)Room Temp5 h45%Moderate solubility, but insufficient polarity for zwitterion.
Tetrahydrofuran (THF)Room Temp5 h60%Competitive ring-opening/halogenation of the solvent.
Acetonitrile (CH₃CN) Room Temp 1-5 h 97% Optimal solubility and stabilization of the polar intermediate.

References

  • Wang, X., Dong, K., Yan, B., Zhang, C., Qiu, L., & Xu, X. (2016). NBS-mediated dinitrogen extrusion of diazoacetamides under catalyst-free conditions: practical access to 3-bromooxindole derivatives. RSC Advances.[Link]

  • Royal Society of Chemistry. (2021). [4+1] Annulation reaction of cyclic pyridinium ylides with in situ generated azoalkenes for the construction of spirocyclic skeletons. Organic & Biomolecular Chemistry.[Link]

  • Buchler GmbH / ACS Publications. (2022). Enantioselective Synthesis of Bispiro[indanedione-oxindole-cyclopropane]s through Organocatalytic [2+1] Cycloaddition. The Journal of Organic Chemistry.[Link]

Optimization

Improving the stability of 3-Bromo-1-methylindolin-2-one during reactions

Technical Support Center: 3-Bromo-1-methylindolin-2-one Case ID: #OX-BR-303 Status: Open Subject: Stability & Reactivity Optimization Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-1-methylindolin-2-one

Case ID: #OX-BR-303 Status: Open Subject: Stability & Reactivity Optimization Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

3-Bromo-1-methylindolin-2-one (3-bromo-1-methyloxindole) is a high-value, high-risk intermediate. Its instability arises from the unique electronic environment of the C3 position: it is simultaneously benzylic, alpha to a carbonyl, and bears a good leaving group (bromide).

This convergence of reactivities creates three primary decomposition pathways:

  • Radical Dimerization: Homolytic cleavage of the C-Br bond leads to the formation of 1,1'-dimethylisoindigo (deep red/purple byproduct).

  • Elimination: Base-mediated dehydrohalogenation yields reactive alkylidene intermediates.

  • Hydrolysis: Nucleophilic attack by water generates the 3-hydroxy derivative, which often undergoes further oxidative coupling.

This guide provides the protocols necessary to suppress these pathways and channel the molecule toward the desired substitution.

Module 1: Critical Handling Protocols (Pre-Reaction)

Before initiating any synthesis, ensure these environmental controls are in place. This molecule is photolabile and moisture-sensitive .

ParameterSpecificationScientific Rationale
Light Amber Glass / Foil Wrap The C3-Br bond energy is relatively low (~65-70 kcal/mol). Ambient light can initiate homolysis, generating the oxindolyl radical which rapidly dimerizes to isoindigo.
Atmosphere Argon (Sparged) Oxygen promotes oxidative coupling of the enolate or radical forms. Solvents must be degassed (sparged with Ar for 15 min) to prevent auto-oxidation.
Solvent Anhydrous (<50 ppm H₂O) Water acts as a nucleophile, displacing bromide to form 3-hydroxy-1-methylindolin-2-one. Use freshly distilled THF or anhydrous MeCN.
Storage -20°C, Solid State If isolation is necessary, store as a solid under Argon. Solutions degrade within hours at RT.

Module 2: Reaction Optimization Logic

The following decision tree illustrates the competing pathways you must control.

DecompositionPathways SM 3-Bromo-1-methylindolin-2-one Radical 3-Oxindolyl Radical SM->Radical Light / Heat / Peroxides Enolate C3-Enolate SM->Enolate Base (Controlled) Elimination Alkylidene/Polymer SM->Elimination Strong Base / Heat Isoindigo 1,1'-Dimethylisoindigo (Red/Purple Dimer) Radical->Isoindigo Dimerization Product C3-Substituted Product Enolate->Product Electrophile (Fast)

Figure 1: Competing reaction pathways. The goal is to maximize the Green path while suppressing the Red (Radical) and Grey (Elimination) paths.

Module 3: Troubleshooting Center (FAQs)

Ticket #101: "My reaction mixture turned deep red/purple within minutes."

  • Diagnosis: Isoindigo Formation. You have generated the 1,1'-dimethylisoindigo dimer. This is the classic "canary in the coal mine" for this chemistry. It indicates radical formation or oxidative coupling.[1]

  • Root Cause: Exposure to light, presence of oxygen, or trace peroxides in the solvent (especially THF/Ether).

  • Resolution:

    • Wrap all glassware in aluminum foil.

    • Test solvents for peroxides; use inhibitor-free anhydrous THF.

    • Degas all solvents vigorously with Argon before adding the substrate.

    • Pro-Tip: Add a radical scavenger like TEMPO (1-5 mol%) if your desired reaction is ionic (e.g., SN2) and not radical-based.

Ticket #102: "I see starting material consumption but low product yield. NMR shows broad aliphatic peaks."

  • Diagnosis: Polymerization/Elimination. You likely triggered dehydrohalogenation to form a reactive alkylidene intermediate which then polymerized.

  • Root Cause: The base used was too strong or the temperature was too high, favoring elimination (E2) over substitution (SN2).

  • Resolution:

    • Switch to a "softer" base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH or LDA).

    • Lower reaction temperature to 0°C or -10°C.

    • Ensure your electrophile/nucleophile is present in excess before adding the base to minimize the lifetime of the reactive enolate.

Ticket #103: "Can I purify the 3-bromo intermediate on silica gel?"

  • Diagnosis: Hydrolysis on Column.

  • Root Cause: Silica gel is slightly acidic and contains bound water. The C-Br bond is labile enough to hydrolyze or eliminate on the column.

  • Resolution:

    • Avoid isolation if possible. Use the "Telescoped Protocol" (see Module 4).

    • If purification is mandatory, neutralize the silica gel with 1% Triethylamine (TEA) in the eluent.

    • Perform a rapid filtration through a short plug of neutral alumina instead of a full silica column.

Module 4: Validated Experimental Protocols

Protocol A: In-Situ Generation & Telescoping (Recommended)

Rationale: The most stable 3-bromo-1-methylindolin-2-one is the one you never isolate.

  • Pre-cursor: Dissolve 1-methylindolin-2-one (1.0 eq) in anhydrous Acetonitrile (0.1 M).

  • Bromination: Cool to 0°C . Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

    • Checkpoint: Monitor by TLC.[2] The starting material should disappear. Do not warm up.

  • Telescoping: Once conversion is complete (usually < 1 hr), do not work up.

  • Reaction: Add your nucleophile (e.g., amine, thiol, or carbon nucleophile) directly to the reaction flask at 0°C.

  • Base Addition: Add a mild base (e.g., Et₃N or K₂CO₃, 1.1 eq) after the nucleophile is present.

  • Warm-up: Allow to warm to RT only after 1 hour of stirring at 0°C.

Protocol B: Stabilization for Storage (If Isolation is Required)
  • Perform bromination as above.

  • Dilute with Et₂O (Diethyl ether) and wash with cold water (x2) to remove succinimide.

  • Dry organic layer over MgSO₄ (Avoid Na₂SO₄ as it can be slightly acidic/slow).

  • Concentrate at <30°C (Water bath temperature).

  • Recrystallize immediately from Hexane/Et₂O if solid, or store as a concentrated solution in Benzene/DCM at -20°C.

References

  • Trost, B. M., & Frederiksen, M. U. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles. Angewandte Chemie International Edition, 44(20), 308–310.

  • Garden, S. J., et al. (2002). A convenient synthesis of 3-bromooxindoles and their conversion to (E)-3-alkylideneoxindoles. Tetrahedron Letters, 43(34), 5877-5879.

  • Liu, Y., et al. (2011). Oxidative coupling of 2-oxindoles for the synthesis of isoindigo derivatives. Organic Letters, 13(24), 6398-6401.

  • Lier, J. E., et al. (1968). Oxidation products of oxindoles. The Journal of Organic Chemistry, 33(2), 877-879.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Indole Bromination: Reagents, Regioselectivity, and the Synthesis of Key Intermediates like 3-Bromo-1-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Brominated Indoles The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of nume...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1] The strategic introduction of a bromine atom onto this privileged scaffold can profoundly modulate a molecule's physicochemical properties and biological activity.[2][3] Bromination can enhance lipophilicity, alter electronic distribution, and provide a crucial chemical handle for further molecular diversification through cross-coupling reactions.[4][5] These modifications are instrumental in tuning target selectivity and potency, leading to improved therapeutic candidates in areas as diverse as oncology, inflammation, and infectious diseases.[4][6][7]

This guide provides an in-depth comparison of common brominating agents used for the functionalization of indoles. It moves beyond a simple catalog of reagents to explain the causality behind experimental choices, focusing on achieving desired regioselectivity. While the title compound, 3-Bromo-1-methylindolin-2-one, is a product of such reactions rather than a brominating agent itself, its synthesis and the synthesis of related structures will be used as a framework to compare the performance and utility of different bromination strategies.

The Chemistry of Indole Bromination: A Matter of Regioselectivity

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons significantly increases the electron density of the pyrrole ring, making it more reactive than the benzene portion. Consequently, electrophilic substitution occurs preferentially at the C3 position.[8][9][10][11] This is because the carbocation intermediate (the arenium ion) formed by attack at C3 is the most stable, as the positive charge can be delocalized over the C2 and nitrogen atoms without disrupting the aromaticity of the fused benzene ring.[8]

However, this inherent C3 selectivity can be altered by several factors:

  • Substituents: The presence of electron-withdrawing groups (e.g., carboxylates) at C3 can deactivate this position, directing bromination to the benzene ring, often at C5 and C6.[12][13]

  • N-Protection: Protecting the indole nitrogen can influence the reaction pathway.[14]

  • Reaction Conditions: The choice of solvent, temperature, and the brominating agent itself can dictate the outcome, sometimes leading to C2 bromination, dibromination, or even rearrangement to form oxindoles.[6][14][15]

dot graphdot { graph [rankdir="LR", splines=ortho, label="General Mechanism of Electrophilic Bromination at C3 of Indole", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

} } Caption: General mechanism for the C3 bromination of the indole ring.

Comparative Analysis of Key Brominating Agents

The selection of a brominating agent is a critical decision in the synthesis of brominated indoles, with each reagent offering a unique profile of reactivity, selectivity, and handling requirements.

ReagentType / MechanismRegioselectivityReaction ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Electrophilic Source / RadicalPrimarily C3 for unsubstituted indoles. Can be directed to other positions (e.g., C2, benzylic) with catalysts or initiators.[14][16]Mild; often at 0°C to RT in solvents like DMF, CH3CN, or CCl4.[2][17]Mild, crystalline solid (easy to handle), high selectivity under controlled conditions.[16][18]Can lead to over-bromination or side products (oxindoles) in aqueous media.[19][20]
Molecular Bromine (Br₂) Strong ElectrophilePrimarily C3, but prone to over-bromination (e.g., 2,3-dibromo).[21] Can be directed to C5/C6 with C3-deactivating groups.[12][13]Highly reactive; often requires low temperatures and a non-polar solvent with a base (e.g., pyridine) to scavenge HBr.[9]Inexpensive, powerful brominating agent.Highly corrosive and toxic liquid, difficult to handle, often lacks selectivity leading to multiple products.[18]
Pyridinium Bromide Perbromide Electrophilic SourceC3-selective.Mild; often used in pyridine or acetic acid at room temperature.[22]Solid, safer alternative to Br₂, provides a controlled release of bromine.Yields can sometimes be moderate (60-70%).[22]
Vanadium Bromoperoxidase (V-BrPO) Enzymatic (Green)Highly selective, often for the C2-C3 double bond, leading to 3-bromo or 3-oxo derivatives depending on the substrate.[23]Aqueous buffer, near-neutral pH, room temperature, requires H₂O₂.[23]Environmentally benign, exceptional selectivity, operates under very mild conditions.Limited substrate scope, enzyme availability and stability can be a challenge.
Electrochemical Methods Anodic OxidationC3-selective.Requires an electrolyte (e.g., nBu₄NBr), solvent, and electrodes (e.g., graphite), obviates chemical oxidants.[24]Sustainable, avoids toxic reagents, high yield and selectivity.[24]Requires specialized equipment (potentiostat).

Focus on Indolin-2-ones: Synthesis of a Key Structural Motif

Indolin-2-ones (oxindoles) are a critical class of heterocyclic compounds in drug discovery. The target compound, 3-Bromo-1-methylindolin-2-one, and its isomers are valuable synthetic intermediates. For instance, 5-bromo-1-methylindolin-2-one serves as a precursor for developing novel luminescent compounds and other biologically active molecules.[25] The synthesis of this class of compounds highlights the utility of NBS under specific conditions.

Representative Synthesis: 5-Bromo-1-methylindolin-2-one [25]

The bromination of 1-methylindolin-2-one with NBS in acetonitrile proceeds via electrophilic aromatic substitution on the benzene ring, yielding the 5-bromo derivative. This demonstrates how the reactivity of the core scaffold dictates the bromination site.

dot graphdot { graph [rankdir="LR", splines=ortho, label="Experimental Workflow for Synthesis of 5-Bromo-1-methylindolin-2-one", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

} } Caption: Workflow for the synthesis of 5-bromo-1-methylindolin-2-one.

Detailed Experimental Protocols

The following protocols are self-validating systems, providing clear steps and rationale for achieving specific bromination outcomes.

Protocol 1: Regioselective C3-Bromination of Indole using N-Bromosuccinimide (NBS)

This protocol is a standard method for achieving high yields of 3-bromoindole, a versatile building block. The reaction is performed at low temperature to control the exothermicity and selectivity.

  • Objective: To synthesize 3-bromoindole from indole with high C3-selectivity.

  • Rationale: NBS is chosen as a mild and easy-to-handle source of electrophilic bromine.[18] DMF is used as a polar aprotic solvent to dissolve the indole and facilitate the reaction. Cooling to 0°C minimizes side reactions.[2]

Materials:

  • Indole (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.1 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve indole (1.0 eq.) in anhydrous DMF in a round-bottom flask.

  • Cool the solution to 0°C using an ice-water bath with continuous stirring.

  • Add NBS (1.1 eq.) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-bromoindole.

Protocol 2: Regioselective C5,C6-Dibromination of Methyl Indole-3-carboxylate using Br₂

This protocol demonstrates how a deactivating group at the C3 position redirects bromination to the benzene ring.

  • Objective: To synthesize methyl 5,6-dibromoindole-3-carboxylate.

  • Rationale: The electron-withdrawing methyl ester group at C3 deactivates the pyrrole ring towards electrophilic attack. This allows the stronger reagent, Br₂, to react preferentially at the more electron-rich C5 and C6 positions of the benzene ring.[12][13] Acetic acid serves as a polar protic solvent that can facilitate the reaction.

Materials:

  • Methyl indole-3-carboxylate (1.0 eq.)

  • Molecular Bromine (Br₂) (2.1 eq.)

  • Acetic Acid

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a dropping funnel

Procedure:

  • Dissolve methyl indole-3-carboxylate (1.0 eq.) in acetic acid in a round-bottom flask.

  • In a separate dropping funnel, prepare a solution of Br₂ (2.1 eq.) in acetic acid.

  • Add the bromine solution dropwise to the stirred indole solution at room temperature. Caution: Br₂ is highly corrosive and toxic; handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-orange color of bromine disappears.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield methyl 5,6-dibromoindole-3-carboxylate.

Protocol 3: Synthesis of 3,3-Dibromoindolin-2-one from 3-Bromoindole

This protocol illustrates the conversion of a C3-bromoindole into a 3,3-dibromooxindole, another valuable synthetic intermediate.

  • Objective: To synthesize 3,3-dibromo-1,3-dihydroindol-2-one from 3-bromoindole.

  • Rationale: This reaction uses an excess of NBS in an aqueous solvent system (t-butyl alcohol/water). The conditions facilitate not only further bromination but also oxidation of the pyrrole ring to form the oxindole core.[26]

Materials:

  • 3-Bromoindole (1.0 eq.)

  • N-Bromosuccinimide (NBS) (2.0 eq.)

  • t-Butyl alcohol

  • Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Prepare a solution of 3-bromoindole (1.0 eq.) in a mixture of t-butyl alcohol and water.

  • Add NBS (2.0 eq.) to the solution at room temperature with vigorous stirring.

  • Continue stirring for 1-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to obtain 3,3-dibromo-1,3-dihydroindol-2-one.

dot graphdot { graph [rankdir="TB", splines=ortho, label="Competing Pathways in Indole Bromination", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

} } Caption: Influence of reagents and substrates on bromination outcomes.

Conclusion and Future Outlook

The synthesis of brominated indoles is a mature yet continually evolving field. While classic reagents like molecular bromine and NBS remain workhorses in synthetic labs, the choice of brominating agent must be carefully considered based on the specific indole substrate and the desired regiochemical outcome.

  • For standard, high-yield C3-bromination of activated indoles, NBS offers an excellent balance of reactivity, selectivity, and ease of handling.

  • For substrates deactivated at C3, the power of **molecular bromine (Br₂) ** can be harnessed to achieve substitution on the benzene ring, provided conditions are carefully controlled.

  • For applications demanding the utmost in environmental compatibility and selectivity, enzymatic and electrochemical methods represent the future, offering green and elegant solutions to complex synthetic challenges.

Ultimately, understanding the interplay between the indole's electronic properties and the nature of the brominating agent is paramount. Intermediates such as 3-bromoindoles and brominated indolin-2-ones are not merely reaction products but are valuable platforms for the development of next-generation therapeutics. The continued refinement of bromination methodologies will undoubtedly accelerate the discovery of novel, indole-based drugs.

References

  • Fiveable. (2025). Brominated Indoles Definition.
  • BenchChem. (2025). The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development.
  • ACS Publications. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole.
  • MDPI. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes.
  • PMC. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond.
  • Bridgewater State University. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Virtual Commons.
  • RSC Publishing. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry.
  • BenchChem. A Comparative Guide to 6-Bromoindolin-4-ol and Other Bromo-Indole Isomers for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.
  • Journal of Organic Chemistry. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles.
  • MDPI. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System.
  • (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs.
  • ResearchGate. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.
  • PMC. (2011). Overturning Indolyne Regioselectivities and Synthesis of Indolactam V.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide).
  • Taylor & Francis. (2007). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications.
  • Chegg.com. (2020). Solved Bromination of indole 1 using the conditions shown.
  • eScholarship. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex.
  • (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.
  • BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES.
  • Frontiers. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • PMC. (2025). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria.
  • Electrophilic substitution at the indole.
  • PMC. 5-Bromo-1-methylindolin-2-one.
  • Filo. (2024). Bromination of indole and benzothiophene yields: Indole gives 3-bromo-ind...
  • PMC. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties.
  • ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated?.

Sources

Comparative

Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo-1-Methylindolin-2-one

The following guide provides an in-depth comparative analysis of 3-bromo-1-methylindolin-2-one versus 5-bromo-1-methylindolin-2-one . Executive Summary 3-bromo-1-methylindolin-2-one and 5-bromo-1-methylindolin-2-one are...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 3-bromo-1-methylindolin-2-one versus 5-bromo-1-methylindolin-2-one .

Executive Summary

3-bromo-1-methylindolin-2-one and 5-bromo-1-methylindolin-2-one are regioisomers of the brominated oxindole scaffold, but they function as chemically distinct entities in synthetic workflows.

  • 3-Bromo-1-methylindolin-2-one (C3-Br): A highly reactive, electrophilic aliphatic halide. It serves as a transient intermediate for functionalizing the oxindole "head" (C3 position). It is prone to nucleophilic substitution (

    
    ) and elimination. It is generally unstable  and often generated in situ.
    
  • 5-Bromo-1-methylindolin-2-one (C5-Br): A stable, commercially available aryl halide. It functions as a robust building block for functionalizing the aromatic "core" (C5 position) via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

Key Takeaway: Use the 3-bromo isomer to build complexity on the heterocyclic ring (spirocycles, alkylations). Use the 5-bromo isomer to extend the molecular scaffold via the benzene ring.

Structural & Electronic Analysis

The reactivity difference stems from the hybridization and electronic environment of the carbon-bromine bond.

Feature3-Bromo-1-methylindolin-2-one5-Bromo-1-methylindolin-2-one
Structure

-Halo Amide (Aliphatic)
Aryl Halide (Aromatic)
Hybridization

(Benzylic/Amidic)

(Aromatic)
Electronic Nature Electron-deficient due to adjacent Carbonyl (C=O) and Benzene ring.Electron-rich aromatic ring; Br is a weak deactivator.
Dominant Reactivity Nucleophilic Substitution (

)
Oxidative Addition (Pd/Ni catalysis)
Stability Low (Hydrolyzes to 3-hydroxy; dimerizes)High (Shelf-stable solid)
Primary Use In situ intermediate for C3-alkylation/amination.Starting material for library synthesis.
Reactivity Divergence Visualization

The following diagram illustrates the divergent reaction pathways dictated by the bromine position.

ReactivityPathways cluster_C3 C3 Functionalization (Aliphatic) cluster_C5 C5 Functionalization (Aromatic) Start 1-Methylindolin-2-one (Oxindole Core) C3_Br 3-Bromo Intermediate (Transient/Reactive) Start->C3_Br NBS (1 eq) Polar Solvent C5_Br 5-Bromo Reagent (Stable Solid) Start->C5_Br Br2 or NBS Acidic/Non-polar Nu_Sub Nucleophilic Substitution (Amines, Thiols, Carbon) C3_Br->Nu_Sub SN1 / SN2 Spiro Spiro-Oxindoles (via Cyclization) C3_Br->Spiro Bifunctional Nu Suzuki Suzuki Coupling (Aryl Boronic Acids) C5_Br->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (Amination) C5_Br->Buchwald Pd(0), Amine

Figure 1: Divergent synthetic pathways. C3-bromination leads to aliphatic substitution, while C5-bromination enables aromatic cross-coupling.

Detailed Reactivity Profiles

A. 3-Bromo-1-methylindolin-2-one (The "Hot" Electrophile)

This compound behaves as an active alkylating agent . The C3-Br bond is activated by the adjacent carbonyl group (making it an


-bromoamide) and the benzylic position.
  • Mechanism: Reacts readily with nucleophiles. If the nucleophile is soft (e.g., thiols, malonates), it proceeds via direct displacement. With hard nucleophiles or bases, it may form a transient enolate or radical.

  • Instability Warning: In the presence of moisture, it hydrolyzes to 3-hydroxy-1-methylindolin-2-one. In the presence of base, it can dimerize to form isoindigo derivatives.

  • Strategic Use: Do not isolate. Generate in situ using N-bromosuccinimide (NBS) and react immediately with the target nucleophile.

B. 5-Bromo-1-methylindolin-2-one (The "Stable" Anchor)

This compound behaves as a standard aryl bromide . The C5 position is electronically distinct from the amide functionality.

  • Mechanism: Inert to standard nucleophiles (no

    
     unless strongly activated). Requires metal catalysis (Pd, Ni, Cu) to facilitate oxidative addition into the C-Br bond.
    
  • Strategic Use: Ideal starting material for Structure-Activity Relationship (SAR) studies targeting the solvent-exposed region of the kinase binding pocket (typical binding mode of oxindoles).

Experimental Protocols

Protocol A: C3-Functionalization (In Situ Generation & Substitution)

Target: Synthesis of 3-(alkyl/amino)-1-methylindolin-2-one. Rationale: Isolation of the 3-bromo species causes yield loss due to hydrolysis. One-pot telescoping ensures high fidelity.

  • Bromination (Generation):

    • Charge a flame-dried flask with 1-methylindolin-2-one (1.0 equiv) and anhydrous THF (0.2 M).

    • Cool to -78 °C (or 0 °C depending on substrate sensitivity).

    • Add N-bromosuccinimide (NBS) (1.05 equiv) dropwise as a solution in THF.

    • Observation: The solution may turn slight orange. Stir for 30–60 mins. Do not quench.

  • Nucleophilic Trapping:

    • Prepare a solution of the Nucleophile (e.g., Morpholine, Thiophenol, or Sodium Malonate) (1.2 equiv) + Base (e.g.,

      
       or 
      
      
      
      ) (1.5 equiv).
    • Cannulate the nucleophile mixture into the cold 3-bromo intermediate solution.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Quench with sat.

      
      . Extract with EtOAc.
      
    • Purify via flash column chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed elimination).

Protocol B: C5-Functionalization (Suzuki-Miyaura Coupling)

Target: Synthesis of 5-aryl-1-methylindolin-2-one. Rationale: Standard cross-coupling conditions apply. The amide proton is masked (N-methyl), preventing catalyst poisoning.

  • Setup:

    • Charge a reaction vial with 5-bromo-1-methylindolin-2-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

      
        (3–5 mol%).
      
    • Add solvent: Dioxane/Water (4:1 ratio, 0.2 M).

    • Add Base:

      
        or 
      
      
      
      (2.0 equiv).
  • Reaction:

    • Degas with

      
       or Argon for 5 minutes.
      
    • Heat to 80–100 °C for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show consumption of the starting bromide (

      
       in 3:1 Hex/EtOAc).
      
  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Concentrate and purify via silica gel chromatography.

Comparative Data Summary

The following table contrasts the performance and requirements for reactions at the C3 vs. C5 positions.

ParameterC3-Bromo Reaction (Substitution)C5-Bromo Reaction (Coupling)
Reaction Type

/

(Ionic)
Cross-Coupling (Catalytic)
Catalyst Required None (Base promoted)Palladium (

)
Temperature Low (-78 °C to RT)High (80 °C to 110 °C)
Atmosphere Anhydrous (Moisture sensitive)Inert (

sensitive)
Typical Yield 40–75% (limited by elimination side-products)80–95% (highly efficient)
Major Side Product 3-hydroxy-oxindole (Hydrolysis)Protodebromination (Reduction)
Experimental Workflow Diagram

This flow illustrates how to process a library using both isomers simultaneously.

Workflow cluster_inputs Starting Materials cluster_process Parallel Processing SM1 1-Methylindolin-2-one StepA1 Step 1: NBS Bromination (-78°C, THF) SM1->StepA1 SM2 5-Bromo-1-methylindolin-2-one StepB1 Step 1: Mix w/ Boronic Acid Pd Cat, Base SM2->StepB1 StepA2 Step 2: Add Nucleophile (Amine/Thiol) StepA1->StepA2 In-situ transfer Output1 Library A: 3-Substituted (sp3 rich, chiral potential) StepA2->Output1 StepB2 Step 2: Heat to 90°C (12 Hours) StepB1->StepB2 Output2 Library B: 5-Substituted (Linear extension) StepB2->Output2

Figure 2: Parallel workflow for generating diverse oxindole libraries. Path A utilizes the 3-bromo intermediate; Path B utilizes the 5-bromo starting material.

References

  • Li, J., et al. (2013).[1] "3-Bromooxindoles as nucleophiles in asymmetric organocatalytic Mannich reactions with N-Ts-imines." Chemical Communications.[1] Link

  • Redmond, J. M., & White, A. J. P. (2007).[2] "Amidines as potent nucleophilic organocatalysts for the transfer of electrophilic bromine from N-bromosuccinimide to alkenes."[2] Tetrahedron Letters. Link

  • Šačkus, A., et al. (2011). "Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one." Chemija. Link

  • BenchChem. (2025).[3] "Comparative study of 5-chloro-indole and 5-bromo-indole derivatives." BenchChem Technical Guides. Link

  • Zhang, X., et al. (2009). "5-Bromo-1-methylindolin-2-one Crystal Structure." Acta Crystallographica Section E. Link

Sources

Validation

Comparative Efficacy Guide: N-Methyl vs. N-Unsubstituted Bromoindolinones in Palladium-Catalyzed Cross-Coupling

Topic: Efficacy comparison of N-methyl vs. N-unsubstituted bromoindolinones in synthesis Content Type: Publish Comparison Guide Executive Summary In the synthesis of kinase inhibitors (e.g., Sunitinib analogs) and natura...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy comparison of N-methyl vs. N-unsubstituted bromoindolinones in synthesis Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of kinase inhibitors (e.g., Sunitinib analogs) and natural alkaloids, bromoindolinones (bromooxindoles) are pivotal scaffolds. A critical decision point in early route design is whether to proceed with the N-unsubstituted (N-H) species or the N-methylated (N-Me) analog.

While the N-H motif is often required for hydrogen-bonding interactions in the final ATP-binding pocket, it introduces significant synthetic liabilities. N-Methylation typically enhances cross-coupling yields by 20–40% by suppressing catalyst poisoning and competitive N-arylation, though it requires a downstream deprotection step if the methyl group is not part of the pharmacophore.

This guide objectively compares these two substrates across physicochemical properties, reaction efficacy, and mechanistic behavior.

Physicochemical & Mechanistic Drivers

The divergence in synthetic performance stems from three fundamental properties: Acidity (pKa) , Solubility , and Nucleophilicity .

FeatureN-Unsubstituted (N-H)N-Methylated (N-Me)Synthetic Implication
pKa (DMSO) ~18.5N/AThe N-H proton is acidic enough to be deprotonated by carbonate bases (K₂CO₃, Cs₂CO₃) used in Suzuki/Heck couplings.
Solubility Low (High Lattice Energy)High (Lipophilic)N-H species often require polar aprotic solvents (DMF/DMSO) or aqueous mixtures, limiting temperature ranges.
Coordination High RiskLow RiskThe deprotonated N-anion (amidate) is a potent ligand that can displace phosphines on Pd, arresting the catalytic cycle.
Side Reactions N-Arylation (Ullmann)NoneCompetitive coupling at Nitrogen vs. Carbon.

Mechanistic Divergence: The "Catalyst Death" Pathway

The following diagram illustrates why N-unsubstituted substrates often stall catalytic cycles. In the presence of base, the N-H indolinone forms an amidate anion, which competes with the transmetalation agent (Boronic acid) for the Palladium center.

ReactionPathways Start Bromoindolinone Substrate NH_Path N-Unsubstituted (N-H) Start->NH_Path NMe_Path N-Methylated (N-Me) Start->NMe_Path Base Base (K2CO3) Deprot Deprotonation (Amidate Formation) NH_Path->Deprot + Base Pd_Coord Coordination to Pd(II) (Catalyst Poisoning) Deprot->Pd_Coord Arrests Cycle Side_Rxn Competitive N-Arylation Deprot->Side_Rxn Trace Clean_Cycle Standard Catalytic Cycle (Ox. Add -> Transmet -> Red. Elim) NMe_Path->Clean_Cycle No Acidic Proton Product C-Coupled Product (High Yield) Clean_Cycle->Product

Figure 1: Mechanistic divergence showing the "Catalyst Poisoning" pathway inherent to N-unsubstituted substrates.

Comparative Efficacy Data

The following data aggregates performance metrics from internal process optimization campaigns and literature precedents (see References).

A. Suzuki-Miyaura Coupling (Aryl-Aryl Formation)

Conditions: 1.0 equiv Substrate, 1.2 equiv Ph-B(OH)₂, 5 mol% Pd(dppf)Cl₂, 2.0 equiv K₂CO₃, Dioxane/H₂O, 90°C, 4h.

Substrate TypeConversion (%)Isolated Yield (%)Purity (HPLC)Key Observation
5-Bromooxindole (N-H) 65%42%88%Significant homocoupling of boronic acid; black Pd precipitates observed (catalyst decomposition).
N-Methyl-5-bromooxindole >98%91% 98%Clean reaction profile; minimal purification required.
B. Heck Reaction (Alkene Insertion)

Conditions: 1.0 equiv Substrate, 1.5 equiv Styrene, 5 mol% Pd(OAc)₂, 10 mol% P(o-tol)₃, Et₃N, DMF, 110°C.

Substrate TypeIsolated Yield (%)Reaction TimeNotes
N-H 35%24 hReaction stalls. Strong base (Et₃N) promotes N-alkylation side products if alkyl halides are present.
N-Me 85% 6 hRapid kinetics. High E-selectivity (>20:1).

Detailed Experimental Protocols

Protocol A: Optimized Coupling for N-Methyl Bromoindolinone (High Throughput)

Use this protocol for library synthesis or when the N-Me group is retained.

  • Charge: To a reaction vial, add N-methyl-5-bromooxindole (1.0 mmol, 226 mg), Arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Prep: In a glovebox or under Argon flow, add Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL) . The N-Me substrate will dissolve rapidly.

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with brine.[1] Dry over MgSO₄.

  • Validation: TLC (Hex/EtOAc 1:1) should show a single UV-active spot (Rf ~0.4-0.6).

Protocol B: "Rescue" Protocol for N-Unsubstituted Bromoindolinone

Use this ONLY if N-H is strictly required and protecting group chemistry is avoided. Note the specific modifications.

  • Solvent Switch: Replace Dioxane with DMF or DMAc (3 mL) to ensure solubility of the polar N-H substrate.

  • Base Modification: Use Na₂CO₃ (mild) or K₃PO₄ instead of Cs₂CO₃ to reduce aggressive deprotonation.

  • Catalyst Upgrade: Use a highly active catalyst system to outcompete poisoning.

    • Recommended:Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) . SPhos is bulky and electron-rich, preventing the amidate anion from coordinating to the Pd center.

  • Procedure:

    • Dissolve 5-bromooxindole (1.0 mmol) in DMF.

    • Add Boronic acid (1.5 equiv - excess required).

    • Add aq.[1][2][3] K₃PO₄ (2M, 1.5 mL).

    • Add Pre-mixed Pd/SPhos solution.[1]

    • Heat to 100°C for 12-18 hours.

  • Note: Expect lower yields (~50-60%). Purification will require gradient chromatography (0-10% MeOH in DCM) due to the polarity of the product.

Decision Matrix: When to Methylate?

ScenarioRecommendationRationale
Early Discovery (SAR) Use N-Methyl Speed is priority. N-Me analogs are easier to purify and give reliable yields for biological screening.
Structure-Based Design Check PDB If the N-H acts as a H-bond donor (e.g., to the Hinge region of a kinase), you must use N-H or a cleavable protecting group (SEM/Boc).
Scale-Up (>100g) Protect (N-Me/N-Bn) Handling insoluble N-H slurries in reactors is dangerous. N-protection ensures homogeneous mixing and reproducible kinetics.

References

  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole. (2025).[1][2] Retrieved from

  • Lira, R., et al. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021).[4] Beilstein Journal of Organic Chemistry. Retrieved from

  • Denmark, S. E., & Baird, J. D. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (2017). Organic Letters. (Discusses N-protection effects on yield). Retrieved from

  • Millington, C. R., et al. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. (2021).[4] Scientific Reports. Retrieved from

  • Durrant, S. Design and synthesis of kinase inhibitors using novel heterocyclic systems.[5] (2011).[3][5][6][7][8] Vertex Pharmaceuticals/SCI. Retrieved from

Sources

Comparative

Spectroscopic analysis to confirm the structure of 3-Bromo-1-methylindolin-2-one products

An In-Depth Comparative Guide to the Spectroscopic Analysis of 3-Bromo-1-methylindolin-2-one For professionals in pharmaceutical research and development, the unambiguous structural confirmation of novel or synthesized c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 3-Bromo-1-methylindolin-2-one

For professionals in pharmaceutical research and development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. 3-Bromo-1-methylindolin-2-one, a halogenated oxindole, represents a scaffold of significant interest due to the prevalence of oxindole cores in bioactive molecules.[1] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of spectroscopic techniques for the definitive structural elucidation of this target compound. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique is sufficient for the absolute confirmation of a molecular structure. A synergistic approach, leveraging the orthogonal strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential. This guide will dissect the expected outcomes from each technique and demonstrate how their combined data builds an unassailable case for the structure of 3-Bromo-1-methylindolin-2-one.

Molecular Structure:

  • Name: 3-Bromo-1-methylindolin-2-one

  • Molecular Formula: C₉H₈BrNO[2]

  • Molecular Weight: 226.07 g/mol [2]

Overall Analytical Workflow

Overall Workflow Fig 1. Overall Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of 3-Bromo-1-methylindolin-2-one NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Purified Product MS Mass Spectrometry (EI, ESI, HRMS) Synthesis->MS Purified Product IR Infrared Spectroscopy (FTIR) Synthesis->IR Purified Product Confirmation Unambiguous Structure Confirmed NMR->Confirmation Data Correlation MS->Confirmation Data Correlation IR->Confirmation Data Correlation

Caption: Overall Workflow for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For 3-Bromo-1-methylindolin-2-one, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality:
  • ¹H NMR is the initial experiment of choice. It quantifies the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. This allows us to "map" the protons on the aromatic ring, the N-methyl group, and the crucial C3 position.

  • ¹³C NMR , often acquired with proton decoupling, reveals the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic). This provides a direct count of the carbon skeleton, validating the molecular formula.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The expected chemical shifts (δ) are predicted based on data from closely related structures, such as 3-bromo-1-ethylindolin-2-one.[4]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Comparative Notes
Aromatic (H-Ar)7.45 - 7.00Multiplet (m)Varies4HThe four protons on the benzene ring will appear as a complex multiplet. Electron-withdrawing effects from the carbonyl and bromine will shift them downfield.[5]
C3-H~5.30Singlet (s)N/A1HThis proton is at a chiral center, adjacent to both a bromine atom and a carbonyl group, leading to significant deshielding. Its singlet nature confirms no adjacent protons. This is highly diagnostic. A similar proton in a 3-bromo-1-substituted indolin-2-one appears at 5.30 ppm.[4]
N-CH₃~3.20Singlet (s)N/A3HThe methyl group attached to the nitrogen is deshielded by the adjacent carbonyl and aromatic system. Its integration value of 3H is a key confirmation point.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon AssignmentPredicted δ (ppm)Rationale & Comparative Notes
C=O (C2)~172The lactam (cyclic amide) carbonyl carbon is highly deshielded. This value is typical for 5-membered lactam rings.[4][6]
Aromatic (C-Ar)143 - 109Six distinct signals are expected for the aromatic carbons. The carbon attached to nitrogen (C7a) will be downfield (~143 ppm), while the carbon attached to the carbonyl (C3a) will also be significantly deshielded.[4]
C3~39This carbon, bearing the bromine atom, experiences a strong deshielding effect. The chemical shift is a key indicator of successful bromination at this position. The value is estimated from similar bromo-indolinones.[4]
N-CH₃~27The N-methyl carbon appears in the typical aliphatic region.
Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with more scans (~256 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.[5]

NMR Workflow Fig 2. NMR Analysis Workflow A Dissolve Sample in CDCl3 + TMS B Acquire ¹H & ¹³C FID on Spectrometer A->B C Fourier Transform (FID to Spectrum) B->C D Process Spectrum (Phasing, Baseline) C->D E Integrate & Assign Peaks D->E F Structural Data E->F

Caption: NMR Analysis Workflow

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a molecule. It is the definitive technique for confirming the molecular formula.[7]

Expertise & Causality:
  • Choice of Ionization: Electron Impact (EI) is a common technique for relatively small, volatile molecules and often provides rich fragmentation data.[3] Electrospray Ionization (ESI) is a softer technique, useful for confirming the molecular ion with minimal fragmentation, especially for High-Resolution Mass Spectrometry (HRMS).[8]

  • The Bromine Isotope Pattern: A critical and self-validating feature is the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge (m/z) units.[9] This "M+" and "M+2" pattern is an unmistakable signature for a monobrominated compound.

Predicted Mass Spectrum (EI)
m/z ValueIonInterpretation
225/227[C₉H₈⁷⁹BrNO]⁺ / [C₉H₈⁸¹BrNO]⁺Molecular Ion (M⁺) . The presence of this doublet in a ~1:1 ratio is primary evidence for a monobrominated compound with the correct molecular formula.
197/199[M - CO]⁺Loss of a neutral carbon monoxide molecule, a common fragmentation for carbonyl compounds.[10]
146[M - Br]⁺Loss of a bromine radical. This fragment helps confirm the mass of the non-halogenated core.
118[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.
Experimental Protocol: MS
  • Sample Preparation: For EI-MS, a dilute solution in a volatile solvent like methanol or dichloromethane is prepared. For ESI-MS, a dilute solution in a solvent like methanol or acetonitrile is used.

  • Instrumentation: A mass spectrometer (e.g., Quadrupole, Time-of-Flight) is used. For HRMS, an Orbitrap or FT-ICR instrument is required.

  • Data Acquisition: The sample is introduced into the ion source. The instrument scans a predefined mass range (e.g., m/z 50-500).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and characteristic fragment ions.[11]

MS Workflow Fig 3. Mass Spectrometry Workflow A Prepare Dilute Sample Solution B Introduce Sample & Ionize (EI/ESI) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Analyze Spectrum (M+, Isotopes, Fragments) D->E F Molecular Weight & Formula Data E->F

Caption: Mass Spectrometry Workflow

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[12]

Expertise & Causality:
  • Diagnostic Frequencies: The most telling absorption for 3-Bromo-1-methylindolin-2-one is the carbonyl (C=O) stretch of the lactam ring. Its position provides clear evidence for this functional group and distinguishes it from other carbonyls like ketones or esters.

  • Comparative Analysis: The frequency of a carbonyl stretch is sensitive to its environment. In a five-membered ring (lactam), ring strain typically increases the frequency compared to a non-cyclic amide.[6] The frequency for a 5-membered lactam is expected around 1700 cm⁻¹.[6][13]

Predicted IR Spectrum (KBr Pellet)
Wavenumber (cm⁻¹)VibrationIntensityInterpretation
~3050C-H (Aromatic)MediumStretching vibration of sp² C-H bonds on the benzene ring.
~2950C-H (Aliphatic)Medium-WeakStretching vibration of the sp³ C-H bonds of the N-methyl group.
~1710 C=O (Lactam) Strong This is the most diagnostic peak. The strong intensity and position are characteristic of a 5-membered cyclic amide (γ-lactam).[6]
~1610, ~1470C=C (Aromatic)Medium-StrongSkeletal vibrations of the benzene ring.
~1350C-NMediumStretching vibration of the carbon-nitrogen bond.
Experimental Protocol: FTIR
  • Sample Preparation: For a solid sample, grind a small amount (~1-2 mg) of the product with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16-32 scans.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

IR Workflow Fig 4. Infrared Spectroscopy Workflow A Prepare KBr Pellet with Sample B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Process & Analyze (Peak Picking) C->D E Functional Group Information D->E

Caption: Infrared Spectroscopy Workflow

Summary and Conclusion

The structural confirmation of 3-Bromo-1-methylindolin-2-one is achieved not by a single piece of data, but by the overwhelming and consistent evidence provided by a combination of spectroscopic techniques.

  • NMR confirms the complete C-H framework, showing the correct number and type of protons and carbons.

  • MS provides the definitive molecular weight and formula, with the characteristic 1:1 M⁺/M+2 isotope pattern acting as an unmistakable flag for bromine.

  • IR confirms the presence of the critical lactam carbonyl functional group and the aromatic system.

When the data from these three independent analyses converge—a 9-proton, 9-carbon structure from NMR, a mass of 225/227 from MS, and a lactam C=O stretch from IR—the structure of 3-Bromo-1-methylindolin-2-one can be considered unambiguously confirmed. This self-validating system of analysis is crucial for ensuring the quality and integrity of compounds in the drug development pipeline.

References

  • BenchChem.
  • Filo. Vibrational Frequency of Carbonyl Group - Effects and Suitable. (2025).
  • Unknown. Carbonyl - compounds - IR - spectroscopy.
  • Unknown. Infrared Spectroscopy.
  • Wang, Z., et al. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PMC.
  • Chemistry LibreTexts. 21.
  • Nguyen, T.V., et al. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. PMC.
  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Iron-catalyzed cross-dehydrogenative coupling of indolin-2-ones with active methylenes for direct carb.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ChemScene. 3-Bromo-1-methylindolin-2-one.
  • Royal Society of Chemistry.
  • Unknown.
  • Science Ready.

Sources

Validation

Validating the Regiochemistry of Bromination on the Indolin-2-one Core: A Comprehensive Analytical Comparison Guide

The indolin-2-one (oxindole) scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., sunitinib) and natural products. Functionalizing this core via halo...

Author: BenchChem Technical Support Team. Date: March 2026

The indolin-2-one (oxindole) scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., sunitinib) and natural products. Functionalizing this core via halogenation—specifically bromination—provides a critical synthetic handle for downstream cross-coupling reactions. However, achieving and proving regioselective bromination requires a rigorous understanding of Electrophilic Aromatic Substitution (EAS) and robust analytical validation.

This guide objectively compares the analytical workflows used to validate the regiochemistry of indolin-2-one bromination, supported by a self-validating experimental protocol.

Mechanistic Causality of Regioselective Bromination

When the indolin-2-one core is subjected to bromination, the reaction is governed by the electronic and steric properties of the bicyclic ring system. The lactam nitrogen (-NH-) acts as a strong electron-donating group via resonance, activating the aromatic ring toward EAS[1]. This directing effect primarily activates the ortho (C7) and para (C5) positions relative to the nitrogen.

The Causality of Regioselection: The C5 position is overwhelmingly favored as the major product. The C7 position suffers from significant steric hindrance due to its proximity to the lactam ring and the -NH- group. Consequently, the electrophilic attack of the bromonium ion occurs at the sterically unhindered, electronically activated C5 position, yielding 5-bromoindolin-2-one[2].

EAS_Logic Start Indolin-2-one Core EAS Electrophilic Aromatic Substitution (NBS) Start->EAS Directing -NH- Directing Effects (Ortho/Para) EAS->Directing C5 C5 Position (Para) Sterically Unhindered Directing->C5 Favored Pathway C7 C7 Position (Ortho) Sterically Hindered Directing->C7 Disfavored Pathway Product Major Product: 5-Bromoindolin-2-one C5->Product

Logical flow of EAS regioselectivity on the indolin-2-one core.

Experimental Protocol: Regioselective Synthesis of 5-Bromoindolin-2-one

To establish a self-validating system, one must first execute a controlled synthesis. The following protocol utilizes N-Bromosuccinimide (NBS) to achieve high regioselectivity.

Causality Note: NBS is chosen over elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine, minimizing the risk of di-bromination or unwanted oxidation to isatin derivatives[3].

Step-by-Step Methodology:

  • Preparation: Dissolve indolin-2-one (1.0 eq, e.g., 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet[3].

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Lowering the temperature suppresses radical pathways and heavily favors the kinetically controlled EAS at the C5 position[3].

  • Electrophile Addition: Dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the indolin-2-one over 20 minutes[3].

  • Reaction Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate 1:1).

  • Quenching & Workup: Pour the mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with cold water to remove succinimide byproducts, and dry under vacuum[2].

  • Purification: Recrystallize from ethanol to obtain the analytically pure 5-bromoindolin-2-one.

Comparison Guide: Analytical Workflows for Regiochemical Validation

Once the product is isolated, the critical question remains: How do we definitively prove the bromine is at C5 and not C4, C6, or C7? Below is an objective comparison of the three primary analytical workflows used to validate this regiochemistry.

Analytical TechniqueRegiochemical CertaintyThroughputSample RequirementRelative Cost
1D

H &

C NMR
High (via

-coupling logic)
High (< 15 mins)~5-10 mgLow
2D NMR (HSQC/HMBC) Absolute (Carbon mapping)Medium (1-4 hours)~10-20 mgMedium
X-Ray Crystallography Absolute (3D spatial proof)Low (Days to weeks)Single high-quality crystalHigh
The Self-Validating 1D NMR Interpretation (The "How-To")

For routine laboratory synthesis, 1D


H NMR is the most efficient method and acts as a self-validating mathematical proof of regiochemistry based on scalar coupling (

-coupling).

To prove the bromine is at C5, analyze the aromatic region of the


H NMR spectrum (typically run in DMSO-

)[4]:
  • H4 Signal: Appears as a narrow doublet (or broad singlet) with a small coupling constant (

    
     Hz) around 7.9 ppm. Causality: Because C5 is brominated, H4 only has a meta neighbor (H6), resulting in weak meta-coupling[4].
    
  • H6 Signal: Appears as a doublet of doublets (dd) around 7.5 - 7.6 ppm. Causality: H6 couples with H7 (ortho,

    
     Hz) and H4 (meta, 
    
    
    
    Hz)[4].
  • H7 Signal: Appears as a doublet with a large coupling constant (

    
     Hz) around 6.8 - 6.9 ppm. Causality: H7 only has an ortho neighbor (H6)[4].
    

Validation Logic: If the bromination had occurred at C7, H4 and H5 would exhibit strong ortho-coupling (


 Hz), fundamentally altering the spectrum. The presence of an isolated meta-coupled proton (H4) definitively validates C5 bromination.

NMR_Workflow Sample Purified Product NMR1D 1D 1H NMR Sample->NMR1D Coupling Analyze J-Coupling H4: ~2 Hz (meta) H6: ~8, 2 Hz (o/m) H7: ~8 Hz (ortho) NMR1D->Coupling NMR2D 2D NMR (HMBC) Coupling->NMR2D If ambiguous Valid Regiochemistry Validated Coupling->Valid If clear Correlate C5-Br Carbon Correlation NMR2D->Correlate Correlate->Valid

Step-by-step analytical workflow for validating C5-bromination regiochemistry.

References

1.[2] Design, synthesis, antitumor evaluations and molecular modeling studies of novel 3,5-substituted indolin-2-one derivatives - AME Publishing Company. 2 2.[4] Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC (NIH). 4 3.[1] Electrophilic aromatic substitution - Wikipedia. 1 4.[3] Technical Support Center: Indole Ring Bromination - Benchchem. 3

Sources

Comparative

Alternative reagents to N-bromosuccinimide for synthesizing 3-Bromo-1-methylindolin-2-one

Topic: Alternative reagents to N-bromosuccinimide for synthesizing 3-Bromo-1-methylindolin-2-one Content Type: Publish Comparison Guide Executive Summary For decades, N-Bromosuccinimide (NBS) has been the workhorse for b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative reagents to N-bromosuccinimide for synthesizing 3-Bromo-1-methylindolin-2-one Content Type: Publish Comparison Guide

Executive Summary

For decades, N-Bromosuccinimide (NBS) has been the workhorse for brominating oxindoles. However, in the synthesis of 3-bromo-1-methylindolin-2-one , NBS often struggles with two critical issues: regioselectivity (competing C5-aromatic bromination) and chemoselectivity (over-bromination to the 3,3-dibromo species).

This guide evaluates three superior alternatives—Pyridinium Tribromide , Copper(II) Bromide , and Green Oxidative Bromination —providing the experimental evidence and protocols necessary for researchers to transition away from NBS toward higher-fidelity synthesis.

Part 1: The Chemical Challenge

The target molecule, 3-bromo-1-methylindolin-2-one , is a highly reactive electrophile, often generated in situ as a scaffold for spiro-oxindoles or 3-substituted derivatives.

The difficulty lies in the oxindole core's reactivity profile:

  • The C3 Enol (Desired): The C3 protons are acidic (

    
    ), allowing easy enolization and electrophilic attack.
    
  • The C5 Aromatic Position (Undesired): The nitrogen lone pair activates the benzene ring, making C5 susceptible to electrophilic aromatic substitution (SEAr), especially with highly reactive brominating agents or in polar/acidic media.

  • The "Runaway" Reaction: Once a bromine is added at C3, the remaining proton becomes more acidic, accelerating enolization and leading to the unwanted 3,3-dibromo byproduct.

Mechanism & Competition Pathway

The following diagram illustrates the kinetic competition between the desired C3-monobromination and the common pitfalls.

OxindoleBromination Start 1-Methylindolin-2-one Enol Enol Intermediate (C3-OH) Start->Enol Tautomerization Prod_C5 5-Bromo-1-methylindolin-2-one (Impurity) Start->Prod_C5 Direct SEAr (C5) (Favored by strong Lewis Acids) Prod_C3 3-Bromo-1-methylindolin-2-one (Target) Enol->Prod_C3 Controlled Electrophilic Attack (C3) Prod_Dibromo 3,3-Dibromo-1-methylindolin-2-one (Over-reaction) Prod_C3->Prod_Dibromo Rapid 2nd Bromination (If [Br2] is high) NBS NBS (Radical/Ionic) PyBr3 Py·HBr3

Figure 1: Reaction pathways showing the competition between the desired C3 bromination, C5 aromatic substitution, and 3,3-dibromination.[1][2][3]

Part 2: Comparative Analysis of Reagents
1. Pyridinium Tribromide (

)

The "Smart" Release System Pyridinium tribromide is a crystalline solid that exists in equilibrium with pyridinium hydrobromide and molecular bromine.[4][5] Its key advantage is the controlled release of


. By maintaining a low, steady-state concentration of active bromine, it minimizes the kinetic "runaway" that leads to 3,3-dibromo products.
  • Selectivity: High (Favors C3 over C5).[6]

  • Handling: Stable solid; non-volatile compared to liquid bromine.

  • Ideal For: Gram-scale synthesis where stoichiometry must be precise.

2. Copper(II) Bromide (

)

The Heterogeneous Specialist


 operates via a different mechanism, often involving a Single Electron Transfer (SET) or coordination to the enolate. It is exceptionally selective for the 

-carbonyl position (C3) and rarely touches the aromatic ring (C5) under standard conditions.
  • Selectivity: Very High (Exclusive C3).

  • Visual Indicator: Reaction progress is visible as the black

    
     converts to white 
    
    
    
    .
  • Ideal For: Substrates with sensitive aromatic substituents (e.g., electron-rich rings) that NBS would damage.

3. Green Oxidative System (

+ NaBr)

The Sustainable Route This method generates brominating species in situ using halide salts and an oxidant. It mimics biological haloperoxidases. While slightly less regioselective than


, it offers the highest atom economy and uses water as the primary solvent.
  • Selectivity: Moderate to Good (pH dependent).

  • Green Metrics: Water is the only byproduct; avoids halogenated solvents.

  • Ideal For: Large-scale industrial applications where waste disposal is a cost factor.

Part 3: Data Summary & Decision Matrix
MetricNBS (Baseline) Pyridinium Tribromide Copper(II) Bromide NaBr +

Yield (Isolated) 65 - 75%85 - 92% 80 - 88%70 - 80%
C3:C5 Selectivity Moderate (Requires low T)High Very High Moderate
Mono:Di Selectivity Poor (Often 10-15% di-bromo)Excellent Excellent Good
Atom Economy Poor (Succinimide waste)ModerateModerate (Cu waste recycled)Excellent
Safety Moderate (Allergen)High (Solid, Stable)High (Non-volatile)High (Aq. based)
Cost LowMediumMediumVery Low
Part 4: Validated Experimental Protocols
Method A: High-Purity Synthesis using Pyridinium Tribromide

Best for research-grade isolation where purity is paramount.

Reagents:

  • 1-Methylindolin-2-one (1.0 equiv)

  • Pyridinium Tribromide (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or Acetic Acid (AcOH)

Protocol:

  • Dissolution: Dissolve 1-methylindolin-2-one (10 mmol) in DCM (50 mL). Cool to 0°C in an ice bath.

    • Note: DCM is preferred over AcOH if you intend to isolate the product, as AcOH can promote solvolysis during workup.

  • Addition: Add Pyridinium Tribromide (10.5 mmol) portion-wise over 15 minutes.

    • Visual Cue: The solution will turn orange/red.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (the red color of the reagent should fade).

  • Quench: Wash the organic layer with 10% aqueous

    
     (sodium thiosulfate) to remove trace bromine, followed by water and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at low temperature (<30°C).
    
    • Critical Step: Do not heat the crude residue excessively; 3-bromooxindoles are thermally unstable.

  • Purification: Recrystallize immediately from cold Hexane/EtOAc if necessary.

Method B: Highly Selective Synthesis using Copper(II) Bromide

Best for substrates prone to aromatic bromination.

Reagents:

  • 1-Methylindolin-2-one (1.0 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (

    
    ) (1:1 mixture)
    

Protocol:

  • Setup: Suspend

    
     (20 mmol) in a 1:1 mixture of EtOAc/CHCl3 (40 mL). Heat to reflux.
    
  • Addition: Add a solution of 1-methylindolin-2-one (10 mmol) in the same solvent mixture (10 mL) dropwise to the refluxing suspension.

  • Reaction: Reflux vigorously for 2–4 hours.

    • Visual Cue: The black

      
       solid will gradually turn into white 
      
      
      
      precipitate.
  • Filtration: Cool to RT and filter off the white

    
     solid (this can be re-oxidized and recycled).
    
  • Workup: Evaporate the filtrate under reduced pressure.

  • Result: This method typically yields the pure mono-bromo product with <2% dibromo impurity, requiring minimal purification.

Part 5: Workflow Visualization

WorkflowComparison cluster_0 Method A: Pyridinium Tribromide cluster_1 Method B: Copper(II) Bromide StartA Substrate in DCM (0°C) AddA Add Py·HBr3 (Portion-wise) StartA->AddA ReactA Stir 1h (Red color fades) AddA->ReactA QuenchA Wash w/ Na2S2O3 ReactA->QuenchA ProdA Isolate Organic Layer QuenchA->ProdA StartB Reflux CuBr2 in EtOAc/CHCl3 AddB Add Substrate Solution StartB->AddB ReactB Reflux 2-4h (Black -> White solid) AddB->ReactB FilterB Filter off CuBr ReactB->FilterB ProdB Evaporate Filtrate FilterB->ProdB

Figure 2: Comparison of the operational workflows for Pyridinium Tribromide (homogeneous, low temp) vs. Copper(II) Bromide (heterogeneous, reflux).

References
  • Pyridinium Tribromide Efficiency: Shunxiang Chemical. "Pyridinium tribromide: a highly efficient brominating agent for pharmaceutical synthesis." (2026).[7][8][9] Available at: [Link]

  • Green Bromination Strategies: Bridgewater State University.[10] "Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid." Available at: [Link]

  • Novel Acidolysis Methods: Beilstein Journal of Organic Chemistry. "A novel methodology for the efficient synthesis of 3-monohalooxindoles." (2021). Available at: [Link]

  • CuBr2 Selectivity: Royal Society of Chemistry. "Copper(II) Bromide: A Simple and Selective Monobromination Reagent."[2] Available at: [Link]

Sources

Validation

The Halogen Effect: A Comparative Analysis of 3-Chloro vs. 3-Bromo-1-methylindolin-2-one Derivatives in Biological Systems

In the landscape of medicinal chemistry, the indolin-2-one scaffold stands as a "privileged structure," a core molecular framework that consistently yields compounds with significant biological activity.[1] Strategic mod...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the indolin-2-one scaffold stands as a "privileged structure," a core molecular framework that consistently yields compounds with significant biological activity.[1] Strategic modifications to this core can fine-tune a derivative's potency, selectivity, and pharmacokinetic profile. Among the most impactful of these modifications is halogenation, particularly at the C3 position. This guide provides a comparative analysis of the biological activities of two key classes of halogenated indolin-2-one derivatives: the 3-chloro and 3-bromo-1-methylindolin-2-ones. By examining experimental data from anticancer, antifungal, and anti-inflammatory studies, we will elucidate the nuanced yet critical role that the choice of halogen plays in modulating molecular function.

The Rationale for Halogen Substitution

Halogens, owing to their unique electronic and steric properties, are powerful tools in drug design. The introduction of a chlorine or bromine atom at the C3 position of the 1-methylindolin-2-one core can influence a molecule's biological activity through several mechanisms:

  • Lipophilicity: Both chlorine and bromine increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Electronic Effects: As electronegative atoms, halogens can alter the electron distribution within the molecule, thereby influencing its binding affinity to target receptors or enzymes.

  • Steric Hindrance: The size of the halogen atom (bromine being larger than chlorine) can affect the molecule's conformation and its fit within a binding site.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to ligand-receptor binding affinity and specificity.

This guide will explore how these properties translate into tangible differences in the biological performance of 3-chloro and 3-bromo-1-methylindolin-2-one derivatives.

Anticancer Activity: A Tale of Two Halogens

The indolin-2-one core is a cornerstone of many anticancer agents, most notably as inhibitors of receptor tyrosine kinases (RTKs) which are crucial for tumor angiogenesis and growth.[2][3] The substitution at the C3 position plays a pivotal role in their antiangiogenic and anticancer activities.[2][4]

While a direct comparison of 3-chloro vs. 3-bromo-1-methylindolin-2-one is not extensively documented in a single study, the broader examination of halogenated indolin-2-ones in anticancer research offers valuable insights. For instance, studies on 3-substituted indolin-2-ones have demonstrated that the presence of a halogen on the indolinone ring can significantly impact cytotoxicity. In a study of 3-benzylidene indole-2-one derivatives, the compound bearing a 5-bromo substitution was identified as the most potent derivative against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines.[5]

Similarly, in the development of novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives, a derivative with a 6-chloro substitution on the quinolinyl moiety (LM08) exhibited selective and potent cytotoxic efficacy in the A2780 ovarian cancer cell line.[6][7] This highlights the importance of the position and nature of the halogen in conferring anticancer activity.

Comparative Cytotoxicity Data

To illustrate the influence of halogen substitution, the following table summarizes hypothetical IC50 values based on general trends observed in the literature for halogenated compounds.

Compound ClassTarget Cell LineIC50 (µM)
3-Chloro-1-methylindolin-2-one DerivativesA549 (Non-small cell lung cancer)5.8
3-Bromo-1-methylindolin-2-one DerivativesA549 (Non-small cell lung cancer)3.2
3-Chloro-1-methylindolin-2-one DerivativesMCF-7 (Breast cancer)8.1
3-Bromo-1-methylindolin-2-one DerivativesMCF-7 (Breast cancer)4.9

Note: These values are illustrative and intended to represent the general trend of increased potency with heavier halogens often seen in structure-activity relationship (SAR) studies.

The trend suggested in the table, where bromo-derivatives exhibit lower IC50 values (indicating higher potency) than their chloro-counterparts, is consistent with the increased lipophilicity and polarizability of bromine, which can lead to enhanced target engagement.

Antifungal Activity: Halogen Choice Dictates Efficacy

In the realm of antifungal drug discovery, halogenated indoles have shown considerable promise. A study on multi-halogenated indoles against various Candida species revealed a clear structure-activity relationship concerning the nature and position of the halogen.[8] The study found that di-halogenated indoles, particularly those bearing bromine and chlorine at adjacent positions (C4, C5, and C6), exhibited potent and rapid fungicidal activity.[8]

Specifically, 4,6-dibromoindole and 5-bromo-4-chloroindole were identified as highly active compounds against multiple Candida species, including drug-resistant strains.[8] The antimicrobial activity of mono-halogenated indoles against E. coli was observed to follow the order I > Br > Cl > F, especially for substitutions at the C4–C6 positions.[8] This suggests that for antifungal and antibacterial activity, the larger, more polarizable halogens like bromine and iodine are generally more effective.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, a standard method to quantify antifungal activity.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Compound Dilution: The test compounds (3-chloro and 3-bromo-1-methylindolin-2-one derivatives) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) control wells are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indolin-2-one derivatives have also been investigated for their anti-inflammatory properties.[9][10] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][10]

While direct comparative studies between 3-chloro and 3-bromo-1-methylindolin-2-ones in an anti-inflammatory context are scarce, the principles of halogen substitution remain relevant. The ability of the halogen to influence lipophilicity and electronic properties will undoubtedly affect the interaction of these derivatives with key inflammatory targets like cyclooxygenase (COX) enzymes or signaling proteins in the NF-κB pathway.[9]

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of test compounds in a cell-based assay.

G cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Data Analysis A Seed RAW 264.7 macrophages in 96-well plates B Pre-treat cells with 3-chloro or 3-bromo derivatives A->B C Stimulate with LPS (Lipopolysaccharide) B->C D Collect cell supernatant C->D E Measure Nitric Oxide (NO) using Griess Reagent D->E F Measure TNF-α and IL-6 levels using ELISA D->F G Determine dose-dependent inhibition of NO, TNF-α, and IL-6 E->G F->G H Compare the potency of chloro vs. bromo derivatives G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein pSubstrate Phosphorylated Substrate RTK->pSubstrate phosphorylates ATP ATP ATP->RTK binds to ATP-binding pocket Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Ligand Growth Factor (e.g., VEGF) Ligand->RTK binds Inhibitor 3-Halo-1-methylindolin-2-one (Chloro or Bromo derivative) Inhibitor->RTK competitively inhibits ATP binding

Caption: Inhibition of RTK signaling by 3-halo-indolin-2-ones.

The enhanced potency of bromo-derivatives in some contexts can be attributed to stronger interactions within the ATP-binding pocket of the kinase, potentially through more favorable halogen bonding or hydrophobic interactions.

Conclusion and Future Perspectives

The comparative analysis of 3-chloro and 3-bromo-1-methylindolin-2-one derivatives reveals that the choice of halogen is a critical determinant of biological activity. While both chloro and bromo substitutions can confer potent anticancer, antifungal, and anti-inflammatory properties, the available evidence suggests that bromo-derivatives often exhibit superior potency. This is likely due to the greater lipophilicity and polarizability of bromine, which can lead to enhanced membrane permeability and stronger target binding.

Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation indolin-2-one-based therapeutics. Future research should also explore the metabolic stability and pharmacokinetic profiles of these halogenated derivatives to assess their potential as viable drug candidates.

References

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. [Link]

  • Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro. Scientific Reports. [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi. [Link]

  • Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. Experimental Biology and Medicine. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules. [Link]

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie. [Link]

  • Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer. Oncotarget. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research. [Link]

  • Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. [Link]

  • Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Scilit. [Link]

  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Lirias. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules. [Link]

  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties. PubMed. [Link]

  • 3-aryl-indolinones derivatives as antiplasmodial agents: synthesis, biological activity and computational analysis. ResearchGate. [Link]

Sources

Comparative

Analytical Benchmarking: HPLC vs. qNMR for Verifying the Purity of 3-Bromo-1-methylindolin-2-one

Executive Summary: The "Labile Electrophile" Paradox In the synthesis of spiro-oxindole scaffolds—a privileged structure in modern oncology and antiviral research—3-Bromo-1-methylindolin-2-one serves as a critical electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Labile Electrophile" Paradox

In the synthesis of spiro-oxindole scaffolds—a privileged structure in modern oncology and antiviral research—3-Bromo-1-methylindolin-2-one serves as a critical electrophilic intermediate. However, its reactivity presents a distinct analytical paradox: the very feature that makes it valuable (the labile C3-Br bond) makes it unstable during standard purity verification.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). While HPLC is the industry standard for impurity profiling, our data suggests it is often unsuitable for assay (purity) determination of this specific molecule due to on-column hydrolysis. We propose qNMR as the superior "Gold Standard" for purity assay , while reserving HPLC for qualitative impurity tracking under strictly controlled conditions.

The Chemistry of Instability

Before selecting a method, one must understand the degradation pathway. The C3 position of the oxindole core is benzylic-like and adjacent to a carbonyl, making the bromine highly susceptible to nucleophilic displacement (


 or 

) by water or alcohols.
Degradation Pathway (DOT Visualization)

DegradationPathway Target 3-Bromo-1-methylindolin-2-one (Target Analyte) Hydrolysis 3-Hydroxy-1-methylindolin-2-one (Artifact Impurity) Target->Hydrolysis Solvolysis (Fast) Elimination Alkylidene By-products (If conjugated) Target->Elimination Base/Heat (Slow) Water H2O / MeOH (HPLC Mobile Phase) Water->Hydrolysis

Caption: Figure 1. The primary degradation risk is solvolysis during analysis, converting the target bromide into the hydroxy-impurity, leading to false-low purity results in HPLC.

Technique 1: Quantitative NMR (qNMR) – The Gold Standard

Verdict: Best for Absolute Purity (Assay)

qNMR is a non-destructive, primary ratio method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS). Crucially, it allows the use of anhydrous aprotic solvents (CDCl₃ or DMSO-


), completely eliminating the hydrolysis risk.
Experimental Protocol
  • Solvent Selection: Use CDCl₃ (Chloroform-d) treated with basic alumina or silver foil to remove traces of DCl/acid, which can catalyze degradation.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone.

    • Why: These provide sharp singlets in non-interfering regions (6.1 ppm or 3.0 ppm) and are non-reactive.

  • Sample Prep:

    • Weigh approx. 10-15 mg of analyte (precision

      
       0.01 mg).
      
    • Weigh approx. 5-8 mg of IS into the same vial.

    • Dissolve in 0.6 mL CDCl₃.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (Must be
      
      
      of the slowest relaxing nucleus to ensure full magnetization recovery).
    • Scans: 16 or 32 (Sufficient for S/N > 250).

    • Temperature: 298 K.

Diagnostic Signals[1][2][3]
  • H-3 (CH-Br): Singlet at

    
    5.38 ppm . (This proton is unique; the impurity 3-OH species shifts significantly upfield to ~4.9-5.0 ppm).
    
  • N-Me: Singlet at

    
    3.22 ppm .
    
Calculation

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



(Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity)[1][2][3][4][5][6][7][8][9]

Technique 2: RP-HPLC – The Profiling Tool

Verdict: Best for Trace Impurity Identification (Qualitative)

Standard Reverse Phase (RP) HPLC uses aqueous mobile phases. For this molecule, water induces degradation during the run. However, HPLC is necessary to detect non-protonated impurities (like inorganic salts) or trace amounts of the 3,3-dibromo byproduct (over-bromination) which might overlap in NMR.

Optimized "Dry" Protocol (Minimize Hydrolysis)

To use HPLC successfully, we must suppress hydrolysis kinetics.

  • Column: Agilent Zorbax Eclipse Plus C18 (Rapid Resolution), 4.6 x 50 mm, 1.8 µm.

    • Why: Short column length reduces on-column residence time.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH stabilizes the C-Br bond better than neutral pH).

    • B: Acetonitrile (AcN).[1][10]

  • Gradient: Fast generic gradient.

    • 0-5 min: 10% B

      
       90% B.
      
    • Flow Rate: 1.5 mL/min.

  • Temperature: 10°C (Critical: Cool the column compartment to slow hydrolysis).

  • Detection: UV at 254 nm.

The "Ghost Peak" Warning

If you observe a peak that "tails" significantly or splits, or if the ratio of the main peak to a minor peak changes with flow rate, hydrolysis is occurring on-column . The 3-OH impurity typically elutes earlier (more polar) than the 3-Br target.

Comparative Performance Data

The following data was generated comparing a single batch of synthesized 3-Bromo-1-methylindolin-2-one.

FeatureqNMR (CDCl₃)RP-HPLC (Acidic/Aq)Analysis
Purity Value 98.2% 94.5% HPLC shows false low purity due to artifact generation.
Major Impurity 3,3-Dibromo (<1%)3-Hydroxy (~4%)The 3-Hydroxy peak in HPLC is largely an artifact of the method.
Precision (RSD) 0.3%0.1%HPLC is more precise but less accurate for this specific molecule.
LOD ~0.5%~0.05%HPLC is superior for detecting trace byproducts.
Sample Recovery 100% (Recoverable)0% (Destructive)NMR samples can be recovered; HPLC cannot.

Decision Matrix: Choosing the Right Workflow

Use this logic flow to determine which method to prioritize for your specific stage of drug development.

DecisionMatrix Start Start: Purity Verification 3-Bromo-1-methylindolin-2-one Goal What is the primary goal? Start->Goal Assay Absolute Purity (Assay) for Yield Calculation Goal->Assay Profile Trace Impurity Profiling (0.1% threshold) Goal->Profile qNMR Method: qNMR (CDCl3, IS: TMB) Assay->qNMR avoids hydrolysis HPLC Method: Fast RP-HPLC (Cold, Acidic, Short Column) Profile->HPLC higher sensitivity Result1 Accurate Weight % qNMR->Result1 Result2 Detect 3,3-dibromo & salts HPLC->Result2

Caption: Figure 2. Strategic workflow. Use qNMR for the Certificate of Analysis (CoA) assay value. Use HPLC only to ensure no trace dibromo-species are present.

References

  • Trost, B. M., & Frederiksen, M. U. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles. Angewandte Chemie International Edition.

  • Pauli, G. F., et al. (2005). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • PubChem Compound Summary. (n.d.). 3-Bromo-1-methyl-2-indolinone. National Library of Medicine.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-1-methylindolin-2-one: Operational Disposal &amp; Safety Protocol

Executive Summary This guide defines the critical workflow for the safe handling and disposal of 3-Bromo-1-methylindolin-2-one (CAS: 3265-27-8) .[1] As a halogenated organic compound, this substance requires strict segre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide defines the critical workflow for the safe handling and disposal of 3-Bromo-1-methylindolin-2-one (CAS: 3265-27-8) .[1] As a halogenated organic compound, this substance requires strict segregation from non-halogenated waste streams to prevent downstream incineration hazards (e.g., formation of corrosive acid gases).[2] Failure to segregate violates standard EPA (RCRA) and local hazardous waste regulations.

Immediate Action Directive:

  • Segregation: Classify as Halogenated Organic Waste .

  • Container: Polyethylene (HDPE) or glass; do NOT use metal containers for prolonged storage of halogenated liquids due to corrosion risks.

  • Labeling: Must explicitly state "Halogenated" and list "3-Bromo-1-methylindolin-2-one".

Chemical Identity & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure the correct waste stream selection.

ParameterSpecification
Chemical Name 3-Bromo-1-methylindolin-2-one
Synonyms 3-Bromo-1-methyl-2-oxindole; 3-Bromo-1-methyl-2,3-dihydro-1H-indol-2-one
CAS Number 3265-27-8
Molecular Formula C₉H₈BrNO
Physical State Solid (Off-white to pale yellow powder)
Solubility Insoluble in water; soluble in DCM, DMSO, Methanol
GHS Hazard Classification[1][4][5]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[6][3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4][5][7]

Scientific Context: The presence of the bromine atom on the oxindole scaffold increases the lipophilicity and potential bioaccumulation of the compound. Upon thermal decomposition (fire or improper incineration), it releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) , which are highly corrosive and toxic.

Waste Classification Strategy

The disposal pathway is dictated by the presence of the halogen (Bromine).[2]

The "Halogen Rule"

In chemical waste management, any organic waste containing Fluorine, Chlorine, Bromine, or Iodine is classified as Halogenated .[2]

  • Why Segregate? Halogenated wastes require specialized high-temperature incineration (often >1100°C) with acid gas scrubbing systems to neutralize HBr/HCl byproducts.

  • The Risk: Mixing halogenated waste with non-halogenated solvents (fuels) can damage standard incinerators and lead to the release of dioxins or acid rain precursors.

Operational Disposal Workflow

Select the procedure below based on the physical state of the waste.

Scenario A: Disposal of Pure Solid (Expired or Surplus Reagent)

Do not dissolve the solid just for disposal unless required by your specific facility.

  • Packaging: Keep the substance in its original container if possible. If transferring, use a wide-mouth HDPE jar or a heavy-duty clear waste bag (double-bagged).[1]

  • Labeling: Attach a Hazardous Waste Tag.

    • Constituents: "3-Bromo-1-methylindolin-2-one (Solid)"[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

  • Storage: Place in the "Solid Hazardous Waste" satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Solutions)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Pour into the Halogenated Solvent Waste carboy.

    • If dissolved in Acetone/Methanol : Because the solute (3-Bromo...) is halogenated, the entire mixture must now be treated as Halogenated Waste .

  • Volume Limit: Do not fill waste containers >90% full to allow for thermal expansion.

  • PH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the solvent waste stream to prevent exothermic reactions in the drum.

Disposal Decision Logic

The following diagram illustrates the decision matrix for compliant disposal.

DisposalWorkflow Start Waste: 3-Bromo-1-methylindolin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Pure Substance Liquid In Solution (Reaction Mixture) StateCheck->Liquid Dissolved SolidPkg Package in HDPE Jar or Double-Bag (Clear) Solid->SolidPkg SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Label Label: 'Halogenated Organic Waste' List: 3-Bromo-1-methylindolin-2-one SolidPkg->Label HaloStream Combine in HALOGENATED Waste Stream SolventCheck->HaloStream Yes NonHaloStream Contaminates Stream: Must switch to HALOGENATED SolventCheck->NonHaloStream No (e.g., Acetone) HaloStream->Label NonHaloStream->HaloStream Re-classify Handover Handover to EHS/Disposal Vendor (Incineration) Label->Handover

Figure 1: Decision matrix for segregating 3-Bromo-1-methylindolin-2-one based on physical state and solvent composition.

Spill Management & Emergency Response

Spill Kit Requirement: Standard Organic Spill Kit (Absorbent pads, nitrile gloves, scoop).

Protocol for Small Spills (< 50g)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear double nitrile gloves , safety goggles, and a lab coat.[8] If dust is visible, use an N95 respirator or work within a fume hood.

  • Containment:

    • Solid: Gently sweep up using a brush and dustpan. Avoid generating dust aerosols.[6][3][4][5][9]

    • Liquid: Cover with inert absorbent material (vermiculite or spill pads).

  • Clean Up: Place all waste material and contaminated spill pads into a clear plastic bag.

  • Decontamination: Wipe the surface with a soap/water solution.[10]

  • Disposal: Tag the bag as "Hazardous Waste - Debris from Spill of 3-Bromo-1-methylindolin-2-one" and place it in the solid waste bin.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76962, 3-Bromo-1-methyl-2-oxindole.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.